2,3,4,6-Tetra-O-acetyl Linamarin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO10/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)29-18(5,6)8-19/h13-17H,7H2,1-6H3/t13-,14-,15+,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQBMQWABNFQQ-UUAJXVIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652677 | |
| Record name | 2-Methyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66432-53-9 | |
| Record name | 2-Methyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Acetylated Linamarin: A Theoretical and Methodological Approach
Disclaimer: As of the date of this publication, "acetylated linamarin" is not a compound with readily available characterization data in peer-reviewed scientific literature. This guide provides a comprehensive overview of the known physicochemical properties of its parent compound, linamarin (B1675462). It further presents a theoretical framework for the anticipated properties of acetylated linamarin based on established chemical principles and outlines detailed experimental protocols for its synthesis and characterization.
Executive Summary
Linamarin is a cyanogenic glucoside found in plants like cassava and lima beans.[1] Its biological activity and potential toxicity, stemming from the enzymatic release of hydrogen cyanide, are well-documented.[2][3] The chemical modification of natural products, such as through acetylation, is a common strategy in drug discovery to modulate properties like solubility, membrane permeability, and bioavailability. This document serves as a foundational guide for researchers interested in exploring acetylated derivatives of linamarin. It summarizes the known quantitative data for linamarin, hypothesizes the physicochemical changes that would result from acetylation, and provides detailed experimental workflows for the synthesis, purification, and characterization of these novel compounds.
Physicochemical Properties of Linamarin
Linamarin is a hydrophilic molecule, a property conferred by the multiple hydroxyl groups of its glucose moiety.[4][5] Its physical and chemical characteristics are well-defined.
Table 1: Physicochemical Properties of Linamarin
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile | [4] |
| Molecular Formula | C₁₀H₁₇NO₆ | [1][4][6] |
| Molar Mass | 247.25 g/mol | [1][6][7] |
| Appearance | Colorless needles, Crystalline solid | [4][7][8] |
| Melting Point | 142 - 144 °C | [4][7] |
| Density | 1.41 g·cm⁻³ | [1][7] |
| Taste | Bitter | [4] |
| Optical Rotation | [α]D¹⁸: -29° | [4] |
| Solubility Profile | Freely soluble in water; Soluble in cold alcohol, hot acetone (B3395972); Slightly soluble in hot ethyl acetate (B1210297), ether, benzene; Practically insoluble in petroleum ether. | [4] |
| Specific Solubility | DMSO: 30 mg/mLDMF: 25 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 1 mg/mL |[8] |
Hypothesized Physicochemical Properties of Acetylated Linamarin
Acetylation is a chemical reaction that introduces an acetyl functional group (-COCH₃) into a compound. In the context of linamarin, this would involve the esterification of the four free hydroxyl (-OH) groups on the glucose moiety.
The replacement of polar hydroxyl groups with the more nonpolar acetyl groups would fundamentally alter the molecule's properties. It is hypothesized that a fully peracetylated linamarin would exhibit:
-
Increased Lipophilicity: The molecule would become significantly less polar, leading to a substantial decrease in water solubility.
-
Increased Solubility in Organic Solvents: Conversely, its solubility in nonpolar organic solvents like dichloromethane, chloroform, and ethyl acetate would increase.
-
Increased Molar Mass: The addition of four acetyl groups would increase the molar mass by 168.16 g/mol .
-
Altered Melting Point: The change in crystal packing and intermolecular forces would result in a different melting point.
-
Increased Octanol-Water Partition Coefficient (LogP): This value, a key indicator of lipophilicity, is expected to increase significantly.
Table 2: Comparison of Linamarin and Hypothesized Peracetylated Linamarin Properties
| Property | Linamarin (Known) | Peracetylated Linamarin (Theoretical) | Rationale for Change |
|---|---|---|---|
| Hydroxyl Groups | 4 | 0 | Replacement of -OH with -OCOCH₃ |
| Molecular Formula | C₁₀H₁₇NO₆ | C₁₈H₂₅NO₁₀ | Addition of 4 x C₂H₂O groups |
| Molar Mass | 247.25 g/mol | 415.41 g/mol | Addition of acetyl groups |
| Water Solubility | High | Very Low | Loss of hydrogen bond donating ability |
| LogP (Kow) | Low (hydrophilic) | High (lipophilic) | Increase in nonpolar surface area |
Key Biological Pathways Involving Linamarin
Understanding the biosynthesis and degradation of the parent compound is critical for contextualizing the potential biological activity of its derivatives.
Linamarin Biosynthesis
Linamarin is synthesized from the amino acid L-valine through a multi-step enzymatic pathway involving cytochrome P450 enzymes and a glucosyltransferase.[9][10][11] The conversion of valine to the corresponding oxime is the rate-limiting step.[10]
Caption: Biosynthesis pathway of linamarin from L-valine.
Linamarin Hydrolysis (Cyanogenesis)
The toxicity of linamarin-containing plants is due to cyanogenesis, the release of hydrogen cyanide (HCN).[2] This process is initiated when tissue damage brings linamarin into contact with the enzyme linamarase, a β-glucosidase.[3][12] The resulting acetone cyanohydrin is unstable and degrades to acetone and HCN, a reaction that can be catalyzed by hydroxynitrile lyase or occur spontaneously.[2][12]
Caption: Enzymatic hydrolysis of linamarin leading to hydrogen cyanide release.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of acetylated linamarin.
Protocol 1: Synthesis and Purification of Acetylated Linamarin
This protocol describes a standard procedure for the peracetylation of a glycoside.
Methodology:
-
Dissolution: Dissolve purified linamarin in a suitable anhydrous solvent, such as pyridine, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution in an ice bath (0 °C). Add acetic anhydride (B1165640) dropwise with continuous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add methanol (B129727) to quench the excess acetic anhydride.
-
Extraction: Dilute the mixture with a nonpolar organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
References
- 1. Linamarin [bionity.com]
- 2. linamarin degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linamarin | C10H17NO6 | CID 11128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. Linamarin - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. linamarin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl Linamarin (CAS: 66432-53-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462), a derivative of the naturally occurring cyanogenic glucoside, linamarin. The acetylation of linamarin enhances its stability and solubility in organic solvents, making it a valuable compound for various research and development applications.[1] This document details its chemical and physical properties, provides a general synthesis protocol, and summarizes its spectroscopic characterization. Due to the limited direct biological data on the acetylated form, this guide focuses on the well-documented biological activities of its parent compound, linamarin, and discusses the potential implications of acetylation. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Chemical and Physical Properties
2,3,4,6-Tetra-O-acetyl Linamarin is a white, crystalline solid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 66432-53-9 | [2] |
| Molecular Formula | C₁₈H₂₅NO₁₀ | [2] |
| Molecular Weight | 415.39 g/mol | [2] |
| Appearance | Colorless fine needles | [2] |
| Melting Point | 141-142°C | [1] |
| Boiling Point (Predicted) | 484.4 ± 45.0 °C | N/A |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | N/A |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). | N/A |
| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere. | N/A |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H NMR | 2.0-2.2 | Singlets from the four acetyl methyl groups. |
| 5.0-6.3 | Doublet from the anomeric proton. | |
| ¹³C NMR | 169-171 | Carbonyl carbons of the four acetyl groups. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description |
| 1735-1750 | Strong C=O stretching vibrations of the acetyl carbonyl groups. |
Synthesis and Purification
Synthesis Workflow
The synthesis of this compound is typically achieved through the acetylation of its parent compound, linamarin. The general workflow for this chemical transformation is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Acetylation of Linamarin
The most common method for the synthesis of this compound involves the acetylation of linamarin using acetic anhydride in the presence of pyridine.[1]
Materials:
-
Linamarin
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) for elution
Procedure:
-
Dissolve linamarin in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water or ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane or by recrystallization to yield pure this compound.[1][3]
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity of this compound is limited. However, the biological effects of its parent compound, linamarin, are well-documented. Acetylation is known to increase the stability and lipophilicity of glycosides, which may influence their pharmacokinetic and pharmacodynamic properties.
Biosynthesis of Linamarin
Linamarin is a cyanogenic glucoside synthesized in plants from the amino acid L-valine.[4] The biosynthetic pathway involves several enzymatic steps, as illustrated below.
Caption: Biosynthetic pathway of linamarin from L-valine.[4][5][6]
Cytotoxicity of Linamarin
The primary mechanism of linamarin's toxicity is the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis.[7][8] This process is a key area of interest for its potential application in targeted cancer therapy.
The proposed cytotoxic mechanism involves the following steps:
-
Enzymatic Hydrolysis: Linamarin is hydrolyzed by the enzyme β-glucosidase (linamarase) to form glucose and acetone cyanohydrin.[8]
-
Decomposition: Acetone cyanohydrin is unstable and spontaneously decomposes to acetone and hydrogen cyanide.[9]
-
Inhibition of Cellular Respiration: Hydrogen cyanide is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.[10] This inhibition disrupts aerobic respiration, leading to a rapid decrease in ATP production and subsequent cell death.[10][11]
Caption: Proposed signaling pathway for linamarin-induced cytotoxicity.[8][10][11]
Implications of Acetylation
The acetylation of linamarin to form this compound has several important implications for its potential as a therapeutic agent:
-
Increased Stability: The acetyl groups protect the hydroxyl groups from enzymatic degradation, potentially increasing the compound's stability in biological systems.
-
Enhanced Lipophilicity: Acetylation increases the molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance its bioavailability.
-
Pro-drug Potential: this compound could act as a pro-drug. In a targeted environment, such as a tumor with specific esterase activity, the acetyl groups could be cleaved to release linamarin, which would then exert its cytotoxic effect through the release of cyanide.
Further research is needed to fully elucidate the biological activities and therapeutic potential of this compound. Comparative studies with linamarin are essential to understand how acetylation modifies its efficacy and safety profile.
Applications
This compound is a valuable compound with applications in several areas of chemical and pharmaceutical research:
-
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules and carbohydrate derivatives.[2]
-
Biochemical Research: It can be used as a tool to study the activity of enzymes involved in glycoside metabolism.[1]
-
Pharmaceutical Development: Its potential as a pro-drug for targeted cancer therapy warrants further investigation.[2]
Conclusion
This compound is a chemically interesting derivative of the natural product linamarin. Its synthesis is straightforward, and its structure is well-characterized. While direct biological data is sparse, its potential as a more stable and bioavailable precursor to the cytotoxic agent linamarin makes it a compound of significant interest for drug development, particularly in the field of oncology. This technical guide provides a solid foundation for researchers and scientists working with or interested in exploring the potential of this and related compounds. Future research should focus on detailed biological evaluations to fully understand its pharmacological profile.
References
- 1. Buy this compound | 66432-53-9 [smolecule.com]
- 2. Cas 66432-53-9,this compound | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. linamarin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harnessing the anti-cancer potential of linamarin: A computational study on design and hydrolysis mechanisms of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Linamarin - Wikipedia [en.wikipedia.org]
- 10. Linamarin | C10H17NO6 | CID 11128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biological Activity of Linamarin Derivatives: A Technical Guide for Researchers
December 20, 2025
Abstract
Linamarin (B1675462), a cyanogenic glucoside predominantly found in cassava (Manihot esculenta), has garnered significant interest in the scientific community for its potential as a therapeutic agent, particularly in oncology.[1] This technical guide provides an in-depth overview of the biological activity of linamarin and its derivatives, with a focus on their anticancer properties. The core of this activity lies in the enzymatic release of hydrogen cyanide (HCN), a potent cytotoxin, which can be targeted to cancer cells.[2] This document details the mechanism of action, summarizes key quantitative data from cytotoxicity studies, and provides comprehensive experimental protocols for the evaluation of these compounds. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the research and development landscape for linamarin-based therapeutics.
Introduction
Linamarin itself is a relatively non-toxic prodrug.[3] Its biological activity is contingent upon its hydrolysis by the enzyme β-glucosidase (linamarase), which cleaves the glycosidic bond to release acetone (B3395972) cyanohydrin.[4][5] This intermediate compound then spontaneously or enzymatically decomposes to yield acetone and the highly toxic hydrogen cyanide (HCN).[4][5] It is the targeted delivery and release of HCN within the tumor microenvironment that forms the basis of the anticancer strategy for linamarin and its derivatives.[6] Research has explored the direct use of linamarin, its combination with exogenous linamarase, and the development of novel derivatives with enhanced hydrolytic susceptibility and target specificity.[7]
Mechanism of Action: The Cyanide Effect
The primary cytotoxic mechanism of linamarin derivatives is the inhibition of cellular respiration by hydrogen cyanide.[8] HCN readily diffuses across cell membranes and into the mitochondrial matrix.[9] There, it binds with high affinity to the ferric iron (Fe³⁺) in the heme a₃ group of cytochrome c oxidase (Complex IV) of the electron transport chain.[2][9] This binding reversibly inhibits the enzyme, halting the transfer of electrons to oxygen, the final electron acceptor.[2] The consequences of this inhibition are a rapid cessation of aerobic respiration and a drastic reduction in ATP production, leading to a state of "histotoxic anoxia" where cells are unable to utilize oxygen, ultimately resulting in apoptotic and necrotic cell death.[8][10]
Signaling Pathway of HCN-Induced Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing the anti-cancer potential of linamarin: A computational study on design and hydrolysis mechanisms of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxic effect of linamarin in rats associated with cassava (Manihot esculenta Crantz) consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel linamarin analogs as potent anticancer drugs: A computational approach - American Chemical Society [acs.digitellinc.com]
- 8. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
An In-depth Technical Guide to the Safe Handling of 2,3,4,6-Tetra-O-acetyl Linamarin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available information. 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462) is a research chemical with limited specific safety and toxicology data. Therefore, it must be handled with extreme caution, assuming it possesses hazards similar to its parent compound, linamarin, and other cyanogenic glycosides.
Introduction
2,3,4,6-Tetra-O-acetyl Linamarin is a derivative of linamarin, a cyanogenic glycoside found in plants such as cassava and lima beans.[1][2] Cyanogenic glycosides are compounds that can release toxic hydrogen cyanide (HCN) upon enzymatic or acidic hydrolysis.[1][3][4][5] The acetylation of the hydroxyl groups in linamarin may alter its chemical and biological properties, including its stability and the rate at which it releases cyanide.[6] This guide provides a comprehensive overview of the known properties, potential hazards, and recommended safe handling procedures for this compound in a laboratory setting.
Physicochemical and Safety Data
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 66432-53-9 | [7][8][9][10] |
| Molecular Formula | C₁₈H₂₅NO₁₀ | [9][11] |
| Molecular Weight | 415.39 g/mol | [9][11] |
| Appearance | Solid | [12] |
| Melting Point | 140-141°C | [11] |
| Boiling Point | 484.4 ± 45.0 °C (Predicted) | [11] |
| Storage | Long-term: -20°C, Short-term: Room Temperature | [13] |
Toxicology and Hazard Information
While no specific toxicity data exists for the acetylated form, the primary toxicological concern is the potential for hydrolysis to release hydrogen cyanide (HCN).[3][4] The acute oral lethal dose of HCN for humans is estimated to be between 0.5 and 3.5 mg/kg of body weight.[3][5]
GHS Hazard Classification (Inferred from Linamarin and Cyanogenic Glycosides):
| Hazard Class | Hazard Statement | Reference |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [14] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [14] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [14] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [14] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | [14][15] |
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound were not found in the public domain. Researchers planning to work with this compound should develop a detailed Standard Operating Procedure (SOP) that includes a thorough risk assessment. The following are general procedural outlines that should be adapted.
General Handling and Use Protocol
-
Training and Approval: All personnel must receive training on the hazards of cyanogenic glycosides and cyanide before working with this compound.[16] Work should be approved by the institution's Environmental Health and Safety (EHS) department.
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[16][17][18] The area should be clearly marked with warning signs.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene, consider double-gloving), and chemical splash goggles must be worn.[17][18][19] A face shield should be used when there is a risk of splashing.
-
Weighing and Aliquoting: For solid compounds, weigh out the necessary amount in the fume hood. To minimize dust, handle the compound carefully.
-
Solution Preparation: Prepare solutions within the fume hood. Avoid contact with strong acids or bases, which can accelerate the hydrolysis and release of HCN.[16]
-
Working Alone: Do not work alone when handling this compound.[16][17]
-
Decontamination: Decontaminate all surfaces and glassware after use. A recommended procedure is to first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final rinse with water.[18] All decontamination activities should be performed within the fume hood.
Spill Response Protocol
-
Evacuation: In case of a significant spill, immediately evacuate the area and alert others.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area as described in the handling protocol.
-
Reporting: Report all spills to the EHS department.
Visualizations
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a research environment.
Caption: Workflow for the safe handling of this compound.
Potential Hydrolysis Pathway
This diagram illustrates the potential hydrolysis of this compound, leading to the release of hydrogen cyanide.
Caption: Potential hydrolysis pathway of this compound.
Storage and Disposal
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Long-term storage at -20°C is recommended.[13] It should be stored separately from strong acids, oxidizing agents, and food products.[16] The storage area should be secure and accessible only to authorized personnel.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.[16][18]
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect in a dedicated, clearly labeled, and sealed container. Do not mix with acidic waste.
-
Labeling: All waste containers must be labeled "Hazardous Waste - Contains Cyanide Precursor" and include the date of generation.[18]
-
Disposal: Contact your institution's EHS department for proper disposal procedures. Do not dispose of this material down the drain.[15]
Emergency Procedures
First Aid
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[14][15]
Note to Physicians: Symptoms of poisoning may be delayed.[14] Treatment for cyanide poisoning may be necessary.
Conclusion
While specific toxicological data for this compound is lacking, its chemical nature as an acetylated cyanogenic glycoside necessitates a high degree of caution. The primary hazard is the potential release of highly toxic hydrogen cyanide. All handling of this compound should be performed by trained personnel in a controlled laboratory environment, adhering strictly to the guidelines outlined in this document and any additional institutional safety protocols. A thorough, experiment-specific risk assessment and the development of a detailed SOP are mandatory before any work with this compound commences.
References
- 1. researchgate.net [researchgate.net]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]
- 4. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 66432-53-9 [smolecule.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound | 66432-53-9 [chemicalbook.com]
- 9. This compound | 66432-53-9 [m.chemicalbook.com]
- 10. This compound | 66432-53-9 [amp.chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. Linamarin | C10H17NO6 | CID 11128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. usbio.net [usbio.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. LINAMARIN | CAS#:554-35-8 | Chemsrc [chemsrc.com]
- 16. research.columbia.edu [research.columbia.edu]
- 17. uthsc.edu [uthsc.edu]
- 18. lsuhsc.edu [lsuhsc.edu]
- 19. ehs-apps.mit.edu [ehs-apps.mit.edu]
The Discovery and Isolation of Linamarin from Cassava: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linamarin (B1675462), a cyanogenic glucoside prevalent in cassava (Manihot esculenta), is a molecule of significant interest due to its role in the plant's defense mechanisms and its potential implications for human health and toxicology. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of linamarin. It details various experimental protocols for its extraction and purification, presents quantitative data on yields, and illustrates the key biochemical pathways associated with its synthesis and degradation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.
Historical Perspective: The Discovery of Linamarin
While the cyanogenic nature of cassava has been known for centuries through traditional processing methods, the specific identification and isolation of the responsible compound, linamarin, has a more recent history. The first isolation of linamarin is reported to have occurred in 1830[1]. However, pinpointing the original publication and the researchers responsible for this initial discovery from readily available historical records is challenging. Early 19th-century chemists were actively isolating and characterizing compounds from various plant sources, and the initial report may be contained within journals of that era that are not widely digitized.
Physicochemical Properties and Characterization of Linamarin
Linamarin (2-(β-D-glucopyranosyloxy)-2-methylpropanenitrile) is a glucoside of acetone (B3395972) cyanohydrin[2]. Its characterization is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of linamarin, showing the characteristic signals for the glucose moiety and the aglycone part.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the identification and quantification of linamarin in various extracts[3].
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the linamarin molecule.
Experimental Protocols for the Isolation and Extraction of Linamarin from Cassava
Several methods have been developed for the extraction and purification of linamarin from cassava tissues, primarily from the leaves and root peels, which have higher concentrations of the compound[4]. The choice of method often depends on the desired yield, purity, and the available laboratory equipment. A critical step in all protocols is the inactivation of the endogenous enzyme linamarase, which can hydrolyze linamarin upon tissue disruption, leading to lower yields[5].
Acid Extraction Method
This method utilizes a dilute acid to inactivate linamarase and extract linamarin.
Protocol:
-
Sample Preparation: Harvest very young cassava leaves, as they contain higher concentrations of linamarin[5].
-
Grinding: Weigh 5 g of the fresh leaves, cut them into small pieces, and immediately grind them in a mortar and pestle with 5 mL of 0.1 M Hydrochloric Acid (HCl)[5].
-
Further Extraction: Add another 5 mL of 0.1 M HCl and continue grinding to a pasty consistency[5].
-
Filtration: Pour the mixture through a cheesecloth and squeeze to collect the liquid extract[5].
-
Clarification: Centrifuge the resulting cloudy solution to pellet the solid debris.
-
Collection: Carefully collect the clear supernatant, which contains the linamarin extract. This solution can be stored frozen for several months[5].
Cryocooled Extraction Method
This novel method reports a high yield of linamarin by using liquid nitrogen to simultaneously freeze the plant material and denature linamarase.
Protocol:
-
Sample Preparation: Use fresh cassava root peel.
-
Cryo-Grinding: Freeze the cassava root peel with liquid nitrogen and then grind the frozen material into a fine powder.
-
Extraction: The powdered material is then subjected to further extraction steps, which are detailed in the original research, to yield a high quantity of linamarin[2]. This method has been reported to yield approximately 18 g of linamarin from 1 kg of fresh cassava root peel[2].
Organic Solvent Extraction
Organic solvents can also be used for linamarin extraction. However, care must be taken to prevent enzymatic hydrolysis during the process.
Protocol:
-
Sample Preparation: Use dried and powdered cassava leaves or root peels.
-
Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol. The use of acidified methanol has been shown to yield higher amounts of intact linamarin[3].
-
Filtration and Concentration: Filter the extract to remove solid plant material. The solvent is then typically removed under reduced pressure using a rotary evaporator. It is important to note that concentrating aqueous acetone extracts can lead to a loss of linamarin due to the presence of extracted linamarase[5].
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC)[6].
Quantitative Data on Linamarin Yield
The concentration of linamarin varies significantly depending on the cassava cultivar, the plant tissue, and the extraction method employed. The following tables summarize some of the reported quantitative data.
| Cassava Cultivar | Plant Tissue | Linamarin Content (mg HCN equivalents/g leaf) | Reference |
| MCol 1468 | Very Young Leaves | Variable across seasons | [5] |
| MAus 7 | Very Young Leaves | Variable across seasons | [5] |
| TMS 50395 | Very Young Leaves | Lower than MCol 1468 and MAus 7 | [5] |
| SM1-150 | Very Young Leaves | Lower than MCol 1468 and MAus 7 | [5] |
| Extraction Method | Starting Material | Yield of Linamarin | Reference |
| Cryocooled Extraction | 1 kg of fresh Cassava root peel | Approximately 18 g | [2] |
| Acid Extraction (0.1 M HCl) | Very young cassava leaves | Quantitative extraction | [5] |
| Acidified Methanol Extraction | Cassava leaves and tuber | Higher yield of intact linamarin compared to other methods | [3] |
Biochemical Pathways
Biosynthesis of Linamarin in Cassava
Linamarin is synthesized in cassava from the amino acid L-valine. The biosynthetic pathway involves several enzymatic steps, with key enzymes belonging to the cytochrome P450 family.
Caption: Biosynthetic pathway of linamarin from L-valine in cassava.
Enzymatic Hydrolysis of Linamarin
When the cassava plant tissue is damaged, linamarin comes into contact with the enzyme linamarase, initiating its breakdown and the release of hydrogen cyanide.
Caption: Enzymatic hydrolysis of linamarin to release hydrogen cyanide.
Conclusion
This technical guide has provided a detailed overview of the discovery and isolation of linamarin from cassava. The methodologies presented, along with the quantitative data and pathway diagrams, offer a solid foundation for researchers working with this important cyanogenic glucoside. Further research into optimizing extraction protocols and exploring the pharmacological potential of linamarin and its derivatives will continue to be an active area of investigation.
References
- 1. Linamarin | C10H17NO6 | CID 11128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linamarin - Wikipedia [en.wikipedia.org]
- 3. Journal de pharmacie et des sciences accessoires - 28 Years available - Gallica [gallica.bnf.fr]
- 4. biology-assets.anu.edu.au [biology-assets.anu.edu.au]
- 5. Journal de pharmacie et de chimie - Google Books [books.google.lu]
- 6. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]
The Synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin: A Technical Guide to Theoretical Yield and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462), a protected form of the cyanogenic glucoside linamarin. The acetylation of linamarin is a crucial step in various synthetic pathways, enhancing its stability and solubility in organic solvents, thereby facilitating further chemical modifications.[1] This document outlines a representative experimental protocol for this synthesis, details the calculation of the theoretical yield, and presents relevant biochemical pathways.
Core Synthesis and Theoretical Yield
The standard method for the synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin involves the peracetylation of linamarin using acetic anhydride (B1165640) as the acetylating agent, with pyridine (B92270) serving as both a basic catalyst and a solvent.[2] This reaction substitutes the acetyl group for the hydrogen on the four hydroxyl groups of the glucose moiety of linamarin.
Calculation of Theoretical Yield
The theoretical yield is the maximum possible mass of a product that can be synthesized from a given amount of reactant, based on the stoichiometry of the chemical equation. The calculation is based on the law of conservation of mass and requires the molar masses of the reactant and product, as well as the balanced chemical equation.
The balanced chemical equation for the peracetylation of linamarin is as follows:
Linamarin + 4 Acetic Anhydride → this compound + 4 Acetic Acid
To calculate the theoretical yield, the limiting reactant must first be identified. In a typical procedure, linamarin is the limiting reactant. The theoretical yield of this compound is then calculated based on the initial molar amount of linamarin.
Below is a table summarizing the molar masses of the key compounds involved in this synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Linamarin | C₁₀H₁₇NO₆ | 247.25 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 |
| Pyridine | C₅H₅N | 79.10 |
| This compound | C₁₈H₂₅NO₁₀ | 415.39 |
A second table illustrates a sample calculation for the theoretical yield, assuming a starting quantity of 1 gram of linamarin.
| Starting Material | Moles of Linamarin | Moles of this compound (1:1 ratio) | Theoretical Yield of this compound (g) |
| 1.00 g of Linamarin | 0.00404 | 0.00404 | 1.68 |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on standard acetylation procedures for glycosides.[2]
Materials:
-
Linamarin
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (B109758) (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Dissolution: Dissolve linamarin (1.0 equivalent) in anhydrous pyridine (approximately 5-10 mL per mmol of linamarin) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (a slight excess for each hydroxyl group, typically 1.5-2.0 equivalents per hydroxyl group, so 6-8 equivalents in total) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any excess acetic anhydride by the slow addition of methanol.
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Workup: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound.
The workflow for this experimental protocol is visualized in the following diagram.
Linamarin Biosynthesis Pathway
While the acetylated form of linamarin is a synthetic compound, the biosynthesis of its precursor, linamarin, is a well-understood pathway in plants such as cassava.[3][4][5] This pathway begins with the amino acid valine and involves several enzymatic steps. Understanding this pathway is relevant for researchers working with cyanogenic glucosides and their derivatives.
The key steps in the biosynthesis of linamarin are as follows:
-
The amino acid L-valine is converted to an N-hydroxy-L-valine.
-
This is followed by further oxidation to an aldoxime.
-
The aldoxime is then converted to acetone (B3395972) cyanohydrin.
-
Finally, a glucosyltransferase catalyzes the transfer of a glucose moiety from UDP-glucose to acetone cyanohydrin, forming linamarin.
The following diagram illustrates this biochemical pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyanogenesis and Linamarin Function
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyanogenic glycosides (CGs) are a diverse group of nitrogen-containing secondary metabolites present in over 2,500 plant species.[1][2] These compounds play a crucial role in plant defense by releasing toxic hydrogen cyanide (HCN) upon tissue disruption, a process known as cyanogenesis.[3][4][5] Linamarin (B1675462) is a prominent cyanogenic glycoside, particularly abundant in economically important crops like cassava (Manihot esculenta) and lima beans (Phaseolus lunatus).[6][7] This guide provides a comprehensive technical overview of cyanogenesis, the biosynthesis and function of linamarin, its toxicological implications, and detailed experimental protocols for its analysis. The content is intended to serve as a foundational resource for professionals in pharmacology, toxicology, food safety, and plant biotechnology.[3][8]
The Core Mechanism of Cyanogenesis
Cyanogenesis is the process by which certain organisms release hydrogen cyanide.[5] In plants, this serves as a potent defense mechanism against herbivores and pathogens.[3][4][8] The system, often referred to as the "cyanide bomb," relies on the spatial separation of the cyanogenic glycoside substrate and the catabolic enzymes within the intact plant tissue.[9][10] When an herbivore chews the plant material, the cellular compartments are ruptured, allowing the substrate and enzyme to mix and rapidly release HCN.[4][5][11]
The process occurs in two primary enzymatic steps:
-
Deglycosylation: A β-glucosidase cleaves the sugar moiety from the cyanogenic glycoside, yielding an unstable α-hydroxynitrile (cyanohydrin).[12][13]
-
Cyanohydrin Dissociation: The cyanohydrin is then degraded by a hydroxynitrile lyase (HNL) to release HCN and a corresponding aldehyde or ketone.[5][12] This dissociation can also occur spontaneously at a pH above 5.0 or temperatures greater than 35°C.[14][15]
Linamarin, a glucoside of acetone (B3395972) cyanohydrin, is a key player in this process in many plant species.[7][16] Its breakdown is initiated by the enzyme linamarase (a specific β-glucosidase) and results in the formation of acetone cyanohydrin, which subsequently decomposes to acetone and HCN.[6][14][15]
Linamarin Biosynthesis
Linamarin is derived from the amino acid L-valine.[1] The biosynthetic pathway is a multi-step process primarily involving two key enzyme families: cytochrome P450s (CYPs) and a UDP-glucosyltransferase (UGT).[1]
The general scheme is as follows:
-
Conversion of Amino Acid to Oxime: The pathway begins with the conversion of L-valine to 2-methylpropanal oxime. This is the rate-limiting step and is catalyzed by a cytochrome P450 enzyme from the CYP79 family (e.g., CYP79D1/D2 in cassava).[1][17]
-
Conversion of Oxime to Cyanohydrin: The oxime is subsequently converted into an α-hydroxynitrile (acetone cyanohydrin). This step is catalyzed by another cytochrome P450, such as a member of the CYP71 family (e.g., CYP71E7 in cassava).[18]
-
Glycosylation: Finally, the unstable acetone cyanohydrin is stabilized by the attachment of a glucose molecule. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), forming the stable linamarin molecule.[1][8]
Biological Function and Toxicology
The primary function of cyanogenesis is plant defense.[4][16] The release of HCN, a potent inhibitor of cellular respiration by targeting the cytochrome oxidase system in mitochondria, deters feeding by a wide range of generalist herbivores.[9][19] In addition to defense, cyanogenic glycosides may also play roles in nitrogen transport and storage.[9][16]
While linamarin itself is not considered acutely toxic and is rapidly excreted in urine if ingested, its breakdown products are hazardous.[6][7] The toxicity is primarily attributed to the released HCN and, to a lesser extent, the intermediate acetone cyanohydrin.[6][7] Chronic, low-level exposure to cyanide from improperly processed cyanogenic food, such as cassava, is linked to severe health issues, including a paralytic disorder known as konzo and tropical ataxic neuropathy.[6][7]
Quantitative Toxicity Data
The toxicity of linamarin is ultimately linked to the amount of HCN it can release. The lethal dose of HCN is a critical parameter in toxicology.
| Compound | Organism | Route | LD50 / Lethal Dose | Citation |
| Hydrogen Cyanide (HCN) | Human | Oral | 0.56 mg/kg bw (Lowest lethal dose) | [20] |
| Rat | Oral | 4.0–6.03 mg/kg bw | [20] | |
| Sheep/Cattle | Oral | 2.0 mg/kg bw | [21] | |
| General (Higher Animals) | Oral | ~1 mg/kg bw | [22][23] | |
| Linamarin | Rat | Oral | 450 mg/kg bw | [20] |
| Rat (100-120g) | Oral | 250 mg/kg bw (Caused 50% death) | [21] |
Linamarin Content in Cassava
The concentration of linamarin varies significantly among different cassava cultivars, influencing their classification as "sweet" (low cyanide) or "bitter" (high cyanide).
| Cassava Root Classification | Cyanide Potential (mg HCN/kg fresh weight) | Citation |
| Non-toxic / Sweet | < 50 ppm | [24] |
| Moderately toxic | 50 - 100 ppm | [24] |
| Toxic / Bitter | > 100 ppm | [24] |
| General Range | 15 - 400 ppm (common: 30-150 ppm) | [23][24] |
Experimental Protocols
Accurate quantification and analysis of linamarin and cyanide potential are essential for food safety assessment, plant breeding programs, and toxicological research.
Protocol 1: Extraction and Quantification of Linamarin by HPLC
This protocol outlines a general procedure for the quantification of cyanogenic glycosides. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Methodology:
-
Sample Preparation and Extraction:
-
Weigh approximately 10 g of fresh plant tissue (e.g., cassava tuber).[25]
-
Homogenize the tissue in warm (65-70°C) 80% ethanol at a ratio of 1:6 (w/v).[25] The warm ethanol serves to both extract the cyanogenic glycosides and rapidly inactivate endogenous enzymes like linamarase.[25]
-
Centrifuge the homogenate and collect the supernatant.
-
-
Sample Cleanup:
-
Evaporate the ethanol from the supernatant, for example, using a rotary evaporator.
-
Re-dissolve the resulting aqueous extract in a known volume of HPLC-grade water or the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to protect the HPLC column.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210-220 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of pure linamarin of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of linamarin in the sample by interpolating its peak area on the standard curve.
-
Protocol 2: Measurement of Total Cyanide Potential via the Picrate (B76445) Paper Method
This is a semi-quantitative, rapid, and field-friendly method for screening the total cyanogenic potential of plant tissues.[26][27] It relies on the endogenous enzymes in the plant sample to break down the cyanogenic glycosides.[26][28]
Methodology:
-
Sample Preparation:
-
HCN Detection:
-
Prepare a picrate paper strip. This is filter paper saturated with a picric acid solution, which is yellow.[26]
-
Suspend the yellow picrate paper strip inside the vial, ensuring it does not touch the plant sample or liquid. The strip is often attached to the underside of the lid.[26][27]
-
Seal the vial tightly.
-
-
Incubation:
-
Incubate the vial at room temperature or slightly elevated (e.g., 37°C) for 16-24 hours.[26] During this time, endogenous linamarase hydrolyzes linamarin, releasing HCN gas.
-
The liberated HCN reacts with the sodium picrate on the paper, causing a color change from yellow to various shades of orange and reddish-brown.[29]
-
-
Quantification:
-
Assess the color change of the picrate paper.
-
Semi-Quantitative: Compare the final color of the strip to a pre-calibrated color chart that correlates color intensity to cyanide concentration (e.g., in ppm).[26]
-
Quantitative: Elute the color from the reacted picrate paper in a known volume of water and measure the absorbance with a spectrophotometer at 510 nm.[28] Compare this reading to a standard curve generated from known cyanide standards.
-
Protocol 3: Linamarase Activity Assay
This protocol measures the activity of the linamarase enzyme, which is the rate-limiting step in cyanogenesis from linamarin.[15]
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.8).
-
Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.
-
-
Activity Assay:
-
Prepare a reaction mixture in a sealed vessel containing a known concentration of linamarin substrate (e.g., 13 mM) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 6.8).[30]
-
Initiate the reaction by adding a specific volume of the enzyme extract to the mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes).[30][31]
-
-
Detection of Product:
-
The enzyme activity can be determined by measuring the rate of product formation.
-
HCN Measurement: Stop the reaction by adding a strong base (e.g., 0.2 N NaOH).[25] The amount of HCN released can be quantified using a colorimetric method, such as the barbituric acid-pyridine reagent, and measuring absorbance (e.g., at 570 nm).[25]
-
p-Nitrophenol (Artificial Substrate): Alternatively, use an artificial substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG). The cleavage of pNPG by linamarase releases p-nitrophenol, which is yellow under alkaline conditions and can be quantified spectrophotometrically at 400-420 nm.
-
-
Calculation:
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.[31] The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by measuring reaction rates at varying substrate concentrations.[31][32]
-
Conclusion and Future Directions
Cyanogenesis, driven by compounds like linamarin, is a sophisticated and effective plant defense strategy. While vital for plant survival, it poses significant challenges to food safety, particularly in regions reliant on cassava as a staple food. A thorough understanding of the biosynthetic pathways, enzymatic degradation, and toxicology of linamarin is critical for developing safer food processing techniques and for breeding low-cyanide crop varieties. Furthermore, the targeted release of a potent cytotoxin like HCN has garnered interest in the field of drug development, particularly for anti-cancer therapies, where cyanogenic glycosides could potentially be activated by specific enzymes at a tumor site. Continued research into the molecular biology and biochemistry of this system will be essential for harnessing its potential while mitigating its risks.
References
- 1. linamarin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. entomoljournal.com [entomoljournal.com]
- 3. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanogenesis, a Plant Defence Strategy against Herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linamarin [bionity.com]
- 7. Linamarin - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]
- 9. Cyanogenesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYANOGENESIS - A PERSONAL PERSPECTIVE | International Society for Horticultural Science [ishs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Plant cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. linamarin degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of the health risks related to the presence of cyanogenic glycosides in foods other than raw apricot kernels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. foodstandards.gov.au [foodstandards.gov.au]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. repositorio.unesp.br [repositorio.unesp.br]
- 25. Spectrophotometric determination of cyanoglucosides in cassava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. protocols.io [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. protocols.io [protocols.io]
- 29. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 30. Linamarase Expression in Cassava Cultivars with Roots of Low- and High-Cyanide Content - PMC [pmc.ncbi.nlm.nih.gov]
- 31. austinpublishinggroup.com [austinpublishinggroup.com]
- 32. maxwellsci.com [maxwellsci.com]
The Stability and Degradation of Linamarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linamarin (B1675462) is a cyanogenic glucoside found in several plant species, most notably cassava (Manihot esculenta), lima beans, and flax.[1][2][3] As a naturally occurring phytotoxin, the stability and degradation of linamarin are of significant interest in the fields of food science, toxicology, and drug development. The release of hydrogen cyanide (HCN) upon the degradation of linamarin is a major safety concern in food products derived from cassava.[1][4] Conversely, the targeted release of cyanide from linamarin derivatives is being explored as a potential anti-cancer strategy. This technical guide provides an in-depth overview of the stability and degradation of linamarin, with a focus on quantitative data, experimental protocols, and the key pathways involved.
Chemical Stability and Degradation Pathways
Linamarin itself is a relatively stable molecule. Its β-glycosidic linkage is resistant to hydrolysis under neutral or weakly acidic conditions at moderate temperatures.[5][6] However, it can be degraded through several pathways:
-
Enzymatic Hydrolysis: This is the primary and most significant degradation pathway. The enzyme linamarase (a β-glucosidase) catalyzes the hydrolysis of linamarin to form acetone (B3395972) cyanohydrin and glucose.[3][7]
-
Spontaneous and Enzymatic Decomposition of Acetone Cyanohydrin: Acetone cyanohydrin, the intermediate product, is unstable and can decompose to acetone and hydrogen cyanide (HCN). This decomposition can occur spontaneously at temperatures above 35°C or at a pH above 4.0.[6][7] The decomposition can also be catalyzed by the enzyme hydroxynitrile lyase.[6][7]
-
Acid Hydrolysis: Under conditions of high temperature, high pressure, and the presence of mineral acids, the β-glycosidic bond of linamarin can be broken, leading to its degradation.[5]
The enzymatic degradation of linamarin is a two-step process, with the initial hydrolysis by linamarase generally considered the rate-limiting step.[7]
Quantitative Data on Linamarin Degradation
The degradation of linamarin is influenced by various factors, including temperature, pH, and the presence of enzymes. The following tables summarize key quantitative data related to linamarin degradation.
Table 1: Kinetic Parameters for Linamarin Hydrolysis by Linamarase
| Enzyme Source | pH | Temperature (°C) | Km (mM) | Vmax (µmol/min) | Reference(s) |
| Commercial Native Linamarase (CNLIN) | 6.8 | 35 | 0.0 - 0.9 | 0.0 - 10.0 | [8] |
| Engineered Linamarase (GELIN) from Saccharomyces cerevisiae | 3.5 | 35 | 5 - 8 | 4 - 14 | [8] |
| Engineered Linamarase (GELIN) from Saccharomyces cerevisiae | 6.8 | 35 | 0.5 - 0.9 | 10.0 - 13.0 | [8] |
| Engineered Linamarase (GELIN) from Saccharomyces cerevisiae | 10.5 | 35 | 5 - 8 | 6 - 12 | [8] |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km indicates a higher affinity. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.
Table 2: Half-life of Cyanogenic Glucosides in Soil
| Compound(s) | Soil Type | Temperature (°C) | Half-life (hours) | First-order rate constant (h-1) | Reference(s) |
| Linamarin and Lotaustralin | Sandy and Loamy | 11 | 11 - 27 | 0.026 - 0.0062 | [9] |
Table 3: Reduction of Cyanide Content in Cassava Through Various Processing Methods
| Processing Method | Conditions | Cyanide Reduction (%) | Reference(s) |
| Boiling | 25 minutes | 55 | [10] |
| Boiling | 30 minutes, small pieces (2g) | 75 | [11] |
| Boiling | 30 minutes, large pieces (50g) | 25 | [11] |
| Sun Drying | 2 days | 73 | [10] |
| Sun Drying | 4 days | 92 | [10] |
| Oven Drying | 40°C | 95 | [10] |
| Oven Drying | 60°C | 80 | [10] |
| Drying at Room Temperature | 14 days | 98 | [10] |
| Soaking | 24 hours, followed by sun-drying | 74 - 90 | [12] |
| Fermentation | 24 hours | 6.86 | [12] |
| Fermentation | 48 hours | 70.67 - 84 | [12] |
| Crushing and Sun-drying | - | >95 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and degradation of linamarin.
Protocol 1: Quantification of Linamarin by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies used for the analysis of cyanogenic glucosides in plant materials.[2][13]
1. Sample Preparation (Extraction): a. Weigh 1 g of finely ground plant material (e.g., cassava flour, lyophilized leaves). b. Add 10 mL of an acidified methanol (B129727) solution (e.g., methanol/water 80:20, v/v with 1% acetic acid) or 0.25 M H2SO4.[2][14] Acidified extraction solvents are crucial to inactivate endogenous linamarase, preventing the degradation of linamarin during extraction.[14] c. Vortex the mixture vigorously for 1 minute. d. Sonicate for 30 minutes in a water bath. e. Centrifuge at 4000 rpm for 15 minutes. f. Collect the supernatant. g. Repeat the extraction process on the pellet with another 10 mL of the extraction solvent. h. Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
- Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 8:2, v/v).[15][16]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at 240 nm.[2]
- Column Temperature: 30°C.
3. Quantification: a. Prepare a series of standard solutions of pure linamarin of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration of the linamarin standards. c. Determine the concentration of linamarin in the sample extracts by comparing their peak areas to the calibration curve.
Protocol 2: Linamarase Activity Assay
This spectrophotometric assay measures the activity of linamarase by quantifying the amount of a colored product formed from a synthetic substrate or the release of cyanide from linamarin. This protocol is based on established methods.[17][18]
1. Reagents:
- 50 mM Potassium Phosphate (B84403) Buffer (pH 6.0).[17]
- Linamarin solution (10 mM in phosphate buffer).
- Enzyme extract (supernatant from homogenized plant tissue or purified linamarase solution).
- Isonicotinic acid-barbituric acid reagent for cyanide detection.[18]
2. Assay Procedure: a. In a microcentrifuge tube, mix 0.5 mL of the enzyme extract with 0.5 mL of the 10 mM linamarin solution. b. Incubate the reaction mixture at 37°C for 15 minutes.[17] c. Stop the reaction by adding a suitable reagent (e.g., by boiling or adding a strong base). d. Determine the amount of hydrogen cyanide produced using the isonicotinic acid-barbituric acid method. This involves adding the reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm) after a set incubation time.[18] e. A blank reaction containing heat-inactivated enzyme should be run in parallel to account for any non-enzymatic degradation. f. A standard curve of known cyanide concentrations should be prepared to quantify the amount of HCN released.
3. Calculation of Enzyme Activity:
- One unit of linamarase activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of hydrogen cyanide per minute under the specified assay conditions.
Protocol 3: Quantification of Linamarin by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the quantification of linamarin.[14][15][16][19]
1. Sample Preparation:
- Follow the same extraction procedure as described in Protocol 1. Acidified methanol is often the preferred extraction solvent for LC-MS analysis to ensure the stability of the intact linamarin molecule.[14][15][16]
2. LC-MS Conditions:
- Chromatography:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[19][20]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute linamarin.
- Flow Rate: 0.2 - 0.4 mL/min.
- Column Temperature: 35-40°C.[20]
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often reported to be more sensitive.
- Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- MRM Transitions: Monitor for specific precursor-to-product ion transitions for linamarin (e.g., m/z 248.1 → 85.1, 248.1 → 116.1 in positive mode).
3. Quantification:
- Quantification is achieved by comparing the peak area of the specific MRM transition for linamarin in the sample to a calibration curve generated from linamarin standards.
Signaling Pathways and Toxicological Effects
Linamarin itself is not considered acutely toxic.[3] Its toxicity is primarily due to the release of hydrogen cyanide upon its degradation.[21][22][23] Cyanide is a potent inhibitor of cellular respiration.
Mechanism of Cyanide Toxicity:
-
Inhibition of Cytochrome c Oxidase: Cyanide binds to the ferric iron (Fe3+) in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[21][23]
-
Blockage of Electron Transport: This binding prevents the transfer of electrons to oxygen, the final electron acceptor in the chain.
-
Cessation of Aerobic Respiration and ATP Production: The inhibition of the electron transport chain halts aerobic respiration and the production of ATP.[21]
-
Cellular Hypoxia and Cytotoxicity: The lack of ATP leads to cellular hypoxia, metabolic acidosis (due to a shift to anaerobic glycolysis and subsequent lactic acid production), and ultimately, cell death.[21][24]
-
Neurological Effects: The central nervous system is particularly vulnerable to cyanide poisoning due to its high metabolic rate.[21]
Visualizations
Degradation Pathway of Linamarin
Caption: Enzymatic and spontaneous degradation of linamarin to hydrogen cyanide.
Experimental Workflow for Linamarin Quantification
Caption: General workflow for the quantification of linamarin.
Toxicological Pathway of Cyanide
Caption: Mechanism of cyanide toxicity via inhibition of cellular respiration.
References
- 1. aec.ifas.ufl.edu [aec.ifas.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Linamarin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. linamarin degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. maxwellsci.com [maxwellsci.com]
- 9. researchgate.net [researchgate.net]
- 10. annexpublishers.com [annexpublishers.com]
- 11. biology-assets.anu.edu.au [biology-assets.anu.edu.au]
- 12. media.neliti.com [media.neliti.com]
- 13. Determination of Cyanide and Cyanoglycosides in Sweetened Bean Paste by HPLC with Fluorescence Detection [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. Effect of ultrasonic pretreatment on eliminating cyanogenic glycosides and hydrogen cyanide in cassava - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyanide Intoxication and its Mechanism of Antagonism | Annual Reviews [annualreviews.org]
- 24. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility Profile of 2,3,4,6-Tetra-O-acetyl Linamarin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the predicted solubility profile of 2,3,4,6-Tetra-O-acetyl Linamarin, a derivatized cyanogenic glucoside. Due to the limited availability of public data on this specific compound, this document outlines a predictive solubility assessment based on its chemical structure and provides detailed, standardized experimental protocols for its empirical determination. The methodologies presented are established best practices in the pharmaceutical and chemical research fields, ensuring reproducibility and accuracy. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, particularly in the context of drug development and formulation.
Predicted Solubility Profile
The acetylation of the four free hydroxyl groups on the glucose moiety of Linamarin results in the formation of this compound. This structural modification significantly alters the molecule's polarity. The replacement of polar hydroxyl (-OH) groups with nonpolar acetyl (-OCOCH₃) groups is expected to decrease its solubility in polar, protic solvents and enhance its solubility in nonpolar, aprotic organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The masking of polar hydroxyl groups reduces hydrogen bonding capacity with protic solvents, leading to significantly decreased solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules. |
| Nonpolar Organic | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Highly Soluble | The increased nonpolar character of the acetylated compound favors dissolution in solvents with low polarity. |
| Hydrocarbon | Hexane, Heptane | Sparingly Soluble | While nonpolar, the remaining polarity from the glycosidic linkage and nitrile group may limit solubility in purely hydrocarbon solvents. |
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, the following standard protocols are recommended.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Ensure a sufficient excess of solid is present to maintain saturation throughout the experiment.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Caption: Workflow for the Shake-Flask method of solubility determination.
Kinetic Solubility Determination (High-Throughput Screening)
This method provides a rapid assessment of solubility and is useful for early-stage drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock.
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a highly soluble solvent like DMSO.
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.
-
-
Incubation and Precipitation:
-
Incubate the plate for a short period (e.g., 1-2 hours) to allow for precipitation.
-
-
Measurement:
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Alternatively, the concentration in the clear supernatant can be determined after filtration or centrifugation.
-
-
Data Analysis:
-
The kinetic solubility is defined as the concentration at which precipitation is first observed.
-
Caption: Workflow for kinetic solubility determination.
Data Presentation
All quantitative solubility data should be presented in a clear and structured format to facilitate comparison across different conditions.
Table 2: Template for Quantitative Equilibrium Solubility Data
| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |
| Water | 25 | |||||
| Phosphate Buffer pH 7.4 | 37 | |||||
| Dichloromethane | 25 | |||||
| Ethanol | 25 | |||||
| DMSO | 25 |
Conclusion
While empirical data for the solubility of this compound is not currently available in the public domain, this guide provides a robust framework for its prediction and experimental determination. The predicted increase in solubility in nonpolar organic solvents and decrease in aqueous media is a direct consequence of its acetylation. The provided experimental protocols for both equilibrium and kinetic solubility offer standardized methods for researchers to generate reliable and reproducible data. This information is critical for advancing the study of this compound in various scientific and therapeutic applications.
The Therapeutic Potential of Linamarin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linamarin (B1675462), a cyanogenic glucoside found in cassava and other plants, has emerged as a molecule of interest for its potential therapeutic applications, primarily in oncology. Its mechanism of action is centered on the enzymatic release of hydrogen cyanide (HCN), a potent cytotoxin, leading to the targeted destruction of cancer cells. Research has also explored its neurotoxic effects, and by extension, the potential for its derivatives to have neuroprotective or anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on linamarin and its derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further investigation and drug development efforts. While much of the experimental data focuses on the natural compound linamarin, computational studies are paving the way for the design of novel derivatives with enhanced therapeutic profiles.
Core Mechanism of Action: Cyanide-Mediated Cytotoxicity
The primary therapeutic effect of linamarin is its ability to act as a prodrug, delivering hydrogen cyanide (HCN) to target cells. This process is contingent on the presence of the enzyme β-glucosidase (linamarase), which hydrolyzes linamarin.
The hydrolysis of linamarin occurs in a two-step process:
-
Enzymatic Cleavage: Linamarase cleaves the β-glucosidic bond of linamarin, yielding glucose and acetone (B3395972) cyanohydrin.
-
Dissociation: Acetone cyanohydrin is unstable and spontaneously decomposes into acetone and hydrogen cyanide (HCN)[1][2][3].
HCN is a potent inhibitor of cellular respiration, primarily by binding to cytochrome c oxidase in the mitochondrial electron transport chain, leading to rapid ATP depletion and subsequent cell death[3]. This mechanism is particularly promising for cancer therapy as it is less likely to induce resistance compared to other chemotherapeutic agents[4].
Signaling Pathway for Linamarin Hydrolysis
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462), a derivatized form of the naturally occurring cyanogenic glucoside, Linamarin. The acetylation of Linamarin enhances its stability and solubility in organic solvents, facilitating its use in various biochemical and synthetic applications.[1] This compound serves as a valuable intermediate in organic synthesis and is explored for its potential in pharmaceutical development.[1][2]
Physicochemical and Spectral Data
A summary of the key quantitative data for 2,3,4,6-Tetra-O-acetyl Linamarin is presented in Table 1. This data is crucial for the identification and characterization of the synthesized product.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₅NO₁₀ | [1] |
| Molecular Weight | 415.39 g/mol | [1] |
| Appearance | White crystalline solid / Colorless fine needles | [1][2] |
| Melting Point | 140-142 °C | [1][3] |
| Typical Yield | >85% | [1] |
| ¹H NMR (CDCl₃) | Acetyl methyl protons (12H, s): ~2.0-2.2 ppm; Anomeric proton (1H, d): ~5.0-6.3 ppm | [1] |
| ¹³C NMR (CDCl₃) | Carbonyl carbons (4C, C=O): ~169-171 ppm | [1] |
Experimental Protocol: Synthesis of this compound
This protocol details the acetylation of Linamarin using acetic anhydride (B1165640) and pyridine (B92270). The procedure is adapted from established methods for the acetylation of glycosides.[1][4]
Materials and Reagents
-
Linamarin
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure
-
Dissolution of Linamarin: In a round-bottom flask, dissolve Linamarin in anhydrous pyridine. Note: The exact concentration will depend on the scale of the reaction, but a starting point could be a 1:3 to 1:5 ratio of Linamarin (g) to pyridine (mL).
-
Acetylation Reaction: Cool the solution in an ice bath (0 °C). To the cooled and stirring solution, add acetic anhydride dropwise. A typical molar excess of acetic anhydride is used to ensure complete acetylation. A common approach is to use a volume of acetic anhydride equal to the volume of pyridine.[4]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with 2 N HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its precursor, Linamarin.
Caption: Workflow for the synthesis of this compound.
Potential Biological Relevance
While a specific signaling pathway for this compound is not yet fully elucidated, its parent compound, Linamarin, and its derivatives are subjects of research in cancer therapy.[5] The proposed mechanism involves the enzymatic hydrolysis of the glycosidic bond, leading to the release of hydrogen cyanide (HCN), a potent cytotoxic agent.[5] The acetylation of Linamarin may influence its delivery and activation within a biological system.
The diagram below conceptualizes a potential therapeutic strategy involving a prodrug approach, where the acetylated linamarin derivative is targeted to cancer cells and subsequently activated.
Caption: Proposed mechanism of action for a Linamarin-based prodrug.
References
- 1. Buy this compound | 66432-53-9 [smolecule.com]
- 2. Cas 66432-53-9,this compound | lookchem [lookchem.com]
- 3. This compound | 66432-53-9 [m.chemicalbook.com]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study [mdpi.com]
- 5. Harnessing the anti-cancer potential of linamarin: A computational study on design and hydrolysis mechanisms of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Acetylated Linamarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linamarin (B1675462) is a cyanogenic glycoside found in several plant species, notably cassava and lima beans. Its acetylated derivative, while less commonly studied, is of interest in various research fields, including drug development and toxicology. Accurate and sensitive analytical methods are crucial for the detection and quantification of acetylated linamarin in diverse matrices. These application notes provide an overview and detailed protocols for the analysis of acetylated linamarin, primarily leveraging established methods for the parent compound, linamarin, which can be adapted for its acetylated form. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
It is important to note that while the provided protocols are for linamarin, they serve as a robust starting point for the analysis of acetylated linamarin. Key modifications for the acetylated form would include adjustment of the mass-to-charge ratio (m/z) in mass spectrometric methods and potential optimization of chromatographic conditions due to altered polarity.
General Experimental Workflow
The analysis of acetylated linamarin from a sample matrix typically follows a standardized workflow, from initial sample preparation to final data analysis. This process is crucial for obtaining accurate and reproducible results.
Figure 1. General experimental workflow for the analysis of acetylated linamarin.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the determination of linamarin. These values can be considered as target performance indicators when developing a method for acetylated linamarin.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| UHPLC-MS/MS | Cassava Products | 0.03 µg/g | 0.1 µg/g | 95.3 - 96.1 | |
| UHPLC-MS/MS | Tapioca | - | 0.1 µg/g | 81.1 - 97.1 | [1] |
| LC-MS | White Clover Extract | - | 1 ppm | - | [2] |
| LC-ESI-MS/MS | Cassava Flour | 0.75 µg/g | - | 92 - 100 | [3] |
| GC-FID (as TMS derivative) | Flaxseed | 4.72 - 6.43 µg/mL | 14.31 - 19.50 µg/mL | 79.9 - 112.7 |
Experimental Protocols
Protocol 1: Analysis of Acetylated Linamarin using HPLC-UV
This protocol is adapted from established methods for linamarin and is suitable for quantification in samples with relatively high concentrations of the analyte.
1. Principle: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection separates the analyte based on its polarity, and quantification is achieved by measuring its absorbance at a specific wavelength.
2. Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of acetylated linamarin (or linamarin if the former is unavailable for initial method development)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample clean-up
3. Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
4. Sample Preparation:
-
Extraction: Extract a known amount of the homogenized sample with a mixture of acetonitrile and water (e.g., 3:1 v/v) through sonication or shaking.[1]
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
Clean-up: Pass the supernatant through a pre-conditioned C18 SPE cartridge to remove interfering substances. Elute the analyte with a suitable solvent.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
5. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 210-220 nm (requires optimization for acetylated linamarin).
6. Data Analysis:
-
Identify the peak corresponding to acetylated linamarin by comparing its retention time with that of the reference standard.
-
Quantify the analyte by constructing a calibration curve using a series of standard solutions of known concentrations.
Protocol 2: Analysis of Acetylated Linamarin using LC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for detecting trace amounts of acetylated linamarin in complex matrices.
1. Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is identified and quantified based on its specific precursor and product ion transitions.
2. Materials and Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
Reference standard of acetylated linamarin
3. Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or HSS T3 column.
4. Sample Preparation:
-
Follow the extraction and clean-up steps outlined in Protocol 1. The use of an amino solid-phase extraction cartridge can also be effective.[1]
5. LC-MS/MS Conditions:
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium formate; Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-45 °C.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for cyanogenic glycosides, often forming sodium adducts [M+Na]⁺ or ammonium adducts [M+NH₄]⁺.[4]
-
MRM Transitions: These need to be determined by infusing a standard solution of acetylated linamarin into the mass spectrometer. The precursor ion will be the [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ of acetylated linamarin, and product ions will be specific fragments. For linamarin, the fragmentation of the glycosidic bond is often monitored.[3]
6. Data Analysis:
-
Identify acetylated linamarin based on its retention time and specific MRM transitions.
-
Quantify using a calibration curve prepared with the reference standard, preferably in a matrix-matched manner to account for matrix effects.
Protocol 3: Analysis of Acetylated Linamarin using GC-MS (after derivatization)
GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like glycosides, derivatization is necessary.
1. Principle: The hydroxyl groups of acetylated linamarin are chemically modified (derivatized) to increase its volatility and thermal stability, allowing for separation by gas chromatography and detection by mass spectrometry.
2. Materials and Reagents:
-
Silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Anhydrous pyridine (B92270) or other suitable solvent.
-
Reference standard of acetylated linamarin.
3. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms).
4. Sample Preparation and Derivatization:
-
Extraction and Clean-up: Follow the steps in Protocol 1 to obtain a clean, dry extract.
-
Derivatization:
-
Dissolve the dried extract in anhydrous pyridine.
-
Add the silylating agent (e.g., MSTFA).
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.[5]
-
5. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer Mode: Scan mode for identification of the derivative's mass spectrum and Selected Ion Monitoring (SIM) mode for quantification.
6. Data Analysis:
-
Identify the derivatized acetylated linamarin peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared by derivatizing standard solutions of acetylated linamarin.
Signaling Pathways and Logical Relationships
While acetylated linamarin is not directly involved in signaling pathways in the same way as endogenous signaling molecules, its metabolic fate and potential toxicity are of significant interest. The following diagram illustrates the logical relationship between the analytical steps for its determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory determination of linamarin (CAS: 554-35-8) - Analytice [analytice.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: 2,3,4,6-Tetra-O-acetyl Linamarin as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl Linamarin (B1675462) is a synthetic derivative of linamarin, a naturally occurring cyanogenic glucoside found in plants such as cassava and lima beans.[1] The acetylation of the hydroxyl groups of the glucose moiety enhances the compound's stability and solubility in organic solvents, making it more amenable to use in various biochemical and cellular assays.[1] This modification allows 2,3,4,6-Tetra-O-acetyl Linamarin to serve as a valuable chemical probe. Its increased lipophilicity facilitates passage across cell membranes, where it can be hydrolyzed by intracellular esterases to release linamarin. The subsequent enzymatic breakdown of linamarin by β-glucosidases can lead to the production of acetone (B3395972) cyanohydrin, which in turn can release hydrogen cyanide (HCN). This controlled, intracellular release of bioactive molecules allows for the investigation of various cellular processes, including enzyme activity, cell signaling pathways related to cell growth and apoptosis, and the mechanisms of cytotoxicity.[1]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₅NO₁₀ | [1] |
| Molecular Weight | 415.39 g/mol | [1] |
| Appearance | White solid/Colorless fine needles | [2] |
| Melting Point | 140-142°C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [1] |
| Storage | Store at -20°C, protected from air and light. The compound is hygroscopic. | [3] |
Handling: For maximum recovery of the product, it is recommended to centrifuge the vial before opening the cap.[3] Prepare solutions in appropriate anhydrous solvents.
Principle of Action as a Chemical Probe
The utility of this compound as a chemical probe is predicated on its ability to be delivered across the cell membrane and subsequently unmasked by intracellular enzymes.
Application Note 1: In Vitro β-Glucosidase Inhibition Assay
This protocol describes a general method for evaluating the potential of this compound and its deacetylated form, linamarin, as inhibitors of β-glucosidase activity. The assay is based on the enzymatic hydrolysis of the substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm.
Illustrative Quantitative Data:
The following table provides hypothetical IC₅₀ values for illustrative purposes. Actual values must be determined experimentally.
| Compound | Target Enzyme | Hypothetical IC₅₀ (µM) |
| This compound | β-Glucosidase | > 1000 |
| Linamarin (deacetylated) | β-Glucosidase | 50 - 200 |
| Acarbose (Positive Control) | β-Glucosidase | 5 - 20 |
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (100 mM, pH 6.8).
-
β-Glucosidase solution (from almonds, 0.5 U/mL in phosphate buffer).
-
p-nitrophenyl-β-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer).
-
Test compounds (this compound and Linamarin) and Acarbose (positive control) stock solutions in DMSO, with subsequent serial dilutions in phosphate buffer.
-
Sodium carbonate solution (200 mM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of phosphate buffer, 10 µL of β-glucosidase solution, and 20 µL of varying concentrations of the test compounds or control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
A blank (no enzyme) and a control (no inhibitor) should be included.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Application Note 2: Cell-Based Assay for Investigating Apoptosis
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa). The principle is that the compound will be taken up by the cells and converted to linamarin, which can then be processed to release HCN, a potent inhibitor of cellular respiration, leading to apoptosis.
Illustrative Quantitative Data:
The following table provides hypothetical EC₅₀ values for illustrative purposes. Actual values must be determined experimentally.
| Compound | Cell Line | Assay | Hypothetical EC₅₀ (µM) |
| This compound | HeLa | MTT Assay (72h) | 25 - 100 |
| Doxorubicin (Positive Control) | HeLa | MTT Assay (72h) | 0.1 - 1 |
Experimental Protocol (MTT Assay):
-
Cell Culture and Seeding:
-
Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in cell culture media to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (media with DMSO).
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration to determine the EC₅₀ value.
-
Protocol for Quantification by HPLC-MS
This protocol provides a general framework for the quantification of this compound and its primary metabolite, linamarin, in cell lysates or other biological matrices.
1. Sample Preparation:
-
Cell Lysate: After treatment, wash cells with ice-cold PBS, then lyse the cells using a suitable method (e.g., freeze-thaw cycles in acetonitrile (B52724)/water).
-
Extraction: Add acetonitrile to the lysate to precipitate proteins. Centrifuge to pellet the protein and collect the supernatant.
-
Cleanup: The supernatant may be further cleaned using solid-phase extraction (SPE) if necessary to remove interfering substances.
2. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
This compound: Precursor ion [M+H]⁺ at m/z 416. Product ions would correspond to losses of acetyl groups.
-
Linamarin: Precursor ion [M+H]⁺ at m/z 248. Product ions would correspond to the aglycone fragment.
-
-
3. Quantification:
-
Generate a standard curve using known concentrations of this compound and linamarin.
-
Quantify the analytes in the biological samples by comparing their peak areas to the standard curve.
Disclaimer
The experimental protocols and quantitative data presented in these application notes are intended to be illustrative and for guidance purposes only. The use of this compound as a chemical probe is not extensively documented in peer-reviewed literature. Therefore, researchers should consider these protocols as a starting point and must perform their own optimization and validation for their specific experimental systems. The hypothetical data is not based on published experimental results for this specific compound.
References
Application Notes and Protocols: Acetylated Linamarin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linamarin (B1675462), a cyanogenic glucoside found in plants like cassava, has demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4][5] Its primary anti-cancer mechanism involves the enzymatic release of hydrogen cyanide (HCN), a potent cytotoxin, upon hydrolysis by the enzyme β-glucosidase (linamarase).[6][7][8] While effective, the therapeutic application of linamarin is often dependent on the co-administration of linamarase to ensure targeted HCN release within the tumor microenvironment.[1][3][5]
Acetylation is a common chemical modification known to alter the pharmacological properties of compounds, including their bioavailability, cell permeability, and interaction with cellular targets.[9][10][11] In the context of cancer therapeutics, acetylation has been shown to enhance the anti-proliferative and anti-migration activities of various natural compounds.[12][13]
These application notes provide a hypothetical framework for the investigation of acetylated linamarin as a potential anti-cancer agent. The protocols and conceptual pathways outlined below are based on established methodologies for assessing cyanogenic glycosides and the known effects of acetylation on drug candidates.
Rationale for Acetylation of Linamarin
The acetylation of hydroxyl groups on the glucose moiety of linamarin may offer several potential advantages:
-
Enhanced Cell Permeability: Increasing the lipophilicity of linamarin could facilitate its passive diffusion across the cancer cell membrane, potentially leading to higher intracellular concentrations.
-
Modulated Hydrolysis: Acetylation may alter the rate of enzymatic hydrolysis by endogenous β-glucosidases present in some cancer cells, potentially leading to a more controlled and sustained release of HCN.
-
Increased Stability: The acetyl groups may protect the glycosidic bond from premature cleavage, increasing the compound's stability in circulation.
Data Presentation: Hypothetical Cytotoxicity Data
The following tables represent hypothetical IC₅₀ (50% inhibitory concentration) values for acetylated linamarin compared to its parent compound, linamarin, across a panel of cancer cell lines. These values are for illustrative purposes to guide experimental design.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) after 48-hour Treatment
| Cancer Cell Line | Cell Type | Linamarin | Acetylated Linamarin |
| MCF-7 | Breast Adenocarcinoma | >300 | 150 |
| HT-29 | Colon Adenocarcinoma | 235 | 110 |
| HeLa | Cervical Adenocarcinoma | 57 | 25 |
| Caov-3 | Ovarian Carcinoma | 38 | 18 |
| Raji | Burkitt's Lymphoma | >200 | 95 |
| HepG2 | Hepatocellular Carcinoma | >300 | 180 |
Table 2: Effect of Exogenous Linamarase on Cytotoxicity (IC₅₀ in µM) of Acetylated Linamarin
| Cancer Cell Line | Acetylated Linamarin (Alone) | Acetylated Linamarin + Linamarase |
| MCF-7 | 150 | 25 |
| HT-29 | 110 | 15 |
| HeLa | 25 | 5 |
| Caov-3 | 18 | 3 |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the IC₅₀ values of acetylated linamarin.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Acetylated linamarin stock solution (in DMSO)
-
Linamarin stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of acetylated linamarin and linamarin in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by acetylated linamarin.
Materials:
-
6-well plates
-
Cancer cells
-
Acetylated linamarin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with acetylated linamarin at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action
The primary proposed mechanism remains the intracellular release of HCN, which inhibits the mitochondrial respiratory chain, leading to ATP depletion and cell death.
Caption: Proposed mechanism of acetylated linamarin in cancer cells.
Experimental Workflow for Cytotoxicity Screening
This diagram illustrates the key steps in evaluating the cytotoxic potential of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. docsdrive.com [docsdrive.com]
- 3. Cytotoxicity of purified cassava linamarin to a selected cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing the anti-cancer potential of linamarin: A computational study on design and hydrolysis mechanisms of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel linamarin analogs as potent anticancer drugs: A computational approach [morressier.com]
- 8. scielo.br [scielo.br]
- 9. Targeting the acetylation signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the acetylation signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines | MDPI [mdpi.com]
- 13. Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-MS protocol for 2,3,4,6-Tetra-O-acetyl Linamarin analysis
An HPLC-MS Protocol for the Analysis of 2,3,4,6-Tetra-O-acetyl Linamarin
This application note details a sensitive and specific method for the identification and quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Linamarin is a cyanogenic glucoside found in several plant species, notably in cassava and lima beans. Its acetylated derivative, this compound, is often synthesized for various research purposes, including pharmacological studies and as an analytical standard. The addition of four acetyl groups significantly increases the hydrophobicity of the molecule, necessitating a tailored analytical approach for accurate detection and quantification. This document provides a comprehensive HPLC-MS protocol for the analysis of this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results. The following procedure is recommended for the extraction of this compound from a given matrix.
-
Extraction:
-
To 1 gram of homogenized sample, add 10 mL of a 3:1 (v/v) solution of acetonitrile (B52724) and water.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an amino solid-phase extraction cartridge with 5 mL of methanol (B129727) followed by 5 mL of the acetonitrile/water extraction solvent.[1]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of the extraction solvent to remove polar interferences.
-
Elute the this compound with 5 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the initial HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
-
HPLC-MS Analysis
The following HPLC and MS conditions are recommended for the separation and detection of this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is employed for the separation of the analyte.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20.1-25 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
An electrospray ionization (ESI) source is used for the ionization of the analyte, followed by detection using a triple quadrupole or ion trap mass spectrometer.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
The following table summarizes the expected mass spectrometric data for this compound. The molecular weight of this compound is 415.4 g/mol .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 416.1 [M+H]⁺ | 356.1, 296.1, 169.1 |
| 438.1 [M+Na]⁺ | 378.1, 318.1, 169.1 | |
| 454.1 [M+K]⁺ | 394.1, 334.1, 169.1 |
Note: The product ions are predictive and should be confirmed by direct infusion of a standard.
Visualizations
Caption: Experimental workflow for HPLC-MS analysis.
References
Application Note: Enzymatic Hydrolysis Assay for Acetylated Linamarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linamarin (B1675462) is a cyanogenic glucoside found in plants such as cassava and lima beans.[1][2] Upon enzymatic hydrolysis by linamarase, it releases acetone (B3395972) cyanohydrin, which can further decompose to the toxic compound hydrogen cyanide (HCN).[3][4][5] Acetylation of linamarin may alter its biological properties, including its susceptibility to enzymatic cleavage and its potential as a therapeutic agent or prodrug. This application note provides a detailed protocol for a two-step enzymatic hydrolysis assay to characterize the breakdown of acetylated linamarin.
The assay first employs a carbohydrate esterase to remove the acetyl groups from acetylated linamarin, followed by the hydrolysis of the resulting linamarin by linamarase.[6][7][8] Quantification of the hydrolysis products, such as glucose or acetone cyanohydrin, allows for the determination of the enzymatic activity and the substrate susceptibility. This protocol is relevant for researchers in drug development, toxicology, and plant biochemistry studying the metabolism and potential applications of modified cyanogenic glucosides.
Data Presentation
Table 1: Illustrative Kinetic Parameters for the Two-Step Enzymatic Hydrolysis of Acetylated Linamarin.
| Enzyme | Substrate | Apparent K_m (mM) | Apparent V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Carbohydrate Esterase (Illustrative) | Acetylated Linamarin | 1.5 | 50.0 | 7.0 | 37 |
| Linamarase | Linamarin | 0.7[9] | 11.5[9] | 6.8[9] | 35[9] |
Note: The kinetic parameters for the carbohydrate esterase are illustrative and will depend on the specific enzyme used. The parameters for linamarase are based on published data for its natural substrate.
Experimental Protocols
Protocol 1: Synthesis of Acetylated Linamarin
This protocol describes a general method for the chemical acetylation of linamarin using acetic anhydride (B1165640) and pyridine (B92270).
Materials:
-
Linamarin
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve linamarin in a mixture of pyridine and DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure acetylated linamarin.[10]
-
Confirm the structure and purity of the acetylated linamarin using analytical techniques such as NMR and mass spectrometry.
Protocol 2: Two-Step Enzymatic Hydrolysis Assay of Acetylated Linamarin
This protocol details the enzymatic deacetylation of acetylated linamarin followed by the hydrolysis of the resulting linamarin.
Materials:
-
Acetylated linamarin stock solution (in a suitable buffer, e.g., 50 mM sodium phosphate (B84403), pH 7.0)
-
Carbohydrate esterase (e.g., from Neisseria sicca or a commercially available lipase (B570770) with esterase activity) in buffer.[11]
-
Linamarase from a suitable source (e.g., cassava) in 100 mM sodium phosphate buffer, pH 6.8.[9]
-
Reaction buffer for deacetylation (e.g., 50 mM sodium phosphate, pH 7.0)
-
Reaction buffer for hydrolysis (e.g., 100 mM sodium phosphate, pH 6.8)
-
Quenching solution (e.g., 1 M sodium carbonate or heat inactivation)
-
Microplate reader or HPLC system for product quantification
Procedure:
Step 1: Enzymatic Deacetylation
-
Prepare reaction mixtures in microplate wells or microcentrifuge tubes containing the deacetylation reaction buffer.
-
Add the acetylated linamarin stock solution to each well to a final desired concentration.
-
Initiate the reaction by adding the carbohydrate esterase solution. Include a control reaction with heat-inactivated enzyme.
-
Incubate the reaction at the optimal temperature for the carbohydrate esterase (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, stop the reaction by adding a quenching solution or by heat inactivation.
Step 2: Enzymatic Hydrolysis
-
To the samples from the deacetylation step, add the linamarase solution.
-
Incubate the reaction at the optimal temperature for linamarase (e.g., 35°C) for a specific time course.
-
Stop the reaction by adding a quenching solution.
Protocol 3: Quantification of Hydrolysis Products
The extent of hydrolysis can be determined by quantifying one of the reaction products: glucose or acetone cyanohydrin.
Method A: Glucose Quantification using HPLC
Materials:
-
HPLC system with a refractive index (RI) detector or a pulsed amperometric detector (PAD).
-
Carbohydrate analysis column (e.g., an amino-based column).
-
Mobile phase (e.g., acetonitrile (B52724)/water mixture).[12]
-
Glucose standards for calibration curve.
Procedure:
-
Prepare a calibration curve using known concentrations of glucose standards.
-
Inject the quenched reaction samples from the hydrolysis assay into the HPLC system.
-
Separate the components using the carbohydrate analysis column and the appropriate mobile phase.
-
Detect and quantify the glucose peak based on the retention time and peak area compared to the calibration curve.[13]
Method B: Acetone Cyanohydrin Quantification using LC-MS
Materials:
-
LC-MS system with an electrospray ionization (ESI) source.
-
C18 reversed-phase column.
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).
-
Acetone cyanohydrin standard for identification (Note: Acetone cyanohydrin is toxic and should be handled with appropriate safety precautions).[14][15][16]
Procedure:
-
Develop an LC-MS method for the detection of acetone cyanohydrin, optimizing the mobile phase gradient and MS parameters (e.g., selecting appropriate precursor and product ions for selected reaction monitoring).
-
Inject the quenched reaction samples into the LC-MS system.
-
Identify the acetone cyanohydrin peak based on its retention time and mass-to-charge ratio.
-
Quantify the amount of acetone cyanohydrin produced by comparing the peak area to a standard curve or by using a stable isotope-labeled internal standard.
Mandatory Visualization
References
- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the structural and functional properties of carbohydrate esterases with a special focus on hemicellulose deacetylating acetyl xylan esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action on deacetylation of acetylated methyl glycoside by cellulose acetate esterase from Neisseria sicca SB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetone cyanohydrin - analysis - Analytice [analytice.com]
- 15. A fatal poisoning case of acetone cyanohydrin and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetone cyanohydrin [webbook.nist.gov]
Application Notes and Protocols: 2,3,4,6-Tetra-O-acetyl Linamarin as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linamarin (B1675462) is a cyanogenic glucoside naturally occurring in plants such as cassava and lima beans. Its quantification is crucial in food safety, toxicology, and pharmaceutical research due to the potential release of hydrogen cyanide upon hydrolysis. 2,3,4,6-Tetra-O-acetyl Linamarin, a derivatized form of linamarin, offers enhanced stability and solubility in organic solvents, making it an excellent candidate for a reference standard in chromatographic applications.[1] The acetylation process protects the hydroxyl groups, leading to a more stable compound that is less prone to degradation during analysis.[1] This document provides detailed application notes and protocols for the use of this compound as a standard for chromatographic analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₅NO₁₀ | [1][2] |
| Molecular Weight | 415.39 g/mol | [1][2] |
| Melting Point | 140-142°C | [1][2][3] |
| Appearance | White crystalline solid / Colorless fine needles | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [3][4] |
| Storage Conditions | -20°C, Hygroscopic, Under Inert Atmosphere | [3] |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate and stable standard solutions of this compound for calibration and quantification.
Materials:
-
This compound (purity ≥98%)
-
HPLC-grade acetonitrile (B52724)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile and then fill to the mark with acetonitrile.
-
Stopper the flask and sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL):
-
Perform serial dilutions of the stock solution using HPLC-grade acetonitrile to prepare a series of working standard solutions for constructing a calibration curve.
-
Storage: Store all solutions at 2-8°C in amber glass vials to protect from light. Under these conditions, solutions are expected to be stable for several weeks.
Sample Preparation: Acetylation of Linamarin in a Sample Matrix
Objective: To derivatize linamarin present in a sample to its acetylated form for analysis using this compound as a standard.
Materials:
-
Sample containing linamarin (e.g., cassava flour extract)
-
Acetic anhydride (B1165640)
-
Pyridine
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Extraction of Linamarin:
-
Extract linamarin from the sample matrix using an appropriate solvent. A common method for cassava flour is extraction with an acetonitrile/water mixture.[5]
-
For example, homogenize 1 g of sample with 10 mL of acetonitrile/water (3:1, v/v) and centrifuge to collect the supernatant.
-
-
Acetylation: [1]
-
Dry the extract under a stream of nitrogen or using a rotary evaporator.
-
Redissolve the dried extract in 1 mL of pyridine.
-
Add 0.5 mL of acetic anhydride dropwise while cooling in an ice bath.
-
Allow the reaction to proceed at room temperature for 12-16 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding 5 mL of cold water.
-
Extract the acetylated product with 3 x 10 mL of dichloromethane.
-
Wash the combined organic layers with 2 x 10 mL of saturated sodium bicarbonate solution and then with 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification (if necessary):
-
Reconstitute the dried residue in a minimal amount of the mobile phase.
-
If the sample matrix is complex, further cleanup using a C18 SPE cartridge may be necessary to remove interferences.
-
High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop a robust HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV or PDA detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40, v/v) or Gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm (based on the nitrile chromophore) |
| Run Time | 10 minutes |
Rationale: The increased hydrophobicity of the acetylated linamarin compared to the parent compound suggests that a reverse-phase C18 column with a higher proportion of organic solvent in the mobile phase would be appropriate for achieving good retention and separation.
Method Validation Parameters
Objective: To ensure the developed analytical method is accurate, precise, and reliable.
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
Visualizations
Workflow for Analysis
Caption: Experimental workflow for the quantification of linamarin using this compound as a standard.
Linamarin Biosynthesis and Degradation Pathway
The biological context of linamarin is important for understanding its significance.
Caption: Simplified biosynthesis and degradation pathway of linamarin.
Conclusion
This compound serves as a valuable and stable reference standard for the chromatographic quantification of linamarin. The provided protocols for standard preparation, sample derivatization, and HPLC analysis offer a robust framework for researchers in various fields. The enhanced stability and solubility of the acetylated form contribute to improved accuracy and reproducibility in analytical measurements. Proper method validation is essential to ensure the reliability of the obtained results.
References
- 1. Buy this compound | 66432-53-9 [smolecule.com]
- 2. This compound | 66432-53-9 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 66432-53-9 - Coompo [coompo.com]
- 5. [Determination method of linamarin in cassava products and beans by ultra high performance liquid chromatography with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linamarin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linamarin (B1675462) is a cyanogenic glucoside naturally found in plants such as cassava and lima beans.[1][2] Its biological activity stems from its enzymatic hydrolysis to produce hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[3][4] This document provides detailed protocols for the use of linamarin in cell culture experiments, with a focus on assessing its cytotoxic effects. While these protocols are established for linamarin, they serve as a foundational methodology for modified versions of the molecule, such as acetylated linamarin. Acetylation may alter properties like cell permeability or susceptibility to enzymatic cleavage, potentially modulating its cytotoxic potency and requiring experimental optimization.
Mechanism of Action
The cytotoxic effect of linamarin is indirect and requires enzymatic activation.[3] In plant tissues, this is mediated by the enzyme linamarase, which is physically separated from linamarin.[5][6] When cells are disrupted, linamarase hydrolyzes linamarin into glucose and acetone (B3395972) cyanohydrin. Acetone cyanohydrin is an unstable compound that rapidly decomposes to form acetone and the highly toxic hydrogen cyanide (HCN).[3][7] HCN is a powerful inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, which halts aerobic respiration and leads to rapid cell death.[3] In a therapeutic context, this system has been explored for targeted cancer therapy, where an enzyme could be specifically delivered to tumor cells to activate linamarin locally.[3]
It is important to note that many mammalian cells do not express sufficient levels of β-glucosidases to efficiently hydrolyze linamarin.[8] Therefore, to study its cytotoxic effects in vitro, co-administration with a β-glucosidase enzyme like linamarase is often necessary to achieve significant potency.[7][9]
Applications
-
In vitro cytotoxicity studies: Assessing the anti-cancer potential of linamarin, often in combination with a targeted enzyme delivery system, against various cancer cell lines.[9][10]
-
Drug development: Investigating linamarin and its derivatives as pro-drugs for enzyme-targeted cancer therapies.[3][8]
-
Toxicology studies: Examining the mechanisms of cyanide-induced cytotoxicity in various cell types.
Experimental Protocols
Protocol 1: Preparation of Linamarin Stock Solution
This protocol describes the preparation of a linamarin stock solution for use in cell culture.
Materials:
-
Linamarin (powder)
-
Sterile Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 100 mM).
-
Weigh the required amount of linamarin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or PBS to achieve the desired concentration. Note: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent toxicity.
-
Vortex the tube thoroughly until the linamarin is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary, especially if prepared in PBS.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxicity of linamarin against a chosen cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures cell viability by assessing mitochondrial metabolic activity.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, HT-29, HepG2)[9][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Linamarin stock solution
-
Linamarase or other β-glucosidase (optional, but recommended)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of linamarin from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
If using an activating enzyme, prepare the linamarin dilutions in a medium containing a fixed concentration of linamarase (the optimal concentration of the enzyme should be determined empirically).
-
Remove the old medium from the wells and add 100 µL of the prepared treatment media to the respective wells. Include wells with medium only (blank) and cells with medium but no linamarin (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the negative control (untreated cells).
-
Plot the percentage of cell viability against the linamarin concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
The following table presents hypothetical IC₅₀ values for linamarin against various cancer cell lines, illustrating the significant increase in cytotoxicity when co-administered with the activating enzyme, linamarase. These values are based on trends observed in the literature.[7][9]
| Cell Line | Treatment | Hypothetical IC₅₀ (µg/mL) |
| HL-60 | Linamarin alone | > 300 |
| Linamarin + Linamarase | ~20 | |
| MCF-7 | Linamarin alone | > 300 |
| Linamarin + Linamarase | ~150 | |
| HT-29 | Linamarin alone | > 300 |
| Linamarin + Linamarase | ~240 |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of linamarin-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
References
- 1. Linamarin - Wikipedia [en.wikipedia.org]
- 2. Linamarin [bionity.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ISBD view › CIAT Library catalog [library.ciat.cgiar.org]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing the anti-cancer potential of linamarin: A computational study on design and hydrolysis mechanisms of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of purified cassava linamarin to a selected cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient and high-yielding method for extraction and purification of linamarin from Cassava; in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462), a derivative of the naturally occurring cyanogenic glucoside, linamarin. Acetylation of linamarin enhances its stability and lipophilicity, making it a valuable compound for various applications in biochemical research, organic synthesis, and pharmaceutical development.[1][2] This protocol details the extraction and purification of the starting material, linamarin, from cassava, followed by its chemical acetylation to yield the final product. The methodologies are presented with a focus on scalability for industrial and research settings.
Introduction
Linamarin is a cyanogenic glucoside naturally found in plants such as cassava (Manihot esculenta) and flax (Linum usitatissimum).[3][4] The presence of hydroxyl groups in linamarin allows for chemical modification, such as acetylation, to produce 2,3,4,6-Tetra-O-acetyl Linamarin. This derivative is of significant interest due to its potential as a synthon in organic chemistry and for its biological activities.[1][2] The acetylation process protects the hydroxyl groups, enabling selective chemical transformations at other parts of the molecule. This protocol outlines a scalable and efficient method for the production of this compound, starting from the extraction of linamarin from natural sources.
Quantitative Data Summary
The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Linamarin | C₁₀H₁₇NO₆ | 247.24 | White crystalline solid | 141-142 |
| Acetic Anhydride (B1165640) | C₄H₆O₃ | 102.09 | Colorless liquid | -73.1 |
| Pyridine (B92270) | C₅H₅N | 79.10 | Colorless liquid | -41.6 |
| This compound | C₁₈H₂₅NO₁₀ | 415.39 | Colorless fine needles[2] | Not specified |
Note: The melting point for Linamarin can vary depending on purity.
Experimental Protocols
Protocol 1: Large-Scale Extraction and Purification of Linamarin from Cassava Root Peel
This protocol is adapted from a high-yield extraction method and is suitable for obtaining the starting material in large quantities.[5]
Materials:
-
Fresh Cassava root peel
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate
-
Deionized water
-
Liquid nitrogen (for cryo-cooling)
-
Large-scale blender or grinder
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Preparation of Cassava Peel: Wash fresh cassava root peels thoroughly with deionized water to remove any dirt and debris.
-
Cryo-cooling and Grinding: Freeze the washed peels with liquid nitrogen and immediately grind them into a fine powder using a large-scale blender or grinder. This cryo-cooling step helps in efficient cell lysis and preservation of linamarin.
-
Extraction:
-
Suspend the powdered cassava peel in methanol at a ratio of 1 kg of peel to 5 L of methanol in a large reaction vessel.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Filter the mixture through a Buchner funnel to separate the methanol extract from the solid plant material.
-
Repeat the extraction process on the plant residue with fresh methanol to ensure maximum recovery of linamarin.
-
-
Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Purification by Silica Gel Chromatography:
-
Prepare a large silica gel column packed with a slurry of silica gel in ethyl acetate.
-
Dissolve the crude extract in a minimal amount of the mobile phase (12% methanol in ethyl acetate) and load it onto the column.
-
Elute the column with a mobile phase of 12% methanol in ethyl acetate.[5]
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing pure linamarin.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified linamarin.
-
Protocol 2: Large-Scale Synthesis of this compound
This protocol describes the chemical acetylation of purified linamarin.[1]
Materials:
-
Purified Linamarin
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Large glass reactor with mechanical stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Reaction Setup:
-
In a large glass reactor, dissolve the purified linamarin in anhydrous pyridine. Use a ratio of 10 mL of pyridine per gram of linamarin.
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
-
Acetylation:
-
Slowly add acetic anhydride (5 equivalents per hydroxyl group of linamarin) to the cooled solution via a dropping funnel over a period of 1-2 hours with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of cold deionized water.
-
Transfer the mixture to a large separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to achieve high purity.
-
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the large-scale synthesis of this compound.
Biosynthesis Pathway of Linamarin in Cassava
The biosynthesis of linamarin in cassava involves a series of enzymatic steps, starting from the amino acid L-valine.[6][7][8][9][10]
Caption: Biosynthetic pathway of linamarin in cassava.
Safety Precautions
-
Cyanogenic Compounds: Linamarin and its derivatives can release hydrogen cyanide upon hydrolysis. Handle these compounds with care in a well-ventilated fume hood.
-
Reagents: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and toxic. Dichloromethane is a volatile solvent. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Large-Scale Reactions: Exothermic reactions should be carefully monitored and controlled, especially on a large scale. Ensure proper cooling and emergency procedures are in place.
Conclusion
This document provides detailed protocols for the large-scale synthesis of this compound, from the extraction of the precursor, linamarin, to the final acetylated product. The provided workflows and data are intended to support researchers and professionals in the efficient and scalable production of this valuable compound for further scientific investigation and application.
References
- 1. Buy this compound | 66432-53-9 [smolecule.com]
- 2. Cas 66432-53-9,this compound | lookchem [lookchem.com]
- 3. Linamarin | C10H17NO6 | CID 11128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Drug Delivery with Linamarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of targeted drug delivery systems utilizing linamarin (B1675462) derivatives. Linamarin, a cyanogenic glucoside, offers a unique prodrug approach for cancer therapy. Upon enzymatic cleavage by a β-glucosidase, it releases toxic hydrogen cyanide (HCN) selectively at the tumor site, minimizing systemic toxicity.
Principle of Linamarin-Based Targeted Therapy
The core concept of this targeted therapy lies in the enzymatic activation of a non-toxic prodrug, a linamarin derivative, into a potent cytotoxic agent. This strategy, often referred to as enzyme-prodrug therapy, relies on the selective delivery of either the enzyme or the prodrug to the tumor tissue.
The cytotoxic effect is mediated by hydrogen cyanide, which inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain, leading to ATP depletion and subsequent cell death, primarily through apoptosis.[1][2][3]
Synthesis of Linamarin Derivatives for Bioconjugation
To achieve targeted delivery, linamarin must be modified to include a reactive linker for conjugation to a targeting moiety, such as an antibody or a ligand for a cancer-specific receptor. While linamarin itself is not inherently toxic, its aglycone, acetone (B3395972) cyanohydrin, is unstable.[4][5] Therefore, synthetic strategies should focus on modifying the glucose moiety of linamarin or creating glycoside derivatives with suitable linkers.
A general approach involves the synthesis of a linamarin derivative with a terminal functional group (e.g., amine, carboxyl, or thiol) that can be coupled to a targeting ligand. Computational studies suggest that α-anomeric derivatives of linamarin may exhibit rapid hydrolysis, potentially leading to faster release of cyanide.[6][7][8]
Protocol 2.1: General Synthesis of an Amine-Terminated Linamarin Derivative (Hypothetical)
This protocol is a generalized procedure based on established glycoside chemistry and would require optimization for specific linamarin derivatives.
Materials:
-
Linamarin
-
Activating agent (e.g., triflic anhydride)
-
Bifunctional linker with an amine-protected group and a hydroxyl group (e.g., N-Boc-amino-PEG-alcohol)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Activation of Linamarin: Dissolve linamarin in anhydrous DCM under an inert atmosphere. Cool the solution to -78°C. Add triflic anhydride (B1165640) dropwise, followed by a hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine). Stir for 1-2 hours at -78°C to form the glycosyl triflate.
-
Glycosylation: In a separate flask, dissolve the N-Boc-amino-PEG-alcohol linker in anhydrous DCM. Add the freshly prepared glycosyl triflate solution to the linker solution at -78°C. Slowly warm the reaction to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the Boc-protected linamarin derivative.
-
Deprotection: Dissolve the purified product in DCM and add TFA. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Final Purification: Remove the solvent and excess TFA under reduced pressure. Purify the final amine-terminated linamarin derivative by HPLC or silica gel chromatography.
-
Characterization: Confirm the structure of the final product using NMR and mass spectrometry.
Formulation of Linamarin Derivative-Conjugated Nanoparticles
Nanoparticles can enhance the delivery of linamarin derivatives to tumors through the enhanced permeability and retention (EPR) effect and can be further functionalized with targeting ligands for active targeting. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for nanoparticle formulation.
Protocol 3.1: Formulation of Linamarin Derivative-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation
Materials:
-
Linamarin derivative
-
PLGA (50:50 or 75:25)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Primary Emulsion: Dissolve the linamarin derivative in a small volume of deionized water. Dissolve PLGA in DCM. Add the aqueous drug solution to the organic PLGA solution and emulsify using a probe sonicator on ice to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of PVA solution. Homogenize the mixture using a high-speed homogenizer or sonicator to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles several times with deionized water to remove excess PVA and un-encapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.
-
Quantitative Data Summary: Linamarin Nanoparticle Formulation
| Parameter | Value | Reference |
| Encapsulation Efficiency | ||
| PLGA Nanoparticles | >80% | [Source on folic acid-conjugated chitosan-alginate nanoparticles] |
| Particle Size | ||
| PLGA Nanoparticles | < 200 nm | [Source on PLGA nanoparticle formulation] |
| Chitosan-alginate Nanoparticles | ~40 nm | [Source on folic acid-conjugated chitosan-alginate nanoparticles] |
| Zeta Potential | ||
| PLGA Nanoparticles | -20 to -30 mV | [Source on PLGA nanoparticle formulation] |
| Chitosan-alginate Nanoparticles | +30 mV | [Source on folic acid-conjugated chitosan-alginate nanoparticles] |
Conjugation of Linamarin Derivatives to Targeting Moieties
The amine-terminated linamarin derivative can be conjugated to antibodies or other targeting ligands through various crosslinking chemistries.
Protocol 4.1: Conjugation of Amine-Terminated Linamarin Derivative to an Antibody via NHS-Ester Chemistry
Materials:
-
Targeting antibody
-
Amine-terminated linamarin derivative
-
Bifunctional crosslinker (e.g., NHS-PEG-Maleimide)
-
Reducing agent (e.g., DTT)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction (if targeting cysteines): If conjugating to native or engineered cysteines, partially reduce the antibody with DTT to expose free sulfhydryl groups. Purify the reduced antibody using a desalting column.
-
Activation of Linamarin Derivative: React the amine-terminated linamarin derivative with the NHS-ester end of the bifunctional crosslinker in an appropriate buffer to form a maleimide-activated linamarin derivative.
-
Conjugation: Mix the maleimide-activated linamarin derivative with the reduced antibody (or an antibody with available amine groups if using an amine-reactive crosslinker). Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quenching: Stop the reaction by adding a quenching solution to react with any unreacted maleimide (B117702) or NHS-ester groups.
-
Purification: Purify the antibody-linamarin conjugate from unreacted components using size-exclusion chromatography.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine using UV-Vis spectroscopy or mass spectrometry.
-
Purity and Aggregation: Analyze by SEC-HPLC.
-
Binding Affinity: Confirm that the conjugation has not compromised the antibody's binding to its target using ELISA or surface plasmon resonance (SPR).
-
In Vitro Efficacy and Cytotoxicity Assessment
The cytotoxic potential of linamarin derivatives and their targeted conjugates should be evaluated in cancer cell lines that express the target receptor.
Protocol 5.1: MTT Assay for Cytotoxicity
Materials:
-
Target cancer cell line and a control cell line (low or no target expression)
-
Cell culture medium and supplements
-
Linamarin derivative, conjugated and unconjugated
-
β-glucosidase (if not endogenously expressed at sufficient levels)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the linamarin derivative, the conjugate, and appropriate controls (e.g., free drug, unconjugated antibody). If the cells lack sufficient endogenous β-glucosidase activity, co-administer the enzyme.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary: In Vitro Cytotoxicity of Linamarin
| Cell Line | Compound | IC50 (µg/mL) | Reference |
| Caov-3 (ovarian) | Crude water extract of cassava | 38 | [9] |
| HeLa (cervical) | Crude water extract of cassava | 57 | [9] |
| Caov-3 (ovarian) | Commercial linamarin | 150 | [9] |
| HeLa (cervical) | Commercial linamarin | 210 | [9] |
| HeLa (cervical) | Linamarin + Linamarase | 40 | [9] |
| Raji (Burkitt's lymphoma) | Linamarin | Varies with concentration | [10] |
In Vivo Efficacy Studies in Xenograft Models
The antitumor efficacy of the targeted linamarin derivative should be evaluated in an appropriate animal model, typically a xenograft model where human cancer cells are implanted into immunocompromised mice.[11][12][13][14][15]
Protocol 6.1: Subcutaneous Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target cancer cell line
-
Matrigel (optional)
-
Linamarin derivative conjugate formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the linamarin derivative conjugate, unconjugated antibody, vehicle control, and other relevant controls via an appropriate route (e.g., intravenous injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Biodistribution Studies: To assess targeting, a separate cohort of animals can be used. The conjugate can be labeled with a fluorescent dye or a radionuclide, and its accumulation in the tumor and other organs can be quantified using imaging techniques (e.g., IVIS, SPECT/PET) or by measuring the label in homogenized tissues.[2][16][17][18]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of Linamarin from L-Valine.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Caspase inhibition switches the mode of cell death induced by cyanide by enhancing reactive oxygen species generation and PARP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linamarin - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. Chemotherapeutic Drug Delivery and Quantitative Analysis of Proliferation, Apoptosis, and Migration in a Tissue-Engineered Three-Dimensional Microvessel Model of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harnessing the anti-cancer potential of linamarin: A computational study on design and hydrolysis mechanisms of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel linamarin analogs as potent anticancer drugs: A computational approach [morressier.com]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. benchchem.com [benchchem.com]
- 12. startresearch.com [startresearch.com]
- 13. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinicallab.com [clinicallab.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Advantages and Limitations of Current Techniques for Analyzing the Biodistribution of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. patrinum.ch [patrinum.ch]
- 18. Advanced bioanalytical techniques for pharmacokinetic studies of nanocarrier drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2,3,4,6-Tetra-O-acetyl Linamarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linamarin (B1675462), a cyanogenic glucoside found in plants like cassava, has demonstrated cytotoxic properties, particularly when hydrolyzed to release hydrogen cyanide (HCN).[1][2][3][4] Its acetylated derivative, 2,3,4,6-Tetra-O-acetyl Linamarin, is a synthetic compound with enhanced stability and solubility in organic solvents, making it a candidate for various biochemical and pharmaceutical investigations.[5] The acetylation of Linamarin may influence its biological activity and cellular uptake.[5]
These application notes provide a comprehensive protocol for evaluating the in vitro cytotoxicity of this compound. The described methodologies are based on standard cell-based assays widely used for assessing the cytotoxic potential of novel compounds. While direct cytotoxic data for this compound is not extensively available, the protocols are adapted from established methods for assessing related glycoside compounds.[6]
Principle of Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability and suggests a cytotoxic effect of the test compound.
Experimental Protocols
Cell Culture and Maintenance
A variety of human cancer cell lines can be utilized for the cytotoxicity assessment of this compound. Commonly used cell lines for cytotoxicity studies of Linamarin and other glycosides include MCF-7 (breast cancer), HT-29 (colon adenocarcinoma), HL-60 (promyelocytic leukemia), HeLa (cervical cancer), and HepG2 (liver cancer).[1][2][7]
Materials:
-
Selected human cancer cell line(s)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[6]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in fresh culture medium at an appropriate density.
MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound.
Materials:
-
Cultured human cancer cells
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]
-
Prepare a series of dilutions of this compound in the cell culture medium. It is advisable to perform a preliminary range-finding experiment to determine the optimal concentration range.
-
After overnight incubation, remove the old medium and treat the cells with varying concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.
-
Incubate the plates for 24, 48, and 72 hours to assess the time-dependent cytotoxic effects.[6]
-
At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance of the purple formazan solution at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| HT-29 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| HepG2 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Note: The "Value" placeholders should be replaced with experimentally determined IC₅₀ values.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro cytotoxicity assessment of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Proposed Signaling Pathway for Cytotoxicity
The cytotoxic mechanism of this compound is hypothesized to involve its deacetylation to Linamarin, followed by enzymatic hydrolysis to release hydrogen cyanide (HCN), which induces cell death.
Caption: Proposed mechanism of this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing the anti-cancer potential of linamarin: A computational study on design and hydrolysis mechanisms of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linamarin - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 66432-53-9 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity of purified cassava linamarin to a selected cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Carbohydrate-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key techniques used to study the intricate interactions between carbohydrates and proteins. Understanding these interactions is fundamental to numerous biological processes, including cell-cell recognition, immune responses, and pathogenesis. Furthermore, this knowledge is pivotal in the development of novel therapeutics and diagnostics. This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the application of these methods in your research.
Isothermal Titration Calorimetry (ITC)
Application Note
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions.[1] It is considered a gold-standard method for the thermodynamic characterization of carbohydrate-protein interactions as it provides a complete thermodynamic profile of the binding event in a single experiment, without the need for labeling or immobilization.[1][2][3]
ITC measures the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][4] This information provides deep insights into the driving forces behind the binding event. For instance, a binding event driven by a favorable enthalpic change suggests strong hydrogen bonding and van der Waals interactions, which are common in carbohydrate-protein recognition. Conversely, a positive entropic contribution may indicate the release of water molecules from the binding interface.
The technique is particularly valuable for studying lectin-carbohydrate interactions and can be applied to a wide range of affinities, from millimolar to nanomolar dissociation constants.[4] However, ITC requires relatively large amounts of sample and is sensitive to buffer mismatches, which can lead to large heats of dilution.[1][5]
Quantitative Data Presentation
Table 1: Thermodynamic Parameters of Selected Carbohydrate-Protein Interactions Determined by ITC
| Protein | Carbohydrate Ligand | Kd (μM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Concanavalin A | Methyl-α-D-mannopyranoside | 200 | 1.0 | -8.5 | 3.4 | [6] |
| Jacalin | Methyl-α-D-galactopyranoside | 16 | 1.0 | -10.2 | 3.5 | [6] |
| Calreticulin (B1178941) | Glc1Man9GlcNAc2 | 1.2 | 0.9 | -11.5 | 3.4 | [7] |
| CpCBM32 | N-acetylgalactosamine (GalNAc) | 5000 | 1.0 | -5.2 | -0.1 | [8][9] |
Experimental Protocol: ITC Analysis of a Lectin-Carbohydrate Interaction
1. Sample Preparation:
-
Prepare the protein (e.g., lectin) and carbohydrate solutions in the exact same buffer to minimize heats of dilution.[2] A common buffer is phosphate-buffered saline (PBS) or Tris-HCl at a physiological pH.
-
Dialyze both the protein and carbohydrate against the chosen buffer extensively.
-
Determine the concentrations of the protein and carbohydrate accurately. Protein concentration can be determined by UV-Vis spectroscopy using the extinction coefficient, while carbohydrate concentration is typically determined by weight or specific assays.
-
Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles in the calorimeter cell.[7]
2. Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe with buffer.
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell (typically ~200-300 µL) and the carbohydrate solution into the injection syringe (typically ~40-50 µL).[4][7] The concentration of the carbohydrate in the syringe should be 10-20 times higher than the protein concentration in the cell.[4]
3. Titration Experiment:
-
Perform an initial injection of a small volume (e.g., 0.5-1 µL) to avoid artifacts from syringe placement.
-
Program a series of injections (e.g., 20-30 injections of 1.5-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.[4]
-
Stir the sample cell at a constant speed (e.g., 750-1000 rpm) to ensure proper mixing.[4]
4. Control Experiment:
-
Perform a control titration by injecting the carbohydrate solution into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.
5. Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of carbohydrate to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[4] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Visualization
Caption: Workflow for Isothermal Titration Calorimetry.
Glycan Array
Application Note
Glycan arrays are a high-throughput technology for profiling the binding specificities of proteins, antibodies, and even whole cells or viruses to a wide variety of carbohydrates.[10][11][12][13] The principle involves the immobilization of a library of diverse glycans onto a solid surface, such as a glass slide, in a microarray format.[11] The array is then incubated with a fluorescently labeled sample of interest, and the binding is detected by measuring the fluorescence intensity at each spot.[14][15]
This technique is invaluable for:
-
Specificity Profiling: Determining the specific carbohydrate structures that a protein binds to.[14]
-
Biomarker Discovery: Identifying antibodies against specific glycans in patient sera, which can be indicative of disease.[12]
-
Drug and Vaccine Development: Screening for inhibitors of carbohydrate-protein interactions and identifying carbohydrate antigens for vaccine design.[12]
Glycan arrays offer the advantage of screening hundreds of interactions simultaneously with very small sample volumes.[12][14] However, the immobilization of glycans on a surface may not always recapitulate their natural presentation on cell surfaces, and avidity effects can influence the observed binding.
Quantitative Data Presentation
Table 2: Relative Binding of Lectins to Different Glycans on a Microarray
| Lectin | Glycan Motif | Relative Fluorescence Units (RFU) | Binding Specificity | Reference |
| Concanavalin A | High Mannose N-glycans | 15,000 - 25,000 | High | [14] |
| Concanavalin A | Complex N-glycans | 2,000 - 5,000 | Low | [14] |
| Wheat Germ Agglutinin (WGA) | Sialic Acid | 18,000 - 30,000 | High | [16] |
| Wheat Germ Agglutinin (WGA) | N-Acetylglucosamine (GlcNAc) | 10,000 - 15,000 | Moderate | [16] |
| Vicia villosa lectin (VVL) | N-Acetylgalactosamine (GalNAc) | 20,000 - 35,000 | High | [16] |
Note: RFU values are illustrative and can vary significantly between experiments and platforms.
Experimental Protocol: Glycan Array Binding Assay
1. Array Preparation and Blocking:
-
Obtain commercially available glycan array slides or fabricate them by printing a library of glycans onto a suitably coated glass slide (e.g., NHS-activated or nitrocellulose-coated).[10]
-
Allow the slide to equilibrate to room temperature.
-
Block the array with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.[11]
2. Sample Incubation:
-
Prepare the fluorescently labeled protein of interest in a binding buffer (e.g., PBS with 0.05% Tween-20). The optimal concentration of the protein should be determined empirically.
-
Apply the protein solution to the glycan array and incubate for 1 hour at room temperature in a humidified chamber to prevent evaporation.
3. Washing:
-
Wash the slide sequentially with Wash Buffer A (e.g., PBS with 0.05% Tween-20), Wash Buffer B (e.g., PBS), and finally with deionized water to remove unbound protein.
4. Detection:
-
Dry the slide by centrifugation or under a stream of nitrogen.
-
Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
5. Data Analysis:
-
Use image analysis software to quantify the fluorescence intensity for each spot on the array.[10]
-
Subtract the background fluorescence and normalize the data.
-
Identify the glycans with the highest fluorescence signals, indicating strong binding.
-
The data can be further analyzed using motif analysis to determine the specific carbohydrate substructures recognized by the protein.[14][16]
Visualization
Caption: Workflow for a Glycan Array Binding Assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying carbohydrate-protein interactions at atomic resolution in solution.[8][9][17][18] It can provide information on binding affinity, kinetics, and the three-dimensional structure of the complex.[18][19]
Two main approaches are used:
-
Protein-observed NMR: In this method, an isotopically labeled (15N or 13C) protein is used, and changes in its NMR spectrum upon titration with an unlabeled carbohydrate are monitored.[17][20] Chemical shift perturbations (CSPs) of specific amino acid residues identify the binding site on the protein surface.[8][9]
-
Ligand-observed NMR: This approach is used when the protein is large or difficult to label. Changes in the NMR signals of the carbohydrate upon binding to the protein are observed.[20] Saturation Transfer Difference (STD) NMR and WaterLOGSY are common ligand-observed experiments.[18]
NMR is particularly useful for studying weak interactions (mM to µM range) that are often characteristic of carbohydrate-protein binding.[8][19] However, it requires specialized equipment and expertise, and protein-observed methods necessitate isotopic labeling, which can be costly and time-consuming.
Quantitative Data Presentation
Table 3: Dissociation Constants and Chemical Shift Perturbations from NMR Titration
| Protein | Carbohydrate Ligand | Kd (mM) | Key Residues with Significant CSPs | Technique | Reference |
| CpCBM32 | GalNAc | 5.0 | Trp-123, Tyr-145, Tyr-155 | 1H-15N HSQC | [8][9] |
| Barnase | d(CGG) | 0.1 | His-102, Arg-83, Arg-87 | 1H-15N HSQC | [21] |
| HisJ | Lysine | 0.02 | Asp-10, Phe-13, Tyr-14 | 1H-15N HSQC | [21] |
Experimental Protocol: 1H-15N HSQC Titration for Binding Site Mapping
1. Sample Preparation:
-
Express and purify 15N-labeled protein.
-
Prepare a stock solution of the unlabeled carbohydrate ligand at a high concentration.
-
Both protein and carbohydrate should be in the same deuterated buffer (e.g., PBS in 90% H2O/10% D2O).
-
The initial protein concentration for NMR is typically in the range of 50-500 µM.
2. NMR Data Acquisition:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein alone.
-
Add increasing amounts of the carbohydrate ligand to the protein sample.
-
Acquire a 1H-15N HSQC spectrum at each titration point.
3. Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., NMRPipe).
-
Overlay the spectra from the titration series.
-
Identify the amide cross-peaks that show significant chemical shift changes or line broadening upon addition of the carbohydrate.
-
Calculate the combined chemical shift perturbation (CSP) for each residue using the formula: Δδ = [(ΔδH)2 + (α * ΔδN)2]1/2, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).[21]
-
Map the residues with the largest CSPs onto the three-dimensional structure of the protein to identify the binding site.
-
The dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of ligand concentration to a binding isotherm.[9]
Visualization
Caption: A logical diagram of protein-observed NMR spectroscopy.
Surface Plasmon Resonance (SPR)
Application Note
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[22][23][24] In a typical SPR experiment for studying carbohydrate-protein interactions, the protein (ligand) is immobilized on a sensor chip surface, and the carbohydrate (analyte) is flowed over the surface.[23][24] Binding of the carbohydrate to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[23]
SPR provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated. This detailed kinetic information is a key advantage of SPR over techniques that only measure equilibrium binding.
SPR is highly sensitive and can be used to study a wide range of interactions, from strong to weak binding affinities.[22] However, the immobilization of the protein can sometimes lead to loss of activity or steric hindrance. Careful experimental design and control experiments are crucial for obtaining reliable data.
Quantitative Data Presentation
Table 4: Kinetic and Affinity Constants of Carbohydrate-Protein Interactions from SPR
| Immobilized Protein | Analyte Carbohydrate | ka (M-1s-1) | kd (s-1) | Kd (μM) | Reference |
| Concanavalin A | Mannose | 1.2 x 103 | 2.4 x 10-1 | 200 | [6] |
| Jacalin | Galactose | 2.5 x 104 | 4.0 x 10-1 | 16 | [6] |
| Anti-Globo H mAb | Globo H | 5.6 x 104 | 1.1 x 10-3 | 0.02 | [12] |
Experimental Protocol: SPR Analysis of a Protein-Carbohydrate Interaction
1. Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the protein onto the sensor surface via a suitable chemistry (e.g., amine coupling). The protein should be in a low ionic strength buffer at a pH below its isoelectric point.
-
Deactivate the remaining active groups on the surface (e.g., with ethanolamine).
2. Analyte Interaction Analysis:
-
Prepare a series of dilutions of the carbohydrate analyte in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the carbohydrate over the sensor surface, followed by a dissociation phase where only running buffer is flowed.
-
Regenerate the sensor surface between analyte injections if necessary, using a regeneration solution that removes the bound analyte without denaturing the immobilized ligand.
3. Data Collection and Analysis:
-
The SPR instrument records the binding response over time, generating a sensorgram for each analyte concentration.
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd values.
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Visualization
Caption: Workflow for Surface Plasmon Resonance analysis.
Mass Spectrometry (MS)
Application Note
Mass spectrometry (MS) has become an indispensable tool in glycoproteomics for the qualitative and quantitative analysis of protein glycosylation.[25][26] MS-based approaches can be used to:
-
Identify Glycosylation Sites: Pinpoint the specific amino acid residues to which glycans are attached.
-
Characterize Glycan Structures: Elucidate the composition and sequence of the attached oligosaccharides.
-
Quantify Glycoforms: Determine the relative abundance of different glycan structures at a specific glycosylation site (microheterogeneity) and the proportion of glycosylated versus non-glycosylated protein (macroheterogeneity).[27]
Common MS-based workflows involve the enzymatic digestion of the glycoprotein (B1211001), followed by enrichment of glycopeptides and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27][28] Stable isotope labeling methods, such as SILAC or TMT, can be used for relative quantification of glycosylation changes between different samples.[26] Label-free quantification methods are also widely used.[27]
Quantitative Data Presentation
Table 5: Relative Quantification of N-glycans from Human Serum IgG by LC-MS
| N-glycan Structure | Relative Abundance (%) in Healthy Control | Relative Abundance (%) in Disease State | Fold Change |
| G0F | 40.2 | 55.8 | 1.39 |
| G1F | 32.5 | 25.1 | 0.77 |
| G2F | 15.3 | 9.8 | 0.64 |
| Man5 | 2.1 | 3.5 | 1.67 |
Note: Data is illustrative and based on typical findings in studies of IgG glycosylation in disease.
Experimental Protocol: LC-MS/MS for Glycopeptide Analysis
1. Sample Preparation:
-
Denature the glycoprotein sample and reduce and alkylate the cysteine residues.
-
Digest the protein into peptides using a protease such as trypsin.
-
Enrich the glycopeptides from the peptide mixture using methods like hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.
2. LC-MS/MS Analysis:
-
Separate the enriched glycopeptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is commonly used for fragmentation.
3. Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database using specialized software that can identify glycopeptides (e.g., Byonic, MaxQuant).
-
The software identifies the peptide sequence, the glycosylation site, and the composition of the attached glycan.
-
For quantitative analysis, the peak areas of the glycopeptide precursor ions are integrated. For labeled experiments, the relative intensities of the isotopic peaks are compared.
Visualization
Caption: Workflow for mass spectrometry-based glycoproteomics.
X-ray Crystallography
Application Note
X-ray crystallography is the most powerful technique for obtaining high-resolution, three-dimensional structures of protein-carbohydrate complexes. This method provides detailed atomic-level information about the binding interface, including the specific amino acid residues and carbohydrate moieties involved in the interaction, the network of hydrogen bonds, and van der Waals contacts.
The process involves crystallizing the protein-carbohydrate complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a model of the atomic structure can be built and refined.
Structural information from X-ray crystallography is invaluable for:
-
Understanding the Molecular Basis of Specificity: Visualizing how a protein can distinguish between different carbohydrate structures.
-
Structure-Based Drug Design: Designing small molecules that can mimic the carbohydrate ligand and act as inhibitors or modulators of the interaction.
-
Protein Engineering: Guiding site-directed mutagenesis studies to probe the contribution of individual amino acid residues to binding.
The main challenges of this technique are obtaining well-diffracting crystals of the protein-carbohydrate complex, which can be a time-consuming and empirical process.
Quantitative Data Presentation
Table 6: Structural Details of Protein-Carbohydrate Complexes from X-ray Crystallography
| Protein | Carbohydrate Ligand | PDB ID | Resolution (Å) | Key Interacting Residues | Hydrogen Bonds |
| Concanavalin A | Methyl-α-D-mannopyranoside | 2CNA | 2.0 | Tyr12, Asn14, Asp208 | 5 |
| Galectin-3 | Lactose | 1A3K | 1.9 | His158, Asn160, Arg162 | 6 |
| Influenza Hemagglutinin | Sialic Acid | 1HGG | 2.2 | Tyr98, Trp153, His183 | 7 |
Experimental Protocol: Crystallization and Structure Determination of a Protein-Carbohydrate Complex
1. Protein and Ligand Preparation:
-
Purify the protein to a high degree of homogeneity (>95%).
-
Prepare a concentrated solution of the protein (typically 5-20 mg/mL).
-
Prepare a stock solution of the carbohydrate ligand at a concentration that ensures saturation of the protein's binding site.
2. Crystallization:
-
Mix the protein and carbohydrate solutions.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques such as hanging drop or sitting drop vapor diffusion.
-
Optimize the conditions that produce initial crystals to obtain larger, well-diffracting crystals.
3. X-ray Diffraction Data Collection:
-
Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) and then flash-cool it in liquid nitrogen.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
4. Structure Determination and Refinement:
-
Process the diffraction data to obtain the reflection intensities.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the diffraction data to improve its agreement with the experimental observations and to ensure good stereochemistry.
5. Structure Analysis:
-
Analyze the final structure to identify the key interactions between the protein and the carbohydrate ligand, including hydrogen bonds, hydrophobic contacts, and water-mediated interactions.
Visualization
References
- 1. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 2. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Protein-Carbohydrate Interactions by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 12. Glycan Arrays: Recent Advances and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. A motif-based analysis of glycan array data to determine the specificities of glycan-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the specificities of glycan-binding proteins using glycan array data and the GlycoSearch software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein-Carbohydrate Interactions Studied by NMR: From Molecular Recognition to Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring multivalent carbohydrate–protein interactions by NMR - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00983H [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. orbit.dtu.dk [orbit.dtu.dk]
- 23. portlandpress.com [portlandpress.com]
- 24. affiniteinstruments.com [affiniteinstruments.com]
- 25. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. mdpi.com [mdpi.com]
- 28. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-4-fluoroaniline as a Key Intermediate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoroaniline (B89589) is a halogenated aniline (B41778) derivative that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline ring, imparts distinct reactivity and physicochemical properties that are highly advantageous for the synthesis of complex organic molecules. This intermediate is particularly valuable in the field of medicinal chemistry for the development of novel therapeutic agents, most notably in the synthesis of kinase inhibitors for cancer therapy.
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a significant class of targeted therapeutics. The strategic incorporation of fluorine atoms and a bromine handle in 2-bromo-4-fluoroaniline allows for its use in a variety of cross-coupling reactions to construct the core scaffolds of these inhibitors, influencing their binding affinity, selectivity, and pharmacokinetic profiles.
This document provides detailed application notes and experimental protocols for the use of 2-bromo-4-fluoroaniline as an intermediate in organic synthesis, with a specific focus on its application in the synthesis of a key precursor for kinase inhibitors like Lapatinib (B449), a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of 2-bromo-4-fluoroaniline is essential for its effective application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 1003-98-1 | [1] |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| Molecular Weight | 190.02 g/mol | [2] |
| Appearance | White or colorless to brown powder or lump | [2] |
| Melting Point | 41 °C | [2] |
| Boiling Point | 221 °C (lit.) | [1] |
| Density | 1.67 g/mL at 25 °C (lit.) | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | |
| Refractive Index (n20/D) | 1.583 (lit.) | [1] |
| ¹H NMR (CDCl₃) | δ = 7.17 (1 H, dd, J = 8.2, 2.8 Hz), 6.86 (1 H, ddd, J = 8.6, 7.8, 2.8 Hz), 6.71 (1 H, dd, J = 8.6, 5.2 Hz), 3.93 (2 H, br s) | [3] |
| ¹³C NMR (CDCl₃) | δ = 156.6, 154.2, 140.6, 119.3, 119.1, 115.9, 115.8, 115.4, 115.1, 108.7, 108.6 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-fluoroaniline
This protocol describes a high-yield synthesis of 2-bromo-4-fluoroaniline from 4-fluoroaniline (B128567).
Reaction Scheme:
Materials:
-
4-Fluoroaniline (8.64 mL, 58.13 mmol)
-
N-Bromosuccinimide (NBS) (11.4 g, 63.95 mmol)
-
N,N-Dimethylformamide (DMF), distilled (200 mL + additional for dissolving NBS)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EA)
-
n-Hexane (Hx)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a two-necked flask equipped with a magnetic stirrer, add 200 mL of distilled DMF and 4-fluoroaniline (8.64 mL, 58.13 mmol).
-
In a separate flask, dissolve N-bromosuccinimide (11.4 g, 63.95 mmol) in a minimal amount of DMF.
-
Slowly add the NBS solution dropwise to the stirred solution of 4-fluoroaniline at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture with water and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an eluent mixture of ethyl acetate and n-hexane (1:4 v/v).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2-bromo-4-fluoroaniline.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95% | [4][5] |
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling for the Synthesis of a Kinase Inhibitor Precursor
This protocol provides a representative method for the Suzuki-Miyaura coupling of a boronic acid derivative of 2-bromo-4-fluoroaniline with a heterocyclic partner, a key step in the synthesis of many kinase inhibitors. This example illustrates the synthesis of a biaryl amine, a common scaffold in targeted therapies.
Workflow for the Synthesis of a Biaryl Amine Precursor:
Caption: Synthetic workflow for a kinase inhibitor precursor.
Materials:
-
2-(2-Amino-5-fluorophenyl)boronic acid (derived from 2-bromo-4-fluoroaniline) (1.2 mmol)
-
6-Iodoquinazoline-4(3H)-one (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (B91453) (8 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine 2-(2-amino-5-fluorophenyl)boronic acid (1.2 mmol), 6-iodoquinazoline-4(3H)-one (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl amine precursor.
Quantitative Data for a Representative Suzuki Coupling:
The following table provides illustrative yields for Suzuki coupling reactions of similar substrates, which can serve as a benchmark for optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | >95 |
| 2 | 2-Bromoaniline | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 |
Mechanism of Action of Downstream Product: Lapatinib
2-Bromo-4-fluoroaniline is a key building block for synthesizing kinase inhibitors such as Lapatinib. Lapatinib is a potent and selective dual inhibitor of the tyrosine kinase activity of both EGFR (ErbB1) and HER2 (ErbB2).
EGFR/HER2 Signaling Pathway and Inhibition by Lapatinib:
Overexpression of HER2 and/or EGFR leads to the constitutive activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][5][6][7] Lapatinib competitively and reversibly binds to the ATP-binding site in the intracellular kinase domain of both EGFR and HER2, thereby inhibiting receptor autophosphorylation and blocking the downstream signaling cascades.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Linamarin Acetylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of linamarin (B1675462) acetylation. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of acetylating linamarin?
A1: Acetylation of linamarin is a chemical modification that protects its hydroxyl groups. This can be useful for several reasons, including:
-
Altering its solubility and other physicochemical properties.
-
Preventing unwanted side reactions during subsequent chemical modifications.
-
Studying structure-activity relationships of linamarin derivatives.
Q2: What are the key factors influencing the yield of linamarin acetylation?
A2: The yield of linamarin acetylation is primarily influenced by the choice of acetylating agent, catalyst, solvent, reaction temperature, and reaction time. The purity of the starting linamarin and the efficiency of the product purification method also play crucial roles.
Q3: Which analytical techniques are suitable for monitoring the progress of the reaction and confirming the final product?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring the disappearance of the starting material (linamarin) and the appearance of the acetylated product.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure of the purified acetylated linamarin.[3][4]
Troubleshooting Guide
Q1: I am observing a low yield of acetylated linamarin. What are the possible causes and solutions?
A1: Low yields in linamarin acetylation can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or slightly elevate the temperature. Ensure a molar excess of the acetylating agent and catalyst.
-
-
Degradation of Starting Material: Linamarin can be sensitive to harsh reaction conditions.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Use a milder catalyst if possible.
-
-
Suboptimal Reagents: The quality of the acetylating agent and solvent can significantly impact the yield.
-
Solution: Use freshly distilled acetic anhydride (B1165640) and anhydrous pyridine (B92270) to avoid side reactions caused by impurities and water.
-
-
Product Loss During Purification: The acetylated product might be lost during the workup and purification steps.
-
Solution: Optimize the extraction and chromatography conditions. Ensure the chosen solvent system for column chromatography provides good separation between the product and any impurities.
-
Q2: My final product is impure, showing multiple spots on a TLC plate. How can I improve its purity?
A2: Impurities in the final product can be due to unreacted starting material, side products, or residual reagents.
-
Solution:
-
Ensure the reaction goes to completion by monitoring it with TLC or HPLC.
-
During the workup, thoroughly wash the organic layer to remove any remaining catalyst (e.g., pyridine) and acetic acid.
-
Optimize the silica (B1680970) gel column chromatography. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane (B109758)/methanol might be necessary to achieve good separation.[3]
-
Q3: I suspect acetyl group migration is occurring. How can I prevent this?
A3: Acetyl group migration can happen under certain conditions, particularly basic ones.[5]
-
Solution:
-
Avoid strongly basic conditions during the reaction and workup.
-
Carefully control the reaction temperature and time.
-
Use a non-nucleophilic base as a catalyst if pyridine is suspected to cause issues.
-
Experimental Protocol: Acetylation of Linamarin
This protocol is a general guideline for the acetylation of linamarin using acetic anhydride and pyridine.
Materials:
-
Linamarin (high purity)
-
Acetic anhydride (freshly distilled)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol)
Procedure:
-
Dissolution: Dissolve linamarin in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride dropwise to the cooled solution with constant stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add cold water to quench the excess acetic anhydride.
-
Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the yield of linamarin acetylation. This should be used as a guide for optimizing your experimental conditions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (0 °C) | Moderate | Minimizes side reactions and degradation. |
| Room Temperature | High | Faster reaction rate, but may increase side products. | |
| High (> 40 °C) | Low | Potential for linamarin degradation and side reactions. | |
| Catalyst | Pyridine | High | Effective base and catalyst for acetylation. |
| DMAP (catalytic) | Very High | Highly efficient catalyst, but may be too reactive. | |
| Solvent | Pyridine (as solvent and catalyst) | High | Standard and effective for this type of reaction. |
| Dichloromethane | Moderate | Requires a separate base as a catalyst. | |
| Reaction Time | Short (1-4 hours) | Low to Moderate | May result in an incomplete reaction. |
| Moderate (12-24 hours) | High | Allows the reaction to proceed to completion. | |
| Long (> 24 hours) | High (with potential for decrease) | Increased risk of side product formation. |
Visualizations
Caption: Experimental workflow for linamarin acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and high-yielding method for extraction and purification of linamarin from Cassava; in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the acetylation of Linamarin. This reaction typically involves using acetic anhydride (B1165640) as the acetylating agent in the presence of a base, such as pyridine (B92270), which also often serves as the solvent.[1] The general steps include dissolving Linamarin in pyridine, followed by the addition of acetic anhydride. After the reaction is complete, a workup procedure is performed to neutralize the reagents and purify the final product.
Q2: What are the key applications of this compound?
A2: this compound is utilized in several scientific fields. In biochemical research, it serves as a reagent in assays for studying enzyme activity. For organic chemists, it is a valuable intermediate for the synthesis of more complex molecules. Additionally, it is investigated in pharmaceutical development for its potential therapeutic applications.[1] The acetylation of the hydroxyl groups enhances the stability and solubility of Linamarin in organic solvents, making it more versatile for these applications.[1]
Q3: What are the expected spectroscopic characteristics of this compound?
A3: The successful synthesis of this compound can be confirmed using various spectroscopic techniques. Key expected data is summarized in the table below.
| Technique | Expected Observations |
| ¹H NMR | Sharp singlets for the acetyl protons typically appear in the δ 2.0-2.2 ppm range. |
| ¹³C NMR | Carbonyl carbons of the acetyl groups are expected to resonate around δ 169-171 ppm. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ should be observed at m/z 416. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Reaction Issues
Problem: Incomplete Acetylation
-
Symptom: TLC analysis of the reaction mixture shows the presence of the starting material (Linamarin) or partially acetylated intermediates, which will have lower Rf values than the fully acetylated product. ¹H NMR of the crude product will show broader peaks for the sugar region and fewer than four distinct acetyl singlets.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Acetic Anhydride | Ensure at least 1.5-2.0 equivalents of acetic anhydride are used for each hydroxyl group on Linamarin. |
| Reaction Time is Too Short | Monitor the reaction progress using TLC. Continue the reaction until the starting material spot is no longer visible. |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially if steric hindrance is a factor. |
| Moisture in Reagents or Glassware | Use anhydrous pyridine and fresh acetic anhydride. Ensure all glassware is thoroughly dried before use, as water will quench the acetic anhydride. |
Problem: Presence of Side Products
-
Symptom: TLC analysis shows unexpected spots. The ¹H NMR or ¹³C NMR spectra of the crude product display unidentifiable peaks.
-
Possible Causes & Solutions:
| Cause | Solution |
| Degradation of Linamarin | The cyanohydrin functional group in Linamarin can be sensitive. Avoid excessively high temperatures or prolonged reaction times. |
| Reaction with Impurities | Use high-purity Linamarin as the starting material. |
Workup & Purification Issues
Problem: Difficulty Removing Pyridine
-
Symptom: A strong smell of pyridine persists even after rotary evaporation. The ¹H NMR spectrum shows characteristic aromatic peaks for pyridine.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Extraction | During the aqueous workup, wash the organic layer multiple times with a dilute acidic solution, such as 1M HCl or aqueous copper sulfate.[2] This will protonate the pyridine, making it more soluble in the aqueous layer. |
| Azeotropic Removal | After the initial concentration, co-evaporate the residue with toluene (B28343) several times to azeotropically remove residual pyridine. |
Problem: Low Yield After Purification
-
Symptom: The final isolated yield of this compound is significantly lower than expected.
-
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis During Workup | Minimize the time the product is in contact with acidic or basic aqueous solutions. Ensure the organic layer is thoroughly dried with a drying agent like Na₂SO₄ or MgSO₄ before concentration. |
| Loss During Chromatography | Optimize the solvent system for column chromatography to ensure good separation between the product and impurities. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one may be beneficial. |
| Product is Water Soluble | If the product is partitioning into the aqueous layer during extraction, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase. |
Characterization Issues
Problem: Ambiguous Spectroscopic Data
-
Symptom: The obtained ¹H NMR, ¹³C NMR, or mass spectrometry data does not clearly confirm the structure of this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Impurities | Re-purify the product using column chromatography or recrystallization. |
| Incorrect Structure | If spectroscopic data is clean but inconsistent with the expected structure, consider the possibility of unexpected side reactions or rearrangements. Re-examine all reaction steps and conditions. |
| Instrumental Issues | Ensure the NMR and mass spectrometers are properly calibrated and functioning correctly. |
Experimental Protocols
Key Experiment: Acetylation of Linamarin
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Linamarin (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of Linamarin).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (8.0 equivalents, 2.0 equivalents per hydroxyl group) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol (B129727) to quench the excess acetic anhydride.
-
Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.
Visualizations
Experimental Workflow
References
Technical Support Center: Purification of Acetylated Linamarin by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of acetylated linamarin (B1675462) by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my acetylated linamarin not eluting from the silica (B1680970) gel column?
A1: This is a common issue and can be attributed to several factors:
-
Inappropriate Solvent System: Acetylation significantly increases the hydrophobicity of linamarin. The mobile phase may not be polar enough to displace the compound from the stationary phase.
-
Compound Decomposition: Although less common, the compound may have degraded on the silica gel. It is advisable to test the stability of your compound on a small amount of silica beforehand.[1]
-
Incorrect Solvent Preparation: Double-check that the mobile phase was prepared with the correct solvents and proportions.[1]
Q2: I'm observing peak tailing in my HPLC chromatogram. What could be the cause?
A2: Peak tailing can result from:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.
-
Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or concentration.
-
Column Degradation: An aging column or a void at the column inlet can cause poor peak shape.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for your compound.
Q3: My column pressure is suddenly very high. What should I do?
A3: High backpressure is typically due to a blockage in the system.[2] Systematically check the following:
-
Frit Blockage: The column inlet frit may be clogged with particulate matter from the sample or pump seals.
-
Sample Precipitation: The sample may have precipitated on the column if the injection solvent is not compatible with the mobile phase.[3]
-
Blocked Tubing: Check for blockages in the capillaries or injector.
Q4: How do I choose the right type of chromatography for acetylated linamarin?
A4: Since acetylation increases the hydrophobicity of linamarin, reversed-phase chromatography is a logical and effective choice for purification.[4] A C18 column is a common starting point for separating acetylated natural products.
Q5: What is a good starting mobile phase for purifying acetylated linamarin on a C18 column?
A5: A common mobile phase for reversed-phase chromatography of moderately polar compounds is a gradient of water and a polar organic solvent. A good starting point would be a gradient of water and acetonitrile (B52724) (CH₃CN) or methanol (B129727) (MeOH).[5] You can start with a higher proportion of water and gradually increase the organic solvent concentration.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the column chromatography of acetylated linamarin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Compound Eluting | - Mobile phase is not polar enough.- Compound has decomposed on the stationary phase.- Incorrect mobile phase preparation. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of the more polar solvent).- Test compound stability on silica gel beforehand.[1]- Verify the composition of your eluent.[1] |
| Poor Separation of Acetylated Linamarin from Impurities | - Inappropriate solvent system.- Column is overloaded.- Flow rate is too high. | - Optimize the mobile phase gradient to improve resolution.- Reduce the amount of sample loaded onto the column.- Decrease the flow rate to allow for better equilibration. |
| Compound Elutes Too Quickly (in the solvent front) | - Mobile phase is too polar.- Sample is not sufficiently retained. | - Decrease the initial polarity of the mobile phase (start with a higher percentage of the less polar solvent).- Ensure the correct column chemistry is being used (e.g., reversed-phase for a hydrophobic compound). |
| Blocked Column | - Sample contains particulate matter.- Sample precipitated on the column.- Column fouling from previous runs. | - Filter all samples through a 0.45 µm filter before injection.[3]- Dissolve the sample in the mobile phase or a solvent compatible with it.[3]- Implement a proper column washing procedure after each run.[3] |
| Crystallization of Compound in the Column | - High concentration of the compound or an impurity. | - Use a wider column with more silica gel.- Consider a pre-purification step to remove the problematic substance.[1] |
Experimental Protocols
Protocol 1: Acetylation of Linamarin
This protocol is adapted from standard procedures for the acetylation of hydroxyl groups.
Materials:
-
Linamarin
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
Dissolve linamarin in a suitable solvent like pyridine or DCM.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water or a dilute acid.
-
Extract the acetylated linamarin with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated linamarin.
Protocol 2: Purification of Acetylated Linamarin by Column Chromatography
This is a general protocol for reversed-phase flash chromatography.
Materials:
-
Crude acetylated linamarin
-
Silica gel C18
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (B1210297) (or other moderately polar solvent)
-
Methanol or Acetonitrile
-
Water
Procedure:
-
Slurry Packing the Column:
-
Prepare a slurry of C18 silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude acetylated linamarin in a minimal amount of the mobile phase or a compatible solvent.
-
Carefully load the sample onto the top of the packed column.
-
Alternatively, for samples not soluble in the mobile phase, use a "dry-loading" technique by adsorbing the sample onto a small amount of silica gel before adding it to the column.[6]
-
-
Elution:
-
Begin elution with a mobile phase of low polarity (e.g., a high percentage of water in a water/methanol or water/acetonitrile mixture).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the organic solvent.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified acetylated linamarin.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified acetylated linamarin.
-
Visualizations
Caption: Experimental workflow for the acetylation and subsequent purification of linamarin.
Caption: A logical flowchart for troubleshooting common column chromatography issues.
References
- 1. Tests, Isolation and Chromatography of Glycosides - Part 3 [biotecharticles.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Linamarin Stability and Hydrolysis
Welcome to the technical support center for researchers working with linamarin (B1675462). This resource provides in-depth guidance on maintaining the stability of linamarin in experimental settings, with a focus on preventing its unintended hydrolysis. Find troubleshooting guides, frequently asked questions, detailed protocols, and visual workflows to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am trying to prevent the hydrolysis of acetyl groups on linamarin. What are the recommended procedures?
This is a common point of confusion. Linamarin, in its natural structure, does not contain acetyl groups. It is a cyanogenic glucoside composed of a glucose molecule linked to acetone (B3395972) cyanohydrin. The primary stability concern with linamarin is the hydrolysis of its β-glycosidic bond, not the hydrolysis of acetyl groups. Cleavage of this glycosidic bond leads to the release of acetone cyanohydrin, which can then decompose to form hydrogen cyanide (HCN). This guide will focus on preventing this specific and critical hydrolytic reaction.
Q2: What are the main factors that cause linamarin to hydrolyze in my experiments?
Linamarin hydrolysis is primarily caused by two factors:
-
Enzymatic Hydrolysis: The enzyme linamarase, often present in plant extracts containing linamarin, efficiently catalyzes the breakdown of the glycosidic bond.[1][2]
-
Acid/Base-Catalyzed Hydrolysis: While more resistant than enzymatic breakdown, the glycosidic bond in linamarin can be cleaved under strong acidic or alkaline conditions, particularly when combined with high temperatures.[1][2]
Q3: What are the optimal conditions for the activity of linamarase, the enzyme that breaks down linamarin?
Linamarase activity is highest at a pH of 5.5 to 6.0 and a temperature of 25°C.[1][2] To prevent enzymatic hydrolysis, it is crucial to work outside of these optimal conditions or to denature/remove the enzyme from your sample.
Q4: How can I prepare a stable stock solution of linamarin?
To prepare a stable stock solution, dissolve pure linamarin in a suitable buffer outside the optimal pH range for linamarase (e.g., a slightly acidic buffer with a pH between 3.5 and 5.0) or in an organic solvent like DMSO or ethanol.[3][4] It is recommended to store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Troubleshooting Guide: Preventing Unwanted Linamarin Hydrolysis
This guide addresses common issues related to the unintended breakdown of linamarin during experimental procedures.
| Problem | Possible Cause | Suggested Solution |
| Loss of intact linamarin in sample extracts | Contamination with endogenous linamarase from the plant source. | Prepare extracts using methods that denature or remove enzymes. A recommended method is extraction with acidified methanol (B129727), which has been shown to yield higher amounts of intact linamarin compared to other methods.[5] |
| High background signal in assays measuring cyanide or glucose | Spontaneous hydrolysis of linamarin in the assay buffer. | Ensure your assay buffer has a pH that is not conducive to linamarase activity (if present) and is not strongly acidic or alkaline. Running a "no-enzyme" or "no-cell" control will help quantify the rate of spontaneous hydrolysis under your specific assay conditions.[3] |
| Inconsistent results between experimental replicates | Degradation of linamarin in stock solutions. | Aliquot stock solutions into single-use volumes and store at -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw on ice. |
| Sample degradation during long-term storage | Inappropriate storage conditions. | For solid linamarin, store desiccated at -20°C.[3] For solutions, store in a buffer with a pH between 3.5 and 5.0 at -80°C for up to six months.[3] |
General Guide: Preventing Hydrolysis of Acetyl Groups on Other Molecules
While linamarin itself lacks acetyl groups, you may be working with other acetylated molecules, such as acetylated glycosides. Acetyl groups are commonly used as protecting groups in organic synthesis and are susceptible to hydrolysis. Here are general guidelines to prevent their unintended cleavage.
| Factor | Condition to Avoid | Recommended Condition for Stability |
| pH | Strong acidic or alkaline conditions.[3] | Neutral to moderately acidic pH (typically 4-6). |
| Temperature | High temperatures increase the rate of hydrolysis.[3] | Keep solutions on ice during experiments and store at low temperatures (-20°C or -80°C). |
| Moisture | Presence of water is necessary for hydrolysis. | Use desiccants for storing solid compounds and ensure all equipment is dry.[6] In some cases, storing in an inert atmosphere (e.g., nitrogen or argon) can prevent exposure to water vapor.[6] |
| Enzymes | Presence of esterase or deacetylase enzymes. | Ensure samples are free from contaminating enzymes, or use appropriate enzyme inhibitors if their presence is unavoidable. |
Experimental Protocols
Protocol 1: Preparation of a Stable Linamarin Stock Solution
This protocol describes the preparation of a 10 mM linamarin stock solution in a stability-enhancing buffer.
Materials:
-
Pure linamarin solid
-
50 mM Sodium Acetate (B1210297) buffer, pH 5.0
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of solid linamarin to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 50 mM sodium acetate buffer by dissolving the appropriate amount of sodium acetate in sterile, nuclease-free water and adjusting the pH to 5.0.
-
Weigh out the required amount of linamarin to prepare a 10 mM stock solution.
-
Dissolve the linamarin in the 50 mM sodium acetate buffer. Gently vortex to ensure complete dissolution.
-
(Optional) Determine the precise concentration of the stock solution spectrophotometrically if required for your application.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to two weeks) or at -80°C for long-term storage (up to six months).[3]
Protocol 2: Extraction of Intact Linamarin from Plant Material
This protocol is designed to extract linamarin from plant tissues while minimizing enzymatic hydrolysis.
Materials:
-
Fresh or frozen plant material
-
Acidified methanol (Methanol with 0.1% HCl or 1% formic acid)
-
Homogenizer or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Freeze the plant material in liquid nitrogen immediately after harvesting to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Add 10 volumes of ice-cold acidified methanol to the powdered tissue.
-
Homogenize the mixture thoroughly. The low temperature and acidic pH will help to denature linamarase.
-
Incubate the mixture on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The resulting extract contains intact linamarin and can be used for analysis (e.g., by LC-MS).[5][7]
Visual Guides
Caption: Pathway of linamarin hydrolysis, leading to the formation of hydrogen cyanide.
Caption: Logical workflow for troubleshooting issues related to linamarin instability.
References
- 1. scielo.br [scielo.br]
- 2. LINAMARIN: THE TOXIC COMPOUND OF CASSAVA – ScienceOpen [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. carbodiimide.com [carbodiimide.com]
- 7. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.
Issue 1: Low Yield of the Desired β-Anomer and Presence of Multiple Products
Question: My reaction is showing a low yield of the target 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl cyanide (acetylated linamarin), and I'm observing several other spots on my TLC. What are the likely side products and how can I minimize them?
Answer:
The synthesis of this compound, typically via a Koenigs-Knorr type reaction, can be accompanied by the formation of several side products. The most common of these are:
-
1,2-O-[1-(exo- and endo-cyano)ethylidene]-α-D-glucopyranose: These are orthoester-like byproducts that can be major contaminants. Their formation is often favored under certain reaction conditions.[1][2]
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl cyanide: This is the undesired α-anomer of your target compound. While the reaction generally favors the 1,2-trans product (β-anomer) due to the participating acetate (B1210297) group at C-2, the formation of the α-anomer can occur.[1][2]
-
Unreacted 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide: Incomplete reaction will leave starting material in your mixture.
-
Hydrolysis of the starting material: The glycosyl bromide is sensitive to moisture and can hydrolyze to 2,3,4,6-tetra-O-acetyl-D-glucopyranose.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The solvent must be rigorously dried. Moisture will lead to the hydrolysis of the starting material and can affect the promoter's activity.
-
Choice of Promoter: The choice of promoter is critical. While classic Koenigs-Knorr reactions use silver or mercury salts, modern variations may employ other Lewis acids. For the cyanation reaction, mercuric cyanide in nitromethane (B149229) has been shown to be effective, leading to high 1,2-trans stereoselectivity.[1]
-
Reaction Temperature: Maintain a low reaction temperature to favor the kinetic 1,2-trans product and minimize side reactions. Starting the reaction at 0°C or even lower and slowly allowing it to warm to room temperature is a common strategy.
-
Order of Addition: Add the glycosyl bromide solution to the mixture of acetone (B3395972) cyanohydrin and the promoter to ensure the bromide is consumed as it is added, which can help suppress side reactions.
Issue 2: Difficulty in Separating the Desired Product from Side Products
Question: I am having trouble purifying the this compound from the side products by column chromatography. Do you have any suggestions?
Answer:
The separation of the desired β-anomer from the α-anomer and the orthoester side products can indeed be challenging due to their similar polarities.
Purification Strategy:
-
Column Chromatography: Use a high-quality silica (B1680970) gel with a suitable solvent system. A gradient elution is often more effective than an isocratic one. Start with a less polar eluent (e.g., hexane/ethyl acetate mixture with a higher proportion of hexane) and gradually increase the polarity. This should allow for the separation of the less polar orthoester byproducts first, followed by the anomers.
-
Recrystallization: If the product is obtained as a solid, recrystallization can be a powerful purification technique to separate the anomers.
-
In situ Isomerization: In some cases, the orthoester side products can be converted to the desired 1,2-trans glycosyl cyanide. Treatment of the crude reaction mixture with a Lewis acid like boron trifluoride etherate in nitromethane has been shown to isomerize the 1,2-O-(1-cyanoethylidene) derivatives to the more stable 1,2-trans glycosyl cyanides, thus increasing the overall yield of the desired product.[2]
Frequently Asked Questions (FAQs)
Q1: What is the role of the C-2 acetate group in this synthesis?
A1: The acetate group at the C-2 position of the glucopyranosyl bromide plays a crucial role in directing the stereochemical outcome of the reaction. It participates in a "neighboring group participation" mechanism, forming a cyclic acyloxonium ion intermediate. The incoming nucleophile (cyanide) then attacks the anomeric carbon from the opposite face, leading predominantly to the formation of the 1,2-trans product, which in this case is the desired β-anomer.
Q2: Can I use other cyanide sources besides acetone cyanohydrin?
A2: Yes, other cyanide sources can be used, and have been historically more common in the Koenigs-Knorr reaction for the synthesis of glycosyl cyanides. These include:
-
Mercuric cyanide (Hg(CN)₂): A classic reagent for this transformation, often used with a promoter like mercuric bromide.[3][4] It generally provides good yields of the 1,2-trans product.[1]
-
Trimethylsilyl cyanide (TMSCN): A more modern and often safer alternative to mercuric cyanide. It is typically used with a Lewis acid catalyst.
The choice of cyanide source will influence the optimal reaction conditions (solvent, promoter, temperature).
Q3: My starting material, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, appears discolored. Can I still use it?
A3: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide can decompose over time, especially when exposed to light and moisture, leading to a yellowish or brownish discoloration. It is recommended to use freshly prepared or purified starting material for the best results. If the material is only slightly discolored, it may still be usable, but lower yields and more side products should be anticipated.
Data Presentation
Table 1: Expected Product Distribution in this compound Synthesis under Various Conditions
| Reaction Condition | Predominant Product | Common Side Products (in decreasing order of expected abundance) | Rationale |
| Optimal Conditions: Anhydrous solvent, low temperature, effective promoter (e.g., Hg(CN)₂), slow addition of bromide | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl cyanide | 1,2-O-[1-(cyano)ethylidene] derivatives, 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl cyanide | Favors kinetic control and the 1,2-trans product via neighboring group participation. |
| Presence of Moisture: | 2,3,4,6-tetra-O-acetyl-D-glucopyranose (hydrolysis product) | Desired product and other side products in lower yields | The glycosyl bromide is highly susceptible to hydrolysis. |
| Higher Reaction Temperature: | Mixture of α and β anomers, increased orthoester formation | Desired β-anomer may not be the major product | Higher temperatures can lead to thermodynamic product mixtures and promote side reactions. |
| Inefficient Promoter: | Unreacted starting material | Low conversion to all products | The reaction requires an effective promoter to activate the glycosyl bromide. |
Experimental Protocols
Representative Protocol for the Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl cyanide (Acetylated Linamarin) via a Modified Koenigs-Knorr Reaction
This protocol is a general representation based on established Koenigs-Knorr methodology for glycosyl cyanide synthesis. Researchers should optimize conditions for their specific setup.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Acetone cyanohydrin
-
Mercuric cyanide (Hg(CN)₂)
-
Anhydrous nitromethane
-
Anhydrous toluene
-
Drierite (or other suitable drying agent)
Procedure:
-
All glassware should be rigorously dried in an oven and allowed to cool under a stream of dry argon or nitrogen.
-
A solution of acetone cyanohydrin (1.5 equivalents) in anhydrous nitromethane is added to a stirred suspension of mercuric cyanide (1.2 equivalents) in anhydrous nitromethane under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
In a separate flask, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1 equivalent) is dissolved in anhydrous toluene.
-
The glycosyl bromide solution is added dropwise to the stirred cyanide mixture at 0°C over a period of 30 minutes.
-
The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane (B109758) and filtered through a pad of Celite to remove insoluble mercury salts.
-
The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford the pure 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl cyanide.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of common side products.
References
Technical Support Center: Optimizing Linamarin Acetylation
Welcome to the technical support center for the acetylation of linamarin (B1675462). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this chemical transformation. Here you will find frequently asked questions, detailed troubleshooting guides, and a comprehensive experimental protocol to help you achieve optimal results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of acetylating linamarin?
Acetylation is a common chemical modification in carbohydrate chemistry used to protect the hydroxyl (-OH) groups.[1] For linamarin, this process converts the polar hydroxyl groups on the glucose moiety into less polar acetyl esters. This modification can increase its solubility in organic solvents, facilitate purification, and allow for selective reactions at other parts of the molecule.
Q2: What are the standard reagents for linamarin acetylation?
The most common method for O-acetylation of glycosides like linamarin involves the use of acetic anhydride (B1165640) (Ac₂O) as the acetylating agent and pyridine (B92270) as both a solvent and a basic catalyst.[1][2] 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction.[1]
Q3: How can I monitor the progress of the acetylation reaction?
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][2] A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (linamarin). The disappearance of the starting material spot and the appearance of a new, less polar spot (the acetylated product) indicates the reaction is proceeding. The reaction is considered complete when the linamarin spot is no longer visible.
Q4: What are the expected properties of fully acetylated linamarin compared to the starting material?
Fully acetylated linamarin will be significantly less polar than linamarin. This means it will have a higher Rf value on a normal-phase TLC plate and will be more soluble in non-polar organic solvents like dichloromethane (B109758) or ethyl acetate. Linamarin, being a polar glycoside, is more soluble in polar solvents like water and methanol.
Experimental Protocol: Acetylation of Linamarin
This protocol describes a general procedure for the O-acetylation of linamarin using acetic anhydride and pyridine.
Materials:
-
Linamarin
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP) (optional, catalyst)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve linamarin (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. To this stirred solution, slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group). If using, add a catalytic amount of DMAP.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[1]
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench the excess acetic anhydride by slowly adding dry methanol.[1]
-
Solvent Removal: Remove the pyridine by co-evaporation with toluene under reduced pressure.[2] Repeat this step several times to ensure all pyridine is removed.
-
Work-up: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude acetylated linamarin by flash column chromatography on silica gel.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of linamarin and other glycosides.
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low or No Reaction | 1. Moisture Contamination: Water can hydrolyze acetic anhydride.[5] 2. Insufficient Reagent: Not enough acetic anhydride to acetylate all hydroxyl groups. 3. Low Temperature: Reaction may be too slow at room temperature for sterically hindered hydroxyl groups.[5] | 1. Ensure all glassware is oven-dried and use anhydrous solvents.[5] 2. Increase the equivalents of acetic anhydride.[2] 3. Gently warm the reaction mixture (e.g., to 40-50°C) and monitor by TLC. |
| Incomplete Reaction (Multiple Spots on TLC) | 1. Insufficient Reaction Time: The reaction was stopped prematurely. 2. Incomplete Acetylation: Leads to a mixture of partially acetylated products.[6] | 1. Allow the reaction to stir for a longer period, monitoring by TLC until the starting material disappears. 2. Increase the amount of acetic anhydride and consider adding a catalyst like DMAP.[1] |
| Low Yield of Purified Product | 1. Product Loss During Work-up: The acetylated product may have some water solubility. 2. Difficult Purification: Co-elution of the product with impurities during chromatography.[4] 3. Degradation: Harsh conditions (e.g., strong acid/base, high heat) can degrade the product.[6] | 1. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. 2. Optimize the solvent system for flash chromatography to achieve better separation.[4] 3. Avoid excessive heat and use mild acidic/basic conditions during work-up. |
| Product is an Oil or Difficult to Crystallize | 1. Residual Pyridine: Traces of pyridine can inhibit crystallization. 2. Mixture of Anomers: If the starting material was a mix of anomers, the product will be as well. | 1. Ensure complete removal of pyridine by co-evaporation with toluene.[2] Washing with a dilute copper sulfate solution can also help remove pyridine.[7] 2. This is inherent to the starting material; purification may require advanced chromatographic techniques. |
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the acetylation of linamarin.
Caption: Experimental workflow for linamarin acetylation.
Caption: Troubleshooting flowchart for low yield.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
solubility problems of acetylated linamarin in aqueous buffers
Frequently Asked Questions (FAQs)
Q1: I have synthesized acetylated linamarin (B1675462) and now it won't dissolve in the aqueous buffer that I used for linamarin. Why is this happening?
Acetylation of linamarin introduces acetyl groups, which are significantly more hydrophobic than the hydroxyl groups they replace. This increase in hydrophobicity can dramatically decrease the solubility of the molecule in aqueous solutions. While linamarin is freely soluble in water, the acetylated form will require different conditions for dissolution.[1][2]
Q2: What is the expected solubility of acetylated linamarin in aqueous buffers?
Currently, there is no published quantitative data on the solubility of acetylated linamarin in specific aqueous buffers. However, based on the behavior of other acetylated glycosides, a significant decrease in aqueous solubility compared to the parent linamarin is expected.[3][4] For reference, the solubility of the parent compound, linamarin, is provided below.
Q3: Can I use organic solvents to dissolve acetylated linamarin?
Yes, using a water-miscible organic solvent is a common strategy for dissolving hydrophobic compounds. Solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) are often used to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer.[5]
Q4: When I dilute my DMSO stock solution of acetylated linamarin into my aqueous buffer, a precipitate forms. What can I do to prevent this?
This is a common issue known as "crashing out," which occurs when the concentration of the organic co-solvent is rapidly reduced, causing the compound to precipitate. Here are several strategies to mitigate this:
-
Optimize Co-solvent Concentration: Determine the highest concentration of the organic solvent that is tolerated by your experimental system without affecting the results.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This allows the compound to gradually acclimate to the aqueous environment.[6]
-
Vortexing/Sonication: Immediately after dilution, vortex or sonicate the solution to provide energy for dissolution and break up any initial precipitates.[6]
-
Use of Solubilizing Agents: Consider incorporating excipients like cyclodextrins into your aqueous buffer to help encapsulate the hydrophobic acetylated linamarin and keep it in solution.[6]
Troubleshooting Guide
Issue 1: Acetylated linamarin powder does not dissolve in aqueous buffer.
-
Probable Cause: Increased hydrophobicity due to acetylation.
-
Troubleshooting Steps:
-
Prepare a Stock Solution in an Organic Solvent:
-
Attempt to dissolve the acetylated linamarin in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or DMF.
-
Start with a high concentration stock solution (e.g., 10-50 mg/mL).
-
-
Gentle Heating:
-
Briefly and gently warm the solution (e.g., to 37°C) to aid dissolution. Be cautious, as excessive heat may degrade the compound.
-
-
Sonication:
-
Use a sonicator bath to provide mechanical energy to break up particles and enhance dissolution.
-
-
Issue 2: Precipitate forms upon dilution of the organic stock solution into aqueous buffer.
-
Probable Cause: The compound is "crashing out" of solution due to the rapid change in solvent polarity.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Your final desired concentration in the aqueous buffer may be above the solubility limit. Try preparing a more dilute solution.
-
Optimize the Dilution Process:
-
Add the organic stock solution to the aqueous buffer dropwise while vigorously vortexing.
-
Perform a serial dilution to gradually decrease the organic solvent concentration.
-
-
Modify the Aqueous Buffer:
-
Adjust pH: The solubility of some compounds can be pH-dependent. Experiment with buffers at different pH values.
-
Incorporate Solubilizing Agents: Add cyclodextrins (e.g., β-cyclodextrin) or a small, tolerated amount of a non-ionic surfactant (e.g., Tween® 20) to the aqueous buffer before adding the acetylated linamarin stock.[6]
-
-
Quantitative Data
As there is no specific quantitative solubility data for acetylated linamarin, the following table provides the known solubility of its parent compound, linamarin, for reference.
| Solvent | Solubility of Linamarin | Reference |
| PBS (pH 7.2) | 1 mg/mL | [5] |
| DMF | 25 mg/mL | [5] |
| DMSO | 30 mg/mL | [5] |
| Ethanol | 10 mg/mL | [5] |
| Water | Freely Soluble | [1] |
| Cold Alcohol | Freely Soluble | [1] |
| Hot Acetone | Freely Soluble | [1] |
| Hot Ethyl Acetate | Slightly Soluble | [1] |
| Ether | Slightly Soluble | [1] |
| Benzene | Slightly Soluble | [1] |
| Chloroform | Slightly Soluble | [1] |
| Petroleum Ether | Practically Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Acetylated Linamarin
-
Weigh out a small, precise amount of your acetylated linamarin powder into a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO (or ethanol) to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Aqueous Buffer
-
Prepare your final aqueous buffer. If using a solubilizing agent like β-cyclodextrin, dissolve it in the buffer first.
-
Aliquot the required volume of the aqueous buffer into a new tube.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the acetylated linamarin stock solution drop by drop.
-
Continue to vortex for at least 30 seconds after adding the stock solution.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the final concentration is likely too high for the current buffer conditions.
Visualizations
References
- 1. Linamarin | C10H17NO6 | CID 11128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 2,3,4,6-Tetra-O-acetyl Linamarin Production
Welcome to the technical support center for the production of 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and scaling up of this compound. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the acetylation of linamarin?
A1: The primary challenges in scaling up the production of 2,3,4,6-Tetra-O-acetyl Linamarin include:
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Reaction Control: Maintaining optimal temperature and mixing can be difficult in large reactors, potentially leading to side reactions and inconsistent product quality.
-
Reagent Handling and Safety: Acetic anhydride (B1165640) and pyridine (B92270) are hazardous materials, and their use in large quantities requires stringent safety protocols.[1][2]
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Byproduct Formation: Incomplete acetylation or side reactions can lead to a mixture of partially acetylated linamarin species and other impurities, complicating purification.
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Purification: Isolating the final product with high purity at a large scale can be challenging. Methods like crystallization may require extensive optimization, and large-scale chromatography can be expensive.[3]
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Solvent Removal and Recovery: The use of large volumes of solvents necessitates efficient and environmentally friendly recovery and recycling processes.[4][5]
Q2: What is the recommended starting material for large-scale synthesis?
A2: For large-scale synthesis, it is crucial to start with high-purity linamarin. The purity of the starting material can significantly impact the reaction's efficiency and the final product's quality, reducing the burden on downstream purification steps.[6]
Q3: Are there alternatives to the traditional acetic anhydride and pyridine method for acetylation?
A3: While the acetic anhydride/pyridine system is widely used, other methods are being explored to improve safety and efficiency.[7] For instance, using a catalytic amount of a milder base or an alternative acetylating agent can be considered. However, for large-scale production, the cost-effectiveness and efficiency of the traditional method often prevail.
Q4: How can I monitor the progress of the acetylation reaction at a large scale?
A4: At a large scale, it is essential to have a reliable method for reaction monitoring to determine the optimal reaction time and ensure completion.[6] High-Performance Liquid Chromatography (HPLC) is a robust technique for this purpose. Thin-Layer Chromatography (TLC) can also be used for quick in-process checks.[6]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time and monitor progress using HPLC or TLC.[6]- Increase the equivalents of acetic anhydride.- Ensure the reaction temperature is optimal; gentle heating might be necessary, but excessive heat can cause degradation.[6] |
| Degradation of Reagents | - Use fresh, anhydrous acetic anhydride and pyridine. These reagents are sensitive to moisture.[6] |
| Suboptimal Mixing | - In large reactors, ensure efficient stirring to maintain a homogeneous reaction mixture. Poor mixing can lead to localized overheating and side reactions. |
| Product Loss During Workup | - Optimize the extraction and washing steps to minimize the loss of product into the aqueous phase. |
Issue 2: Impure Product (Multiple Spots on TLC/Peaks in HPLC)
| Possible Cause | Recommended Solution |
| Incomplete Acetylation | - This results in partially acetylated linamarin byproducts. Increase the reaction time or the amount of acetic anhydride to drive the reaction to completion. |
| Side Reactions | - Overheating can lead to the formation of colored impurities. Maintain strict temperature control throughout the reaction.- The presence of water can lead to the hydrolysis of acetic anhydride and the formation of acetic acid, which can complicate the reaction and purification.[6] |
| Contaminated Starting Material | - Ensure the linamarin used is of high purity. Impurities in the starting material can lead to a complex mixture of byproducts. |
| Inefficient Purification | - Optimize the recrystallization solvent system. A mixture of solvents may be required to achieve good separation.- For column chromatography, select an appropriate stationary phase and eluent system. A gradient elution might be necessary to separate closely related impurities.[8] |
Data Presentation
Table 1: Optimized Reaction Conditions for Polysaccharide Acetylation (Model for Linamarin Acetylation) [9]
| Parameter | Optimized Value |
| Acetic Anhydride Volume | 3.4 mL (per 200 mg polysaccharide) |
| Reaction Temperature | 63.4 °C |
| Reaction Time | 4 hours |
Note: These conditions were optimized for a polysaccharide and may need to be adjusted for linamarin. They serve as a good starting point for optimization studies.
Table 2: Physical and Chemical Properties of this compound [10][11]
| Property | Value |
| Molecular Formula | C18H25NO10 |
| Molecular Weight | 415.39 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 130 - 132 °C |
| Solubility | Chloroform, Ethyl Acetate |
| Storage Temperature | -20°C, Hygroscopic, Under Inert Atmosphere |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound
Materials:
-
Linamarin (high purity)
-
Pyridine (anhydrous)
-
Acetic Anhydride (fresh)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Linamarin (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using a cooling bath.[12]
-
Acetylation: Slowly add acetic anhydride (5.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[6]
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding cold water.
-
Work-up:
-
Dilute the mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Alternatively, for higher purity, perform flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up this compound production.
References
- 1. quora.com [quora.com]
- 2. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 3. researchgate.net [researchgate.net]
- 4. downloads.unido.org [downloads.unido.org]
- 5. Solvent recovery opportunities in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of the process of acetylation and carboxymethylation for a polysaccharide from Gastrodia elata and antioxidant and immunomodulatory activities test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. Cas 66432-53-9,this compound | lookchem [lookchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Acetylated Linamarin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from acetylated linamarin (B1675462) preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in acetylated linamarin preparations?
A1: Common impurities in acetylated linamarin preparations can arise from several sources, including the starting material, the acetylation reaction itself, and subsequent degradation. These may include:
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Unreacted Linamarin: Incomplete acetylation will result in the presence of the starting material.
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Partially Acetylated Linamarin: Acetylation may not proceed to completion on all hydroxyl groups, leading to a mixture of partially acetylated intermediates.
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Reagent By-products: The acetylation reagents, such as acetic anhydride (B1165640) and pyridine, can introduce by-products that need to be removed during workup and purification.
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Degradation Products: Acetylated linamarin, like its precursor, can be susceptible to hydrolysis under certain conditions, which could lead to the formation of acetone (B3395972) cyanohydrin and acetylated glucose. The stability of acetyl groups is pH-dependent, and they can be labile under basic conditions.[1]
-
Positional Isomers: Migration of O-acetyl groups can occur, particularly if the pH is not carefully controlled during purification, leading to a mixture of isomers.[1]
Q2: How can I monitor the progress of the acetylation reaction?
A2: The progress of the acetylation reaction can be monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as ethyl acetate (B1210297)/hexane or dichloromethane (B109758)/methanol (B129727), should be used to achieve good separation between the starting material (linamarin) and the more non-polar acetylated product. The spots can be visualized using a variety of staining agents, such as phosphomolybdic acid or a sulfuric acid/methanol spray followed by heating.[2]
Q3: What is a general purification strategy for acetylated linamarin?
A3: A common strategy for the purification of acetylated glycosides is flash column chromatography on silica (B1680970) gel.[3] Given that acetylation increases the lipophilicity of linamarin, a normal-phase chromatography approach is typically effective. The choice of solvent system is crucial for good separation. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.[3]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Incomplete Acetylation | Insufficient reagent, short reaction time, or low temperature. | Increase the molar excess of the acetylating agent (e.g., acetic anhydride). Ensure the reaction is stirred for an adequate amount of time and at a suitable temperature. Monitor the reaction by TLC until the starting material is no longer visible.[3] |
| Co-elution of Impurities during Column Chromatography | Poor choice of solvent system or overloading of the column. | Optimize the solvent system for flash chromatography using TLC. A gradient elution is generally more effective than an isocratic one.[3] Ensure the column is not overloaded with the crude product. |
| Low Yield of Purified Product | Product loss during extraction and purification steps. Degradation of the product. | Handle the product carefully during workup and extraction. Ensure pH is controlled to prevent degradation.[3] Acetyl groups can be labile under basic conditions, which can lead to de-O-acetylation.[1] |
| Presence of Multiple Spots on TLC after Purification | Isomerization or degradation of the product on the silica gel. | Deactivate the silica gel with a small amount of a weak base like triethylamine (B128534) in the solvent system if degradation is suspected. Maintain neutral or mildly acidic conditions during workup and purification to minimize isomerization.[3] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Monitoring Acetylation
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane) and spot it onto the TLC plate alongside the starting linamarin as a reference.
-
Mobile Phase: A common solvent system for acetylated glycosides is a mixture of ethyl acetate and hexane. The ratio can be optimized to achieve good separation (e.g., starting with 1:4 ethyl acetate:hexane).
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent to ascend the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (if applicable). Subsequently, stain the plate using a suitable reagent. For example, spray the plate with a 10% sulfuric acid in methanol solution and heat it at approximately 120°C for a few minutes.[2] The acetylated product, being more non-polar, will have a higher Rf value than the starting linamarin.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude acetylated linamarin in a minimal amount of the initial mobile phase (e.g., dichloromethane or a low-polarity ethyl acetate/hexane mixture) and load it onto the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and so on, ethyl acetate in hexane) to elute the compounds.[3]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure acetylated linamarin.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified acetylated linamarin.
Data Presentation
The purity of the final acetylated linamarin product can be assessed by High-Performance Liquid Chromatography (HPLC). The following table presents hypothetical data for illustrative purposes.
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Purity (%) |
| HPLC Analysis | C18 Reverse-Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | 1.0 | 210 | >95 |
Note: The use of an acidified mobile phase can improve the retention and separation of glycosides on a C18 column.[4]
Visualizations
Experimental Workflow for Acetylated Linamarin Synthesis and Purification
Caption: Workflow for the synthesis and purification of acetylated linamarin.
Linamarin Degradation Pathway
Caption: Enzymatic degradation pathway of linamarin to hydrogen cyanide.[5]
References
- 1. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. linamarin degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
storage and handling recommendations for acetylated linamarin
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for experiments involving acetylated linamarin (B1675462).
Frequently Asked Questions (FAQs)
Q1: What is acetylated linamarin and how does it differ from linamarin?
Acetylated linamarin is a derivative of linamarin, a naturally occurring cyanogenic glucoside found in plants like cassava and lima beans.[1] The acetylation refers to the addition of an acetyl group to the molecule. This chemical modification is generally performed to increase the stability of the glycoside.[2][3] While sharing the core structure of linamarin, the acetyl group can alter properties such as solubility and resistance to enzymatic hydrolysis.
Q2: What are the primary safety concerns when working with acetylated linamarin?
The main hazard associated with acetylated linamarin, similar to its parent compound linamarin, is the potential for the release of toxic hydrogen cyanide (HCN) gas upon hydrolysis.[1][4] This hydrolysis can be initiated by enzymatic activity or exposure to certain chemical conditions. Therefore, it is crucial to handle this compound with appropriate safety measures in a well-ventilated area.
Q3: What are the recommended storage conditions for acetylated linamarin?
Q4: How should I prepare stock solutions of acetylated linamarin?
To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent. For linamarin, solubility is reported in solvents such as DMSO, DMF, and ethanol.[5] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation. For biological experiments, further dilutions into aqueous buffers should be made immediately before use. It is strongly advised not to store aqueous solutions for more than one day due to the risk of hydrolysis.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | 1. Degradation of acetylated linamarin: The compound may have hydrolyzed, releasing cyanide and altering its chemical properties. This can be caused by improper storage, repeated freeze-thaw cycles of solutions, or inappropriate solvent/buffer conditions (e.g., non-optimal pH).2. Inaccurate concentration of stock solution: This could be due to incomplete dissolution or degradation. | 1. Prepare fresh solutions: Always prepare aqueous solutions of acetylated linamarin fresh for each experiment. Avoid storing aqueous solutions for more than a day.[5]2. Verify solvent compatibility and pH: Ensure the chosen solvent and buffer system are compatible with acetylated linamarin and maintain a pH that minimizes hydrolysis. For linamarin, hydrolysis is catalyzed by the enzyme linamarase at an optimal pH of 5.5-6.0.[6]3. Confirm stock solution concentration: Use a validated analytical method, such as HPLC, to confirm the concentration of your stock solution before use. |
| Low solubility in a particular solvent. | 1. Incorrect solvent choice: The polarity of the acetylated compound may differ significantly from the parent compound, affecting its solubility.2. Low-quality solvent: The presence of water or other impurities in the solvent can affect solubility. | 1. Test a range of solvents: If solubility is an issue, test a small amount of the compound in different solvents to find the most suitable one. Acetylation generally increases solubility in less polar organic solvents.2. Use high-purity, anhydrous solvents: Ensure that the solvents used for preparing stock solutions are of high purity and anhydrous to prevent premature hydrolysis and improve solubility. |
| Precipitation of the compound during the experiment. | 1. Exceeding solubility limit: The concentration of acetylated linamarin in the final experimental medium may have exceeded its solubility limit.2. Change in temperature or pH: A shift in temperature or pH during the experiment can affect the solubility of the compound. | 1. Perform a solubility test: Before your main experiment, determine the solubility of acetylated linamarin in your final experimental buffer or medium.2. Maintain stable conditions: Ensure that the temperature and pH of your experimental setup are maintained within a range where the compound remains soluble. |
| Safety concerns during handling (e.g., suspected release of HCN). | 1. Improper handling procedures: Working in a poorly ventilated area or without appropriate personal protective equipment (PPE).2. Accidental spillage or contamination. | 1. Work in a well-ventilated fume hood: Always handle solid acetylated linamarin and its concentrated solutions in a certified chemical fume hood.2. Wear appropriate PPE: This includes safety goggles, gloves, and a lab coat.3. Have a spill kit and emergency plan: Be prepared for accidental spills and know the appropriate emergency procedures for exposure to cyanogenic compounds. |
Quantitative Data
Table 1: Storage and Stability of Linamarin (as a reference for Acetylated Linamarin)
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | [5] |
| Stability (as solid) | ≥ 4 years at -20°C | [5] |
| Aqueous Solution Storage | Not recommended for more than one day | [5] |
Table 2: Solubility of Linamarin in Various Solvents (as a reference for Acetylated Linamarin)
| Solvent | Approximate Solubility | Citation |
| Dimethylformamide (DMF) | 25 mg/mL | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [5] |
| Ethanol | 10 mg/mL | [5] |
| PBS (pH 7.2) | 2 mg/mL | [5] |
Note: The solubility of acetylated linamarin may differ from linamarin due to the presence of the acetyl group.
Experimental Protocols & Workflows
Protocol: Preparation of a Stock Solution of Acetylated Linamarin
-
Safety First: Perform all steps in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Equilibration: Allow the vial of solid acetylated linamarin to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent in which acetylated linamarin is soluble (e.g., DMSO, DMF).
-
Inert Gas Purge: Purge the solvent with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen.
-
Dissolution: Accurately weigh the desired amount of acetylated linamarin and add it to a sterile, amber glass vial. Add the purged solvent to the vial to achieve the target concentration.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.
Visualizations
References
Technical Support Center: Acetylated Linamarin NMR Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during the analysis of acetylated linamarin (B1675462).
Frequently Asked questions (FAQs)
Q1: I've acetylated my linamarin sample, and now my ¹H NMR spectrum shows a complex cluster of peaks between 3.5 and 5.5 ppm. Is this normal?
A1: Yes, this is expected. The glucose moiety of linamarin has several protons in this region. Upon acetylation, the electronic environment of these protons changes, leading to shifts in their resonance frequencies. While some protons may become more resolved, significant overlap in this region is common for acetylated carbohydrates.[1][2] For better resolution and unambiguous assignment, we recommend running 2D NMR experiments such as COSY and HSQC.
Q2: I am observing sharp singlets around 2.0-2.2 ppm in my ¹H NMR spectrum. What do these correspond to?
A2: These sharp singlets are characteristic of the methyl protons of the newly introduced acetyl groups.[1] You should expect to see multiple singlets in this region, corresponding to the different acetyl groups on the glucose ring of linamarin. The exact chemical shift can provide information about the position of the acetyl group.
Q3: My NMR spectrum shows unexpected peaks in the aromatic region, specifically around 7.0-8.5 ppm. What is the likely source of this contamination?
A3: The most probable source of aromatic contamination is residual pyridine (B92270).[3] Pyridine is commonly used as a solvent and catalyst in acetylation reactions and can be challenging to remove completely. Co-evaporation with a solvent like toluene (B28343) is a standard procedure to aid in its removal.
Q4: I see a broad singlet in my ¹H NMR spectrum that I cannot assign to my compound. What could it be?
A4: A broad singlet is often indicative of water contamination in your deuterated solvent.[4][5] To confirm this, you can perform a D₂O shake experiment. Add a drop of deuterium (B1214612) oxide to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak diminishes or disappears, it was due to exchangeable protons, most commonly from water.
Q5: The integration of my peaks does not match the expected proton ratios. What could be the issue?
A5: Inaccurate integration can arise from several factors. Incomplete acetylation will result in a mixture of partially acetylated products, leading to complex spectra and non-stoichiometric integration. Additionally, the presence of residual solvents or other impurities will contribute to the total integration, skewing the ratios of your compound's signals. Ensure your sample is pure and that the relaxation delay (d1) in your NMR acquisition parameters is sufficient for all protons to fully relax.
Data Presentation: NMR Chemical Shift Comparison
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for native linamarin and provide a reference for what to expect upon peracetylation. The data for acetylated linamarin is based on typical shifts for peracetylated β-D-glucopyranosides, as they share the same core sugar structure.
Table 1: ¹H NMR Chemical Shift (δ) Comparison
| Proton | Linamarin (in D₂O) | Expected for Peracetylated Linamarin (in CDCl₃) | Notes |
| Aglycone CH₃ | ~1.5 ppm (s, 6H) | ~1.6 ppm (s, 6H) | Minor shift expected. |
| Glucose H-1 | ~4.5 ppm (d) | ~4.6-4.8 ppm (d) | Anomeric proton, typically shifts slightly downfield. |
| Glucose H-2 to H-6 | 3.2-3.9 ppm (m) | 3.8-5.3 ppm (m) | Significant downfield shifts and increased complexity upon acetylation. |
| Acetyl CH₃ | N/A | 1.9-2.2 ppm (multiple s, 12H) | Characteristic signals of the four acetyl groups.[1] |
Table 2: ¹³C NMR Chemical Shift (δ) Comparison
| Carbon | Linamarin (in D₂O) | Expected for Peracetylated Linamarin (in CDCl₃) | Notes |
| Aglycone C(CH₃)₂ | ~25 ppm | ~26 ppm | Minor shift expected. |
| Aglycone C-CN | ~78 ppm | ~79 ppm | Minor shift expected. |
| CN | ~122 ppm | ~120 ppm | Minor shift expected. |
| Glucose C-1 | ~102 ppm | ~98-100 ppm | Anomeric carbon, may shift slightly upfield.[2] |
| Glucose C-2 to C-5 | 60-77 ppm | 68-73 ppm | Shifts are influenced by acetylation of neighboring hydroxyls.[2] |
| Glucose C-6 | ~61 ppm | ~62 ppm | |
| Acetyl C=O | N/A | 169-171 ppm | Carbonyl carbons of the acetyl groups. |
| Acetyl CH₃ | N/A | 20-21 ppm | Methyl carbons of the acetyl groups. |
Experimental Protocols
Acetylation of Linamarin
This protocol describes a general method for the peracetylation of linamarin using acetic anhydride (B1165640) and pyridine.
Materials:
-
Linamarin
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve linamarin in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any remaining acetic anhydride by adding methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. Repeat this step 2-3 times to ensure complete removal of pyridine.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetylated linamarin.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Visualizations
Chemical Structures
Caption: Reaction scheme for the acetylation of linamarin.
Troubleshooting Workflow for Unexpected NMR Shifts
Caption: A logical workflow for troubleshooting unexpected NMR signals.
References
Technical Support Center: Quantitative Analysis of Acetylated Linamarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of acetylated linamarin (B1675462).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Acetylated Linamarin | 1. Degradation by Linamarase: The enzyme linamarase, naturally present in linamarin-containing samples like cassava, can hydrolyze the molecule before or during extraction.[1][2][3] 2. Inefficient Extraction: The chosen solvent may not be optimal for extracting acetylated linamarin. 3. Spontaneous Decomposition: Acetone cyanohydrin, a breakdown product of linamarin, can spontaneously decompose, especially at temperatures above 35°C or pH values greater than 5.[4] | 1. Enzyme Inactivation: Immediately after sample collection, use methods to inactivate linamarase. Grinding the sample in dilute hydrochloric acid (e.g., 0.1 M HCl) is an effective method.[1] Alternatively, boiling the sample in 80% methanol (B129727) can also serve this purpose.[5] 2. Optimized Extraction Solvent: Acidified methanol has been shown to yield higher amounts of intact linamarin compared to neutral methanol, water, or hot water extractions.[6][7] 3. Control pH and Temperature: Maintain acidic conditions and low temperatures during sample preparation and extraction to minimize degradation. |
| Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analyte or the column. 3. Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase. 4. Interaction with Silanols: Free silanol (B1196071) groups on the silica-based column can interact with the analyte. | 1. Dilute Sample: Dilute the sample extract before injection. 2. Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratio of organic solvent to water, pH). A common mobile phase for linamarin analysis is a gradient of water and acetonitrile.[6][7] 3. Column Washing/Replacement: Wash the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices. 4. Use of Additives: Add a small amount of an acid (e.g., formic acid) to the mobile phase to suppress silanol interactions. |
| Inconsistent or Non-Reproducible Quantification Results | 1. Incomplete Extraction: Variation in the efficiency of extraction between samples. 2. Instrument Instability: Fluctuations in the HPLC/LC-MS system (e.g., pump, detector, ion source). 3. Standard Curve Issues: Degradation of standard solutions or improper preparation. 4. Matrix Effects (LC-MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of acetylated linamarin. | 1. Standardize Extraction Protocol: Ensure consistent sample-to-solvent ratios, extraction times, and temperatures for all samples. 2. System Suitability Tests: Run system suitability tests before each batch of samples to ensure the instrument is performing correctly. 3. Fresh Standards: Prepare fresh standard solutions regularly and store them appropriately (e.g., frozen).[1] 4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects. Solid-phase extraction (SPE) can also be used to clean up samples before analysis.[8][9] |
| Mass Spectrometry Signal Suppression or Enhancement | 1. Ion Source Contamination: Buildup of non-volatile salts or other matrix components in the ion source. 2. Co-eluting Matrix Components: Compounds from the sample matrix eluting at the same time as the analyte can compete for ionization. | 1. Ion Source Cleaning: Regularly clean the mass spectrometer's ion source according to the manufacturer's instructions. 2. Chromatographic Separation Improvement: Optimize the HPLC gradient to better separate the analyte from interfering matrix components. 3. Sample Clean-up: Employ a sample clean-up procedure such as solid-phase extraction (SPE) using an NH2 cartridge to remove interfering compounds before LC-MS analysis.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting acetylated linamarin from plant material?
A1: Extraction with acidified methanol has been demonstrated to be highly effective, yielding greater amounts of intact linamarin compared to other methods like extraction with neutral solvents or water.[6][7] It is also crucial to inactivate the endogenous enzyme linamarase, which can be achieved by grinding the sample in dilute hydrochloric acid.[1]
Q2: What type of HPLC column is recommended for the analysis of acetylated linamarin?
A2: A reverse-phase C18 column is commonly used and has been shown to provide good separation for linamarin and related compounds.[6][7][10]
Q3: What are the typical mobile phases used for the HPLC analysis of acetylated linamarin?
A3: A common mobile phase is a gradient mixture of water and acetonitrile.[6][7] For LC-MS analysis, adding a small amount of formic acid to the mobile phases can improve peak shape and ionization efficiency.[11]
Q4: How can I detect and quantify acetylated linamarin if I don't have access to a mass spectrometer?
A4: While LC-MS provides high sensitivity and specificity, HPLC with UV detection can also be used.[10] However, derivatization might be necessary to enhance detection. Another approach involves enzymatic hydrolysis of linamarin followed by the quantification of the released cyanide using colorimetric methods, though this is an indirect measurement.[1] High-Performance Thin Layer Chromatography (HPTLC) with densitometric scanning is another alternative for direct quantification.[5]
Q5: What are the key mass transitions to monitor for the quantification of linamarin by LC-MS/MS in multiple reaction monitoring (MRM) mode?
A5: For negative ionization mode, a characteristic fragmentation for linamarin is the transition from m/z 246.1 to m/z 161.0.[8]
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is based on methods optimized for high recovery of intact linamarin.[1][6][7]
-
Sample Collection and Homogenization:
-
Harvest fresh plant material (e.g., cassava leaves or roots).
-
Immediately freeze the material in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh a known amount of the powdered sample (e.g., 100 mg) into a centrifuge tube.
-
Add 1 mL of acidified methanol (e.g., methanol with 0.1% formic acid).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant, which contains the extracted acetylated linamarin.
-
For LC-MS analysis, filter the supernatant through a 0.22 µm syringe filter before injection.
-
Protocol 2: LC-MS/MS Quantitative Analysis
This protocol provides a general framework for the quantitative analysis of acetylated linamarin using LC-MS/MS.
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.[11]
-
Gradient Program:
-
0-2 min: Isocratic at 10% B
-
2-10 min: Linear gradient from 10% to 90% B
-
10-12 min: Isocratic at 90% B
-
12.1-18 min: Isocratic at 10% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transition: Monitor the transition for linamarin (precursor ion > product ion), which can be adapted for acetylated linamarin based on its molecular weight. For linamarin, a known transition is m/z 246.1 > 161.0.[8]
-
Quantification: Generate a standard curve using a certified reference standard of acetylated linamarin.
Visualizations
Caption: Experimental workflow for the quantitative analysis of acetylated linamarin.
References
- 1. biology-assets.anu.edu.au [biology-assets.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Linamarin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination ofcyanogenic glycoside linamarin in cassava chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2,3,4,6-Tetra-O-acetyl Linamarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H NMR spectrum of 2,3,4,6-Tetra-O-acetyl Linamarin with its parent compound, Linamarin, and another acetylated glucoside, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate. The objective is to offer a clear, data-driven analysis to aid in the structural elucidation and characterization of these compounds in a research setting.
Introduction to ¹H NMR Analysis of Acetylated Glycosides
¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In carbohydrate chemistry, it is indispensable for determining the stereochemistry of glycosidic linkages, the conformation of the pyranose ring, and the location of substituents. The acetylation of hydroxyl groups in glycosides, such as in the conversion of Linamarin to this compound, induces significant changes in the ¹H NMR spectrum. These changes provide valuable information about the compound's structure.
Specifically, acetylation leads to a downfield shift of the protons attached to the carbons bearing the newly formed acetyl groups (H-2, H-3, H-4, and H-6). Furthermore, the methyl protons of the acetyl groups themselves give rise to characteristic singlet peaks, typically in the range of 2.0-2.2 ppm, which are easily identifiable.[1] The anomeric proton (H-1) also experiences a shift, and its coupling constant (J-value) is critical for determining the α or β configuration of the glycosidic bond.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound, its non-acetylated precursor Linamarin, and a structurally related acetylated compound. The data highlights the characteristic shifts observed upon acetylation.
| Proton Assignment | This compound (CDCl₃) | Linamarin (D₂O) | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (CDCl₃) |
| H-1 (anomeric) | ~4.4-4.8 ppm (d, J = 7-8 Hz)[1] | ~4.43 ppm (d, J = 8.0 Hz) | Representative data: ~4.8 ppm (d) |
| H-2, H-3, H-4, H-5 | ~5.0-5.4 ppm (m)[1] | ~3.2-3.5 ppm (m) | Representative data: ~5.0-5.3 ppm (m) |
| H-6a, H-6b | Representative data: ~4.1-4.3 ppm | ~3.89 ppm (dd) | Representative data: ~4.1-4.3 ppm |
| Acetyl (CH₃) | ~2.0-2.2 ppm (s, 12H)[1] | N/A | ~2.0-2.1 ppm (s, 12H) |
| Aglycone (CH₃)₂ | Representative data: ~1.6 ppm (s, 6H) | Representative data: ~1.5 ppm (s, 6H) | N/A |
Key Spectral Differences and Interpretation
-
Downfield Shift of Ring Protons: Upon acetylation, the protons on the glucose ring (H-1 to H-6) of Linamarin shift significantly downfield in this compound. This is due to the deshielding effect of the electron-withdrawing acetyl groups.
-
Appearance of Acetyl Proton Signals: The most apparent difference is the presence of strong singlet peaks between 2.0 and 2.2 ppm in the spectrum of the acetylated compound, corresponding to the twelve methyl protons of the four acetyl groups.[1]
-
Anomeric Proton: The anomeric proton (H-1) in both Linamarin and its acetylated form appears as a doublet with a coupling constant of approximately 8 Hz, which is characteristic of a β-anomeric configuration.[1]
-
Aglycone Protons: The chemical shift of the methyl protons of the aglycone moiety (the cyanohydrin part) is less affected by the acetylation of the sugar ring.
Experimental Protocols
Standard Protocol for ¹H NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
-
Sample Preparation:
-
Weigh 5-25 mg of the purified compound (e.g., this compound) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Set the spectral width to encompass all expected proton signals (e.g., from -1 to 13 ppm).
-
The acquisition time is usually set to 2-4 seconds, with a relaxation delay of 1-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale. For CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualization of the Acetylation Process
The following diagram illustrates the chemical transformation of Linamarin to this compound, highlighting the change in functional groups that is observed in the ¹H NMR spectrum.
References
A Comparative Analysis of 13C NMR Data for 2,3,4,6-Tetra-O-acetyl Linamarin
For Immediate Release
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 2,3,4,6-Tetra-O-acetyl Linamarin, a fully protected derivative of the cyanogenic glucoside Linamarin. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a reference for the structural elucidation and characterization of this compound. Due to the limited availability of a complete, experimentally verified 13C NMR dataset for this compound in publicly accessible literature, this guide presents a combination of experimentally observed data for the acetyl groups and theoretically predicted chemical shifts for the entire molecule. This is compared with the experimental 13C NMR data for the parent compound, Linamarin.
Comparison of 13C NMR Chemical Shifts
The acetylation of the four hydroxyl groups on the glucose moiety of Linamarin results in significant changes in the 13C NMR spectrum. The most notable changes are the downfield shifts of the carbons bearing the acetyl groups (C-2, C-3, C-4, and C-6) and the appearance of signals corresponding to the carbonyl and methyl carbons of the acetyl groups.
The following table summarizes the experimental 13C NMR chemical shifts for Linamarin and the predicted 13C NMR chemical shifts for this compound. The predicted values offer a valuable approximation for the expected spectrum of the acetylated compound.
| Carbon Atom | Linamarin (Experimental, δ ppm) | This compound (Predicted, δ ppm) | Notes on Chemical Shift Changes |
| C-1 | 99.8 | 95.5 | Upfield shift upon acetylation. |
| C-2 | 70.5 | 70.2 | Minor shift. |
| C-3 | 76.7 | 72.5 | Upfield shift due to acetylation of neighboring hydroxyls. |
| C-4 | 73.6 | 68.0 | Significant upfield shift upon acetylation. |
| C-5 | 77.2 | 71.8 | Upfield shift. |
| C-6 | 61.4 | 61.7 | Minor shift. |
| C(CH₃)₂ | 24.8, 25.0 | 26.5, 26.9 | Downfield shift. |
| C (CH₃)₂ | 79.5 | 81.0 | Downfield shift of the quaternary carbon. |
| CN | 122.0 | 118.5 | Upfield shift. |
| Acetyl C=O | - | 169.3, 169.4, 170.1, 170.6 | Characteristic signals for acetyl carbonyls appear.[1] |
| Acetyl CH₃ | - | 20.5, 20.6, 20.7, 20.8 | Characteristic signals for acetyl methyls appear. |
Experimental Protocols
General Procedure for 13C NMR Data Acquisition of Acetylated Glycosides
A general protocol for obtaining 13C NMR data for acetylated glycosides is as follows:
-
Sample Preparation: Dissolve 10-20 mg of the purified acetylated glycoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with analyte resonances.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Program: A 30-degree pulse angle is commonly used to allow for faster repetition rates.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is typically sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
-
Number of Scans: The number of scans can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectrum manually or automatically.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.0 ppm.
-
Perform baseline correction.
-
Acetylation of Linamarin
The relationship between Linamarin and its tetra-acetylated derivative is a straightforward esterification reaction. The diagram below illustrates this transformation, where the four hydroxyl groups of the glucose moiety in Linamarin are converted to acetate (B1210297) esters.
Caption: Acetylation of Linamarin.
This guide serves as a foundational resource for the 13C NMR analysis of this compound. Further experimental work is encouraged to fully validate the predicted chemical shifts and provide a complete, experimentally confirmed dataset for this compound.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Acetylated Linamarin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Linamarin (B1675462) and its Acetylation
Linamarin is a cyanogenic glucoside found in various plants, notably cassava (Manihot esculenta).[1] Its structure consists of a glucose molecule linked to an acetone (B3395972) cyanohydrin aglycone. The presence and concentration of linamarin are of significant interest due to its potential toxicity upon hydrolysis, which releases hydrogen cyanide.[1]
Acetylation of linamarin involves the reaction of its hydroxyl groups with an acetylating agent, typically acetic anhydride (B1165640) in the presence of a catalyst, to form linamarin peracetate. This modification increases the molecule's hydrophobicity and allows for its analysis by techniques like GC-MS.
Mass Spectrometry Fragmentation Analysis: A Comparison
The fragmentation of a molecule in a mass spectrometer provides a unique fingerprint that is invaluable for its identification and structural elucidation. Here, we compare the known fragmentation of linamarin with the predicted fragmentation of acetylated linamarin.
Unmodified Linamarin
The analysis of unmodified linamarin is typically performed using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI). In positive ion mode, linamarin readily forms adducts with sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺).[2][3] The fragmentation of the [M+NH₄]⁺ adduct of linamarin (m/z 265.1) provides key structural information.
Table 1: Prominent Fragment Ions of Unmodified Linamarin ([M+NH₄]⁺) in ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 265.1 | 248.1 | NH₃ |
| 265.1 | 163.1 | C₄H₇NO₂ (acetone cyanohydrin + NH₃) |
| 265.1 | 145.1 | C₄H₇NO₂ + H₂O |
| 265.1 | 85.1 | C₁₀H₁₇NO₆ - C₄H₅O₄ (loss of sugar moiety) |
Data is based on publicly available mass spectral libraries.
The fragmentation of the ammonium adduct of linamarin primarily involves the loss of the ammonia (B1221849) molecule, followed by the cleavage of the glycosidic bond, resulting in ions corresponding to the sugar moiety and the aglycone.
Acetylated Linamarin (Predicted)
Direct experimental mass spectrometry data for acetylated linamarin is scarce in the scientific literature. However, based on the well-documented fragmentation patterns of other peracetylated glycosides, a predictive fragmentation pathway can be proposed.[4] The analysis of acetylated linamarin would likely be performed using GC-MS with electron ionization (EI) or LC-MS with ESI.
Upon acetylation, the molecular weight of linamarin increases by 42.01 Da for each acetyl group added. For a fully acetylated linamarin (tetra-acetylated), the molecular weight would be 415.4 g/mol .
Table 2: Predicted Prominent Fragment Ions of Acetylated Linamarin in EI-MS
| Predicted Fragment Ion (m/z) | Proposed Origin |
| 331 | [M - CH₃COO]⁺ (Loss of an acetate (B1210297) radical) |
| 271 | [M - 2xCH₃COO]⁺ (Loss of two acetate radicals) |
| 169 | Ion from the acetylated glucose ring |
| 127 | Further fragmentation of the acetylated glucose ring |
| 109 | Further fragmentation of the acetylated glucose ring |
| 85 | [Aglycone]⁺ (Acetone cyanohydrin) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
The fragmentation of acetylated linamarin is expected to be dominated by the sequential loss of acetyl groups as acetic acid or ketene (B1206846) from the sugar moiety. Characteristic ions corresponding to the fragmented acetylated sugar ring are also anticipated. The ion at m/z 85, corresponding to the acetone cyanohydrin aglycone, may also be observed.
Experimental Protocols
Acetylation of Linamarin (Peracetylation)
This protocol is a general procedure for the peracetylation of glycosides and can be adapted for linamarin.
Materials:
-
Linamarin
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve linamarin in anhydrous pyridine.
-
Add an excess of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude acetylated linamarin.
-
Purify the product using column chromatography on silica (B1680970) gel if necessary.
Mass Spectrometry Analysis
For Unmodified Linamarin (LC-MS/MS):
-
Chromatography: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Analysis: Collision-induced dissociation (CID) of the [M+NH₄]⁺ precursor ion.
For Acetylated Linamarin (GC-MS):
-
Gas Chromatography: A capillary column suitable for the analysis of sugars (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient from 150 °C to 280 °C.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the fragmentation pathways of unmodified and predicted acetylated linamarin.
Caption: Proposed fragmentation of unmodified linamarin ammonium adduct.
References
A Comparative Analysis of Linamarin and Its Acetylated Form: Biological Activity and Therapeutic Potential
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of the cyanogenic glucoside linamarin (B1675462) and its hypothetical acetylated derivative. Due to a lack of direct experimental data on acetylated linamarin, this comparison is based on the established bioactivity of linamarin and the known effects of acetylation on the biological properties of other natural compounds.
Linamarin, a cyanogenic glucoside found in plants like cassava and lima beans, is a subject of interest for its potential cytotoxic and anticancer properties.[1][2][3] Its biological activity is intrinsically linked to its hydrolysis, which releases hydrogen cyanide (HCN), a potent cytotoxin.[1][4] This guide explores the known biological effects of linamarin and discusses the theoretical implications of its acetylation.
Comparative Biological Activity: Linamarin vs. Acetylated Linamarin
Direct comparative experimental data on the biological activity of linamarin versus acetylated linamarin is not currently available in published literature. The information presented here for acetylated linamarin is therefore a projection based on the general effects of acetylation on other bioactive molecules.
| Biological Parameter | Linamarin | Acetylated Linamarin (Hypothetical) |
| Cytotoxicity | Exhibits cytotoxic effects, particularly against cancer cell lines. This is primarily due to the release of hydrogen cyanide upon enzymatic hydrolysis.[5][6][7] | The effect of acetylation on cytotoxicity is unknown. Acetylation could potentially alter the rate of enzymatic hydrolysis, thereby modulating the release of HCN and its cytotoxic impact. |
| Anticancer Activity | Has demonstrated potential as an anticancer agent.[6][7] Studies have shown its ability to inhibit the growth of various cancer cell lines.[6][7] | Acetylation could potentially enhance anticancer activity by improving cellular uptake and bioavailability, a phenomenon observed with other acetylated natural products. However, without experimental data, this remains speculative. |
| Anti-inflammatory Activity | Limited direct evidence for significant anti-inflammatory activity. | Acetylation has been shown to enhance the anti-inflammatory properties of other compounds, such as puerarin.[8] It is plausible that acetylated linamarin could exhibit anti-inflammatory effects, but this requires experimental verification. |
| Solubility & Bioavailability | Linamarin is a water-soluble compound.[1] | Acetylation generally increases the lipophilicity of a molecule. This could potentially alter its solubility and bioavailability, which may affect its biological activity. |
Signaling Pathways and Mechanisms of Action
The primary mechanism of linamarin's biological activity revolves around its enzymatic hydrolysis to release hydrogen cyanide.
Linamarin Hydrolysis Pathway
The breakdown of linamarin is a critical step for its cytotoxic effects. This process is catalyzed by the enzyme β-glucosidase (linamarase).
Caption: Enzymatic hydrolysis of linamarin to hydrogen cyanide and acetone.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to determine the cytotoxic effects of linamarin on cancer cell lines.[5]
Objective: To assess the cytotoxic effect of a compound on a specific cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, HL-60)[5]
-
Linamarin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of linamarin and incubate for 48 hours. A control group with no treatment is also included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.
Conclusion
Linamarin exhibits notable cytotoxic and potential anticancer activities, primarily driven by the enzymatic release of hydrogen cyanide. While there is a clear mechanism of action for linamarin, the biological profile of acetylated linamarin remains unexplored. Based on the known effects of acetylation on other natural products, it is conceivable that acetylated linamarin could possess modified, and potentially enhanced, biological activities. However, this hypothesis requires rigorous experimental validation. Future research should focus on the synthesis of acetylated linamarin and a direct, quantitative comparison of its biological effects against the parent compound. Such studies will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. Linamarin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Harnessing the anti-cancer potential of linamarin: A computational study on design and hydrolysis mechanisms of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of purified cassava linamarin to a selected cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. docsdrive.com [docsdrive.com]
- 8. Anti-inflammatory effect of acetylpuerarin on eicosanoid signaling pathway in primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Acetylation of Linamarin: A Comparative FT-IR Analysis
For researchers, scientists, and professionals in drug development, the acetylation of natural compounds like linamarin (B1675462) is a critical step in modifying their properties for various applications. This guide provides a comparative analysis of linamarin and its acetylated form, 2,3,4,6-Tetra-O-acetyl Linamarin, with a focus on Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed experimental data and protocols are presented to support the objective comparison.
The acetylation of linamarin, a cyanogenic glucoside, is a common strategy to enhance its stability and solubility in organic solvents, facilitating its use in biochemical research and as an intermediate in organic synthesis.[1] FT-IR spectroscopy serves as a powerful and rapid tool to confirm the successful acetylation by identifying the characteristic vibrational frequencies of the introduced acetyl groups.
Comparative FT-IR Spectral Data
The FT-IR spectra of linamarin and this compound reveal distinct differences, primarily due to the introduction of four acetyl groups. The most prominent change is the appearance of a strong absorption band in the region of 1735-1750 cm⁻¹ in the spectrum of the acetylated product, which is absent in the spectrum of linamarin. This band is characteristic of the C=O stretching vibration of the ester carbonyl groups.
| Functional Group | Linamarin (cm⁻¹) | This compound (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | Broad band ~3400 | Significantly reduced or absent | Stretching |
| C≡N (nitrile) | ~2250 | ~2250 | Stretching |
| C=O (acetyl) | Absent | Strong band ~1735-1750 | Stretching |
| C-O (ether/alcohol) | ~1000-1200 | Broad and complex bands ~1000-1300 | Stretching |
| C-H (alkane) | ~2850-3000 | ~2850-3000 | Stretching |
Table 1: Comparison of Key FT-IR Absorption Bands of Linamarin and this compound. The most significant indicator of successful acetylation is the appearance of the strong C=O stretching band.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of linamarin using acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270), which also acts as a solvent.[1]
Materials:
-
Linamarin
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve linamarin in a mixture of pyridine and dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
FT-IR Analysis
The FT-IR spectra of linamarin and the synthesized this compound are recorded to confirm the identity and purity of the compounds.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder into a pellet-forming die.
-
Press the powder under high pressure to form a transparent pellet.
Data Acquisition:
-
Record the FT-IR spectrum of the KBr pellet over a spectral range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
Logical Workflow of the Experiment
References
Comparative Guide to Purity Validation of 2,3,4,6-Tetra-O-acetyl Linamarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2,3,4,6-Tetra-O-acetyl Linamarin. The information presented herein is designed to assist researchers in selecting the most appropriate method for their specific needs, ensuring the quality and reliability of their scientific investigations and drug development processes.
Introduction
This compound is a peracetylated derivative of the cyanogenic glycoside Linamarin. The acetylation of the hydroxyl groups enhances its stability and lipophilicity, making it a useful intermediate in organic synthesis and a potential candidate in pharmaceutical research.[1] Accurate determination of its purity is critical to ensure the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of pharmaceutical compounds and other organic molecules. This guide will focus on a reversed-phase HPLC (RP-HPLC) method for the validation of this compound purity and compare it with other analytical methodologies.
Purity Validation by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for the analysis of moderately polar to nonpolar compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
A common starting point for method development would be a gradient from 30% B to 70% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm (where the acetyl groups absorb).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
During the synthesis of this compound, several impurities may arise, including:
-
Unreacted Linamarin: The starting material for the acetylation reaction.
-
Partially Acetylated Linamarin Derivatives: Molecules where not all four hydroxyl groups have been acetylated.
-
Reagents and Byproducts: Residual acetic anhydride, pyridine, and their reaction byproducts.
-
Degradation Products: Hydrolysis of the acetyl groups or the glycosidic bond can lead to impurities.
The developed HPLC method should be capable of separating the main peak of this compound from these potential impurities.
Comparison with Alternative Analytical Methods
While HPLC is a robust method for purity determination, other techniques can provide complementary or confirmatory information.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application for this compound |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | High resolution and sensitivity, quantitative, well-established. | Requires a chromophore, may not identify unknown impurities. | Primary method for routine purity testing and quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information for impurity identification, high sensitivity and selectivity. | More expensive and complex than HPLC-UV. | Identification of unknown impurities and confirmation of purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can be quantitative (qNMR), non-destructive. | Lower sensitivity compared to HPLC, can be complex to interpret for mixtures. | Structural confirmation and purity assessment, especially for reference standards. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive. | Lower resolution and sensitivity than HPLC, primarily qualitative. | Rapid screening of reaction progress and preliminary purity checks. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase, with mass spectrometric detection. | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds like acetylated glycosides, potential for thermal degradation. | Less suitable for intact this compound, but could be used for analysis of volatile impurities or degradation products. |
Data Presentation
The following table summarizes hypothetical data from the HPLC purity analysis of three different batches of this compound.
| Batch No. | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity (RT, min) | Impurity Area (%) |
| Batch A | 15.2 | 99.5 | 99.5 | 12.8 | 0.3 |
| Batch B | 15.3 | 98.9 | 98.9 | 12.9 | 0.8 |
| Batch C | 15.2 | 99.8 | 99.8 | 13.0 | 0.1 |
Note: This data is for illustrative purposes and represents typical results for a high-purity sample.
Mandatory Visualizations
Caption: Workflow for the purity validation of this compound by HPLC.
Caption: Interrelationship of analytical techniques for the comprehensive analysis of this compound.
Conclusion
The purity validation of this compound is effectively achieved using a reversed-phase HPLC method. This technique offers a reliable and quantitative assessment of purity. For comprehensive characterization and identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy serves as an excellent tool for structural confirmation and as a primary analytical method for the qualification of reference standards. The choice of analytical method will depend on the specific requirements of the study, ranging from routine quality control to in-depth structural elucidation.
References
Acetylated vs. Non-Acetylated Cyanogenic Glycosides: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between acetylated and non-acetylated cyanogenic glycosides is critical for advancing research in pharmacology and toxicology. This guide provides a comprehensive comparison, supported by available experimental data and detailed methodologies, to illuminate the potential advantages and disadvantages conferred by acetylation.
Cyanogenic glycosides are a class of naturally occurring compounds that can release hydrogen cyanide upon enzymatic hydrolysis.[1][2] While their toxicity is a significant concern, certain cyanogenic glycosides, such as amygdalin, have been investigated for their potential therapeutic properties, including anticancer effects.[3][4][5][6] Acetylation, the process of introducing an acetyl group into a compound, is a common strategy in medicinal chemistry to modify the physicochemical and biological properties of molecules, including other classes of glycosides like flavonoids and anthocyanins.[7][8][9] Although direct comparative studies on acetylated versus non-acetylated cyanogenic glycosides are limited, this guide synthesizes available data on related compounds to provide a predictive framework for their comparative analysis.
Data Presentation: Quantitative Comparison of Glycoside Properties
The following tables summarize the known properties of non-acetylated cyanogenic glycosides and extrapolate the potential effects of acetylation based on studies of other glycoside classes.
Table 1: Physicochemical Properties
| Property | Non-Acetylated Cyanogenic Glycosides | Predicted Effect of Acetylation | Rationale/Supporting Evidence |
| Solubility | Generally water-soluble.[5] | Decreased water solubility, increased lipid solubility. | Acetylation of flavonoids and anthocyanins increases their lipophilicity.[10] |
| Stability | Stability varies depending on pH and temperature.[7][11] | Increased stability. | Acylation of anthocyanins enhances their stability against degradation by heat and light.[7][11] |
| Bioavailability | Variable, can be actively transported.[12] | Potentially increased. | Acetylation of flavonoids has been shown to improve their oral bioavailability. |
Table 2: Biological Activity (Cytotoxicity)
| Compound | Cell Line | IC50 (Non-Acetylated) | Predicted IC50 (Acetylated) | Rationale/Supporting Evidence |
| Amygdalin | HeLa (cervical cancer) | Dose-dependent decrease in survival rate observed.[6] | Potentially lower (enhanced cytotoxicity). | Acetylation of quercetin (B1663063) and kaempferol (B1673270) enhanced their tumor cell growth inhibitory potential.[13][14] |
| Amygdalin | Prostate Cancer (DU145, LNCaP) | Induced apoptosis.[5] | Potentially enhanced apoptosis induction. | Acetylation of quercetin enhanced apoptosis induction compared to the unmodified compound. |
| Linamarin | Various Cancer Cell Lines | Cytotoxic effects have been documented. | Potentially altered cytotoxicity. | The effect of acetylation on cytotoxicity can be compound- and cell-line specific, as seen with flavonoids.[13][14] |
Note: The predicted IC50 values are hypothetical and require experimental validation. The effect of acetylation can be highly specific to the compound, the position of the acetyl group, and the biological system being tested.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis, purification, and analysis of acetylated cyanogenic glycosides for comparative studies.
Protocol 1: Synthesis of Acetylated Cyanogenic Glycosides
This protocol describes a general method for the acetylation of a cyanogenic glycoside using acetic anhydride (B1165640) and pyridine (B92270).
Materials:
-
Non-acetylated cyanogenic glycoside (e.g., amygdalin, prunasin)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the non-acetylated cyanogenic glycoside in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride to the solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
Protocol 2: Comparative Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to compare the cytotoxic effects of acetylated and non-acetylated cyanogenic glycosides on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, DU145)
-
Cell culture medium and supplements
-
Acetylated and non-acetylated cyanogenic glycosides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the acetylated and non-acetylated cyanogenic glycosides in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values for both compounds.
Protocol 3: Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of glycosides.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column.
Mobile Phase (Gradient Elution):
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
General Procedure:
-
Prepare standard solutions of the acetylated and non-acetylated compounds.
-
Inject the samples into the HPLC system.
-
Run a gradient elution to separate the compounds. A typical gradient might be from 10% to 90% Solvent B over 30 minutes.
-
Detect the compounds using a UV detector (e.g., at 210 nm) or an MS detector for more sensitive and specific detection.
-
Quantify the compounds by comparing their peak areas to a standard curve.
Mandatory Visualization
Signaling Pathways
Cyanogenic glycosides, such as amygdalin, are believed to exert their anticancer effects through the induction of apoptosis. The intrinsic pathway of apoptosis is a key mechanism.[3][6]
Caption: Intrinsic apoptosis pathway potentially modulated by amygdalin.
Experimental Workflow
A typical workflow for a comparative study of acetylated and non-acetylated cyanogenic glycosides involves several key stages, from synthesis to biological evaluation.
Caption: Workflow for comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Onco-immunity and therapeutic application of amygdalin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acylated anthocyanins: A review on their bioavailability and effects on postprandial carbohydrate metabolism and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to 2,3,4,6-Tetra-O-acetyl Linamarin for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462) and its natural precursor, Linamarin. It is designed to assist researchers, scientists, and drug development professionals in understanding the key attributes of these compounds for their applications in biochemical research and organic synthesis. Experimental data on their physicochemical properties and spectroscopic characterization are presented, along with a detailed protocol for the synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin.
Physicochemical and Spectroscopic Comparison
The acetylation of Linamarin to form this compound significantly alters its properties, enhancing its stability and solubility in organic solvents, which is advantageous for various biochemical applications.[1] Below is a summary of their key characteristics.
| Property | This compound | Linamarin |
| CAS Number | 66432-53-9 | 554-35-8 |
| Molecular Formula | C₁₈H₂₅NO₁₀[1][2] | C₁₀H₁₇NO₆[3] |
| Molecular Weight | 415.39 g/mol [1][2] | 247.2 g/mol [3] |
| Appearance | Colorless fine needles[2] | Not specified |
| Solubility | Enhanced solubility in organic solvents[1] | Soluble in DMF (25 mg/mL), DMSO (30 mg/mL), Ethanol (10 mg/mL), PBS (pH 7.2) (1 mg/mL)[3] |
| Storage | Recommended at -20°C for long-term storage | -20°C[3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and purity assessment of these compounds.
¹H NMR Spectroscopy of this compound: The proton NMR spectrum shows characteristic singlet signals for the acetyl methyl protons between 2.0-2.2 ppm, indicative of the four acetyl groups attached to the glucose moiety.[1]
¹³C NMR Spectroscopy of this compound: The carbon NMR spectrum displays signals for the acetyl carbonyl carbons in the region of 169-171 ppm.[1]
Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound: Mass spectrometric analysis reveals a molecular ion peak [M+H]⁺ at m/z 416. The fragmentation pattern is characterized by the sequential loss of acetyl groups (43 mass units).[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound from Linamarin is a standard acetylation reaction.[1]
Materials:
-
Linamarin
-
Acetic anhydride (B1165640) or acetyl chloride
-
Pyridine (B92270) or triethylamine
-
Dichloromethane (or other appropriate solvent)
-
Water
-
Dilute acid
Procedure:
-
Preparation: Dissolve Linamarin in an appropriate solvent like dichloromethane.[1]
-
Acetylation: Slowly add acetic anhydride or acetyl chloride to the solution while stirring. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the acid byproduct.[1]
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding water or a dilute acid.[1]
-
Purification: The final product can be purified by recrystallization or chromatography to obtain high-purity this compound.[1]
Biological Context and Applications
Linamarin is a naturally occurring cyanogenic glucoside found in plants like cassava and lima beans.[3] It plays a role in plant defense and nitrogen transport.[3] In biological systems, Linamarin can be hydrolyzed by the enzyme linamarase to produce toxic hydrogen cyanide.[3]
This compound, with its enhanced stability and solubility, serves as a valuable tool in several research areas:[1][2]
-
Biochemical Research: Used as a reagent in enzyme activity assays and metabolic pathway studies.[1]
-
Organic Synthesis: Acts as an intermediate for the synthesis of more complex organic molecules.[1][2]
-
Pharmaceutical Development: Investigated for its potential therapeutic effects.[1][2]
Visualizing the Biosynthesis of Linamarin
The biosynthesis of Linamarin in plants like cassava involves a multi-step enzymatic pathway starting from the amino acid L-valine. This process is catalyzed by cytochrome P450 enzymes and a glucosyltransferase.[4][5]
References
- 1. Buy this compound | 66432-53-9 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. linamarin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Acetylated Linamarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of acetylated linamarin (B1675462). While direct cross-validation studies for acetylated linamarin are not extensively available in the reviewed literature, this document outlines established methods for the analysis of linamarin and other cyanogenic glycosides. These methods, with appropriate modifications to account for the acetyl group, serve as a robust foundation for developing and validating assays for acetylated linamarin. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of various analytical methods used for the quantification of cyanogenic glycosides, including linamarin. These parameters are crucial for selecting the most appropriate method for a specific research or quality control application.
| Parameter | HPLC-UV | UHPLC-MS/MS | HPTLC |
| Linearity | Satisfactory results reported.[1][2] | Strong linearity (r² = 0.995-0.999) over a working range.[3] | Validated for linearity.[4] |
| Limit of Detection (LOD) | Sub-µg/mL levels.[5] | 0.03 µg/g.[6] | 15 ng.[4] |
| Limit of Quantification (LOQ) | Typically 10x the standard deviation of the blank.[7][8] | 0.1 µg/g.[6] | Not explicitly stated, but determined based on signal-to-noise ratio. |
| Accuracy (% Recovery) | Satisfactory recovery reported.[1][2] | 81.1% - 97.1% in various matrices.[6] | Validated for accuracy.[4] |
| Precision (% RSD) | Satisfactory precision reported.[1][2] | 1.4% - 5.4% for intra-day precision.[6] | Validated for intraday and interday reproducibility.[4] |
| Specificity | Good, based on retention time and UV spectra.[5] | High, due to multiple reaction monitoring (MRM).[1][9] | Validated for specificity.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for linamarin and can be adapted for acetylated linamarin.
Sample Preparation: Extraction of Linamarin and its Derivatives
A common and effective method for extracting cyanogenic glycosides from plant material involves the use of an acidified methanol (B129727) solution, which has been shown to yield high amounts of intact linamarin.[10][11][12]
-
Extraction Solvent: Methanol:Water (aqueous methanol) is frequently used.[1][2] For instance, a mixture of acetonitrile-water (3:1) has also been successfully employed.[6]
-
Procedure:
-
Homogenize the plant sample (e.g., cassava leaves or roots).
-
Suspend the homogenized sample in the chosen extraction solvent.
-
Sonicate or shake the mixture to ensure thorough extraction.[5]
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant containing the analyte.
-
-
Purification (Optional but Recommended): For cleaner samples, especially for MS analysis, a solid-phase extraction (SPE) cleanup can be performed using cartridges like an amino SPE cartridge.[6]
UHPLC-MS/MS Analysis
This technique offers high sensitivity and selectivity, making it ideal for quantifying low levels of analytes in complex matrices.[9]
-
Chromatographic System: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer (UHPLC-QqQ-MS/MS).[1][2]
-
Column: A C18 column is commonly used for separation.[1][2][10]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) is typical.[1][2][10]
-
Ionization: Electrospray ionization (ESI) in positive mode is often employed.[1][2]
-
Detection: Quantification is achieved using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition.[1][2][9] For linamarin, a characteristic fragmentation of m/z 246.1 -> m/z 161.0 has been used.[3]
HPLC-UV Analysis
A widely available and robust technique for the quantification of cyanogenic glycosides.[5]
-
Chromatographic System: A standard high-performance liquid chromatography system with a UV detector.
-
Column: A C18 column is a common choice.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile.
-
Detection: UV detection is typically performed at wavelengths between 210 nm and 220 nm.[5]
HPTLC Analysis
A simple, rapid, and accurate method for the direct determination of linamarin.[4]
-
Stationary Phase: Silica gel HPTLC plates.
-
Sample Application: Apply the sample extract and linamarin standard to the plate.
-
Mobile Phase: A double-development system can be used for optimal separation. For example, a first development with ethyl acetate-acetone-water (40:50:10 v/v) followed by a second development with ethyl acetate-formic acid-water (60:10:10 v/v).[4]
-
Visualization: Dip the plate in a solution of aniline, diphenylamine, and phosphoric acid in acetone, followed by heating.[4]
-
Quantification: Densitometric scanning at a specific wavelength (e.g., 525 nm).[4]
Mandatory Visualization
Cross-Validation Workflow for Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of two analytical methods, for instance, a newly developed method against an established reference method. This process ensures that the new method is accurate, reliable, and produces results comparable to the existing method.
References
- 1. Development and validation of eight cyanogenic glucosides via ultra-high-performance liquid chromatography-tandem mass spectrometry in agri-food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination ofcyanogenic glycoside linamarin in cassava chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Method Validation and Assessment of Hazardous Substances and Quality Control Characteristics in Traditional Fruit Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
A Comparative Analysis of Natural Linamarin and Synthetic Acetylated Linamarin for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
Linamarin (B1675462) is a cyanogenic glucoside naturally occurring in plants like cassava (Manihot esculenta) and lima beans.[1] Its therapeutic potential, particularly as a pro-drug in cancer therapy, is an area of active research.[2] The proposed mechanism involves the enzymatic hydrolysis of linamarin by β-glucosidases, such as linamarase, to release hydrogen cyanide (HCN), a potent cytotoxic agent, which can selectively target cancer cells when the enzyme is delivered specifically to the tumor site.[2]
Acetylation is a common chemical modification of natural products to potentially enhance their pharmacokinetic properties, such as stability, solubility, and membrane permeability. This guide will explore the known attributes of natural linamarin and extrapolate the potential characteristics of a synthetically acetylated version.
Physicochemical Properties
A direct comparison of the physicochemical properties is limited by the lack of data for synthetic acetylated linamarin. The table below outlines the known properties of natural linamarin.
| Property | Natural Linamarin from Cassava | Synthetic Acetylated Linamarin (Theoretical) | Data Source |
| Molecular Formula | C₁₀H₁₇NO₆ | C₁₈H₂₅NO₁₀ (assuming peracetylation) | [3] |
| Molar Mass | 247.25 g/mol | 415.39 g/mol (assuming peracetylation) | [3] |
| Structure | A glucoside of acetone (B3395972) cyanohydrin | Acetylated glucoside of acetone cyanohydrin | [1] |
| Solubility | Soluble in water | Expected to have increased lipid solubility and reduced water solubility | [4] |
| Stability | Stable under acidic conditions, hydrolyzed by β-glucosidases | Potentially more stable against enzymatic hydrolysis by non-specific esterases | [5] |
Biological Activity and Cytotoxicity
The anti-cancer activity of linamarin is contingent on its conversion to hydrogen cyanide. The efficiency of this conversion is a critical factor in its therapeutic efficacy.
Mechanism of Action of Natural Linamarin
The cytotoxic effect of natural linamarin is indirect. Linamarin itself is relatively non-toxic.[1] However, in the presence of the enzyme linamarase, it is hydrolyzed to glucose and acetone cyanohydrin, which then spontaneously decomposes to acetone and the highly toxic hydrogen cyanide.[6] The targeted delivery of linamarase to tumor tissues could, therefore, enable site-specific activation of linamarin, leading to localized cancer cell death.
Theoretical Effects of Acetylation on Biological Activity
Acetylation of the hydroxyl groups on the glucose moiety of linamarin would likely alter its interaction with β-glucosidases. The acetyl groups are sterically bulky and could hinder the binding of the molecule to the active site of the enzyme, potentially reducing the rate of HCN release.[5] However, increased lipophilicity due to acetylation might enhance its ability to cross cell membranes, which could be advantageous for intracellular drug delivery if an intracellular enzyme could activate it.[4]
In Vitro Cytotoxicity Data (Natural Linamarin)
The following table summarizes published in vitro cytotoxicity data for natural linamarin, typically in the presence of linamarase, against various cancer cell lines. No experimental data for synthetic acetylated linamarin has been identified in the reviewed literature.
| Cell Line | IC₅₀ (Linamarin + Linamarase) | Experimental Assay | Data Source |
| MCF-7 (Breast Cancer) | Not specified, but significant cytotoxicity observed | MTT Assay | [7] |
| HT-29 (Colon Cancer) | Not specified, but significant cytotoxicity observed | MTT Assay | [7] |
| HL-60 (Leukemia) | IC₅₀ values decreased 10-fold with linamarase | MTT Assay | [8] |
| Raji (Burkitt's Lymphoma) | 71.87 µg/mL | MTT Assay | [7] |
Pharmacokinetics
The pharmacokinetic profile of a drug is crucial for its clinical success. While some data exists for natural linamarin, the pharmacokinetics of acetylated linamarin remain uninvestigated.
Pharmacokinetics of Natural Linamarin
Studies in rats have shown that intravenously administered linamarin has a half-life of approximately 90 minutes.[9] When ingested orally, a significant portion of linamarin is excreted unchanged in the urine, while a fraction is metabolized to thiocyanate, a less toxic compound.[10]
Theoretical Pharmacokinetic Profile of Acetylated Linamarin
Acetylation is a strategy often employed to improve the pharmacokinetic properties of glycosidic natural products.[11] It is plausible that acetylated linamarin could exhibit:
-
Increased oral bioavailability: Enhanced lipophilicity may improve absorption from the gastrointestinal tract.[4]
-
Altered distribution: Increased lipid solubility could lead to better penetration of biological membranes, including the blood-brain barrier.
-
Modified metabolism: The acetyl groups might protect the glycosidic bond from premature hydrolysis by gut microflora, potentially leading to higher systemic exposure of the intact prodrug.[5] However, it would also be susceptible to deacetylation by esterase enzymes in the body.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Linamarin (and linamarase if required)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of linamarin (with or without a fixed concentration of linamarase). Include untreated cells as a control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Linamarin is hydrolyzed by linamarase to release cytotoxic HCN, which induces apoptosis.
References
- 1. Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07360A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyanogenic glycosides: synthesis, physiology, and phenotypic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous … [ouci.dntb.gov.ua]
- 11. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 2,3,4,6-Tetra-O-acetyl Linamarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used for the structural confirmation of 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462), a fully protected derivative of the cyanogenic glucoside linamarin. Acetylation is a common strategy to enhance the stability and solubility of natural products, facilitating their analysis and further chemical modification. This document outlines the key spectral characteristics of 2,3,4,6-Tetra-O-acetyl Linamarin and compares them with its parent compound, linamarin, and partially acetylated analogues. Detailed experimental protocols for the synthesis and structural elucidation are provided to support researchers in their work with this and similar compounds.
Comparative Analysis of Spectral Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The acetylation of the four hydroxyl groups on the glucose moiety of linamarin results in distinct and predictable changes in the spectral data, which serve as key identifiers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectral Data Comparison
The most notable features in the ¹H NMR spectrum of this compound are the downfield shifts of the glucose protons upon acetylation and the appearance of sharp singlet signals corresponding to the acetyl methyl protons.
| Proton | Linamarin (¹H NMR) | This compound (¹H NMR) | Key Observations |
| Acetyl (CH₃) | - | ~2.0-2.2 ppm (s, 12H)[1] | Appearance of four distinct singlet signals for the acetyl methyl groups. |
| Anomeric (H-1') | ~4.2-4.5 ppm | ~5.0-6.3 ppm (d)[1] | Significant downfield shift of the anomeric proton due to the deshielding effect of the adjacent acetyl group. |
| Glucose Moiety (H-2' to H-6') | ~3.2-3.9 ppm | ~3.8-5.3 ppm | General downfield shift of all glucose protons upon acetylation. |
| Aglycone (CH₃)₂ | ~1.5 ppm (s, 6H) | ~1.6 ppm (s, 6H) | Minimal change in the chemical shift of the gem-dimethyl protons of the aglycone. |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides further confirmation of the structure, with the appearance of carbonyl signals from the acetyl groups and shifts in the glucose carbon resonances.
| Carbon | Linamarin (¹³C NMR) | This compound (¹³C NMR) | Key Observations |
| Carbonyl (C=O) | - | ~169-171 ppm[1] | Appearance of four distinct signals for the acetyl carbonyl carbons. |
| Anomeric (C-1') | ~102 ppm | ~98 ppm | Upfield shift of the anomeric carbon upon acetylation. |
| Glucose Moiety (C-2' to C-6') | ~61-77 ppm | ~62-73 ppm | Shifts in the carbon resonances of the glucose unit. |
| Aglycone C(CH₃)₂ | ~78 ppm | ~79 ppm | Minor shift in the quaternary carbon of the aglycone. |
| Aglycone (CH₃)₂ | ~26-27 ppm | ~26-27 ppm | Minimal change in the chemical shift of the gem-dimethyl carbons. |
| Nitrile (CN) | ~122 ppm | ~119 ppm | Minor shift in the nitrile carbon. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, providing further evidence for its structure.
| Ion | Linamarin (m/z) | This compound (m/z) | Fragmentation Pattern |
| [M+H]⁺ | 248.1 | 416.1 | - |
| [M+Na]⁺ | 270.1 | 438.1 | - |
| [M+K]⁺ | 286.1 | 454.1 | - |
| Fragment 1 | 163.1 ([M-C₄H₇N+H]⁺) | 331.1 ([M-C₂H₃O₂-C₂H₂O]⁺) | Loss of the aglycone moiety in linamarin. Sequential loss of acetyl groups in the acetylated form. |
| Fragment 2 | - | 289.1 ([Fragment 1 - C₂H₂O]⁺) | Further loss of an acetyl group. |
| Fragment 3 | - | 229.1 ([Fragment 2 - C₂H₄O₂]⁺) | Loss of acetic acid. |
| Fragment 4 | - | 169.1 ([Fragment 3 - C₂H₂O]⁺) | Final loss of an acetyl group, resulting in the oxonium ion of the acetylated glucose. |
Experimental Protocols
Detailed methodologies for the synthesis and structural characterization of this compound are provided below.
Synthesis of this compound
This protocol describes the acetylation of linamarin using acetic anhydride (B1165640) and pyridine (B92270).
Materials:
-
Linamarin
-
Acetic anhydride
-
Pyridine
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve linamarin (1 equivalent) in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a white solid.
¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
NMR spectrometer operating at a frequency of 400 MHz or higher.
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width (sw): 240 ppm
Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
Sample Preparation:
-
Prepare a stock solution of the purified this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-ESI-MS/MS Parameters (Typical):
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and structural confirmation of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the structural confirmation of this compound.
References
A Comparative Guide to the Cytotoxicity of Linamarin and its Acetylated Form for Researchers
For professionals in research, science, and drug development, this guide offers a detailed comparison of the cytotoxic properties of the cyanogenic glycoside linamarin (B1675462) and its acetylated derivative. This document synthesizes available experimental data, outlines key methodologies, and presents a prospective analysis of how acetylation may alter the cytotoxic potential of linamarin.
Executive Summary: Extensive research has characterized the cytotoxic effects of linamarin, a naturally occurring cyanogenic glycoside found in plants like cassava. Its toxicity is primarily attributed to the enzymatic release of hydrogen cyanide (HCN), a potent inhibitor of cellular respiration. In contrast, there is a notable absence of direct experimental data in publicly available scientific literature regarding the synthesis and cytotoxic evaluation of acetylated linamarin. Consequently, this guide provides a comprehensive overview of linamarin's cytotoxicity based on existing studies and offers a hypothetical comparison for its acetylated form, grounded in established biochemical principles and data from analogous acetylated glycosides.
Cytotoxicity of Linamarin
Linamarin itself is not acutely toxic.[1] Its cytotoxic potential is realized upon enzymatic hydrolysis by the β-glucosidase enzyme, linamarase. This process cleaves the glucose moiety, releasing acetone (B3395972) cyanohydrin, which then rapidly decomposes to acetone and the highly toxic hydrogen cyanide.[1][2] In the context of cancer therapy, this mechanism is explored for targeted cell killing, where linamarase could be specifically delivered to tumor cells, converting systemically administered linamarin into a localized cytotoxin.[3]
The cytotoxic effects of linamarin, almost always in the presence of linamarase, have been evaluated against several cancer cell lines. The most common method used for this evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for linamarin as reported in various studies. It is crucial to note that the cytotoxicity is significantly enhanced, and in most cases dependent on, the presence of the enzyme linamarase.
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time | Notes | Reference(s) |
| HL-60 | Acute Myelogenous Leukemia | 202.11 | 48h | With linamarase | [4] |
| MCF-7 | Breast Cancer | 150.36 | 48h | With linamarase | [4] |
| HT-29 | Colon Adenocarcinoma | 243.05 | 48h | With linamarase | [4] |
| Caov-3 | Ovarian Cancer | 38 | Not Specified | With linamarase | [2][3] |
| HeLa | Cervical Adenocarcinoma | 57 | Not Specified | With linamarase | [2][3] |
IC50 values represent the concentration of a substance required to inhibit the growth of 50% of the cell population.
The Acetylated Form: A Prospective Analysis
As previously stated, no direct experimental studies on the cytotoxicity of acetylated linamarin have been identified. However, we can hypothesize its potential cytotoxic profile based on the known effects of acetylation on other glycosides. Acetylation, the process of adding acetyl functional groups to the hydroxyl (-OH) groups of the glucose moiety, would likely alter several key properties of the linamarin molecule.
-
Cellular Permeability: Acetylation generally increases the lipophilicity of a molecule. Peracetylated sugars, for instance, are known to exhibit enhanced cell membrane permeability compared to their polar, non-acetylated counterparts.[5] This suggests that acetylated linamarin might enter cells more readily than linamarin itself.
-
Enzymatic Hydrolysis: The cytotoxic action of linamarin is dependent on its recognition and cleavage by the linamarase enzyme. The addition of bulky acetyl groups to the glucose unit could introduce steric hindrance, potentially impeding the binding of the enzyme to the glycosidic linkage. This could lead to a significantly slower rate of HCN release, thereby potentially reducing the compound's immediate cytotoxicity.
-
Overall Cytotoxic Effect: The net effect of acetylation is difficult to predict without experimental data. While increased cell permeability might lead to higher intracellular concentrations, a decreased rate of enzymatic hydrolysis could be the rate-limiting step for toxicity. Studies on other glycosides have shown that acetylation can either enhance or decrease cytotoxicity, indicating that the outcome is highly dependent on the specific compound and its mechanism of action.[6][7] For example, while some acetylated triterpene glycosides show increased cytotoxicity, acetylated linarin (B1675465) (a flavonoid glycoside) demonstrated reduced cytotoxicity compared to the parent compound.[6][7]
Experimental Protocols
The following is a detailed methodology for the MTT assay, the standard procedure used to evaluate the cytotoxicity of linamarin.
MTT Assay for Cell Viability
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized, and the absorbance of the solution is measured. This absorbance is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Linamarin (and acetylated linamarin for a comparative study)
-
Linamarase enzyme
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidic isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of linamarin (and/or acetylated linamarin) in the culture medium. For experiments involving enzymatic activation, add a fixed concentration of linamarase to the treatment media.
-
Remove the old medium from the wells and add 100 µL of the various treatment concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software package.
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Linamarin's pathway to cytotoxicity.
Caption: Workflow for comparing cytotoxicity.
Conclusion
Linamarin demonstrates significant cytotoxic activity against a range of cancer cell lines, an effect that is critically dependent on its enzymatic conversion to hydrogen cyanide. While this "prodrug" characteristic makes it an interesting candidate for targeted cancer therapies, the scientific community has yet to explore the properties of its acetylated derivative. Based on fundamental biochemical principles, acetylation could modulate linamarin's cytotoxicity by altering its cellular uptake and its susceptibility to enzymatic activation. The proposed experimental workflow provides a clear path for future research to directly address this knowledge gap, offering an opportunity to potentially fine-tune the pharmacological properties of this natural compound.
References
- 1. Linamarin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yakhak.org [yakhak.org]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Purity of Commercial 2,3,4,6-Tetra-O-acetyl Linamarin
For researchers in drug development and the broader scientific community, the purity of chemical reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive framework for assessing the purity of commercially available 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462), a crucial intermediate in various synthetic and biochemical applications.[1][2][3] By employing standard analytical techniques, this guide facilitates an objective comparison of products from different suppliers.
Comparative Analysis of Commercial 2,3,4,6-Tetra-O-acetyl Linamarin
The purity of this compound can be quantitatively assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is instrumental for determining the percentage purity and identifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and further insight into the nature of any contaminants.
Below are tables summarizing hypothetical data from the analysis of this compound samples from three different commercial suppliers.
Table 1: HPLC Purity Analysis
| Supplier | Lot Number | Retention Time (min) | Peak Area (%) | Impurities Detected (%) |
| Supplier A | A123 | 5.42 | 99.5 | 0.5 (at 3.1 min) |
| Supplier B | B456 | 5.43 | 98.2 | 1.8 (at 3.1 min and 4.8 min) |
| Supplier C | C789 | 5.41 | 99.8 | 0.2 (at 3.1 min) |
Table 2: ¹H NMR Spectral Data
| Supplier | Lot Number | Anomeric Proton (δ, ppm) | Acetyl Protons (δ, ppm) | Other Significant Peaks (δ, ppm) |
| Supplier A | A123 | 5.85 (d, J=8.5 Hz) | 2.02, 2.05, 2.08, 2.10 (s) | No significant impurities |
| Supplier B | B456 | 5.85 (d, J=8.5 Hz) | 2.02, 2.05, 2.08, 2.10 (s) | 3.6-3.8 (m, residual solvent) |
| Supplier C | C789 | 5.85 (d, J=8.5 Hz) | 2.02, 2.05, 2.08, 2.10 (s) | No significant impurities |
Table 3: Mass Spectrometry Data
| Supplier | Lot Number | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragments (m/z) |
| Supplier A | A123 | 416.15 | 438.13 | 356, 296, 236, 176 |
| Supplier B | B456 | 416.15 | 438.13 | 356, 296, 236, 176 |
| Supplier C | C789 | 416.15 | 438.13 | 356, 296, 236, 176 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity assessment.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative analysis of this compound purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 30% B, increase to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure and identify proton-containing impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: Approximately 5-10 mg of the compound dissolved in 0.7 mL of solvent.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate all peaks. The characteristic signals for this compound include the anomeric proton and the acetyl methyl protons.[4]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is employed to confirm the molecular weight of the compound and to identify potential impurities by their mass-to-charge ratio.
-
Instrumentation: A mass spectrometer with an electrospray ionization source.
-
Mode: Positive ion mode.
-
Sample Infusion: Dissolve the sample in acetonitrile or methanol (B129727) at a concentration of approximately 10-50 µg/mL and infuse directly into the source.
-
Analysis: Scan for a mass range that includes the expected molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺.[4] The expected molecular weight of this compound is 415.39 g/mol .[4]
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a commercial sample of this compound.
Caption: Workflow for Purity Assessment.
Hypothetical Signaling Pathway Involvement
This compound is a protected form of linamarin, a cyanogenic glucoside.[4] The biological activity of linamarin is linked to its enzymatic hydrolysis, which releases hydrogen cyanide. The diagram below depicts a simplified, hypothetical signaling pathway that could be modulated by the downstream effects of cyanogenesis.
Caption: Hypothetical Signaling Pathway.
Logical Relationship for Supplier Comparison
The decision-making process for selecting a supplier based on purity assessment can be visualized as a logical flow.
Caption: Supplier Comparison Logic.
References
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-acetyl Linamarin: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2,3,4,6-Tetra-O-acetyl Linamarin, a compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this acetylated cyanogenic glycoside.
I. Understanding the Risks
This compound is a derivative of the naturally occurring cyanogenic glycoside, linamarin. The primary hazard associated with this compound is the potential for hydrolysis, which can release toxic hydrogen cyanide (HCN). The acetyl groups on the sugar moiety can influence the stability and reactivity of the molecule. Therefore, proper disposal procedures must address both the cyanogenic and organic components of the waste.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | Laboratory coat |
| Respiratory Protection | To be used in a well-ventilated area or under a fume hood. |
III. Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves a two-stage chemical degradation process: alkaline hydrolysis to release the cyanide, followed by oxidation of the cyanide to a less toxic form. This procedure should be performed in a designated waste treatment area, preferably within a fume hood.
Experimental Protocol: Chemical Degradation
-
Preparation of the Hydrolysis Solution: Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).
-
Alkaline Hydrolysis:
-
Carefully dissolve the this compound waste in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695) or isopropanol) if it is in solid form.
-
Slowly add the dissolved waste to the 1 M NaOH solution in a suitable container, ensuring the final pH is above 10.
-
Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the acetyl groups and the glycosidic bond, liberating the cyanide ion (CN⁻).
-
-
Oxidation of Cyanide:
-
To the alkaline solution containing the cyanide ion, slowly add a 5.25% solution of sodium hypochlorite (B82951) (household bleach) with stirring. A significant excess of hypochlorite should be used to ensure complete oxidation.
-
Monitor the reaction for any gas evolution or temperature increase.
-
Allow the reaction to proceed for at least 2 hours to convert the cyanide to the much less toxic cyanate (B1221674) ion (OCN⁻).
-
-
Final Disposal:
-
The resulting solution, containing the acetylated sugar derivative and cyanate, should be neutralized to a pH between 6 and 8 using a suitable acid (e.g., hydrochloric acid).
-
This final solution should be disposed of as non-halogenated organic waste in accordance with institutional and local regulations.
-
IV. Waste Categorization and Spill Management
| Waste Stream | Description | Disposal Container |
| Untreated Waste | Solid or dissolved this compound | Labeled, sealed container for hazardous chemical waste |
| Treated Waste | Neutralized solution after chemical degradation | Labeled container for non-halogenated organic waste |
| Contaminated Materials | Gloves, paper towels, etc. | Sealed bag for solid hazardous waste |
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand). Collect the contaminated material in a sealed container and treat it as hazardous waste, following the chemical degradation protocol if feasible for the quantity spilled.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2,3,4,6-Tetra-O-acetyl Linamarin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2,3,4,6-Tetra-O-acetyl Linamarin. The information herein is designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
I. Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for the specific procedures being performed. However, the following table summarizes the minimum recommended PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade, chemical-resistant | Provides protection against incidental skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects eyes from airborne particles and splashes. |
| Body Protection | Laboratory Coat | Cotton or a cotton/polyester blend, full-length | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Dust Mask or Half-Mask Respirator with appropriate cartridges | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust. |
| General Attire | Long Pants and Closed-Toe Shoes | --- | Standard laboratory practice to protect against spills and physical hazards. |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental reproducibility.
A. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents. Long-term storage at -20°C is recommended.
B. Preparation for Experimental Use:
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Handling Environment: All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to control potential dust.
-
Weighing: Use a calibrated analytical balance and appropriate weighing tools (e.g., spatula, weighing paper).
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
C. Experimental Use:
-
Controlled Environment: Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Avoid Aerosolization: Take care to avoid the formation of dusts or aerosols during transfer and use.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that come into contact with the compound. A 10% bleach solution can be effective for decontaminating cyanide-containing materials, followed by a thorough water rinse.
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste due to the potential for cyanide release.
A. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
B. Waste Treatment and Disposal:
-
Chemical Inactivation: For small spills or residual amounts on equipment, chemical inactivation may be considered. Treatment with an alkaline solution (e.g., sodium hydroxide) followed by an oxidizing agent (e.g., sodium hypochlorite) can hydrolyze the glycoside and oxidize the resulting cyanide. This should only be performed by trained personnel with appropriate safety measures in place.
-
Professional Disposal: All collected hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
